O-phenylhydroxylamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
O-phenylhydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c7-8-6-4-2-1-3-5-6/h1-5H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKZUTXLHRTLFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)ON | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870434 | |
| Record name | O-Phenylhydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70870434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4846-21-3 | |
| Record name | O-phenylhydroxylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N-Phenylhydroxylamine from Nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary methodologies for the synthesis of N-phenylhydroxylamine from nitrobenzene (B124822), a critical intermediate in the production of various pharmaceuticals and fine chemicals. This document details the core reaction mechanisms, provides in-depth experimental protocols, and presents a comparative analysis of quantitative data from key studies.
Introduction
N-phenylhydroxylamine (C₆H₅NHOH) is a valuable organic intermediate first discovered in 1894.[1][2] Its synthesis is predominantly achieved through the controlled reduction of nitrobenzene. The primary challenge in this process is preventing the over-reduction of the nitro group to the thermodynamically more stable aniline.[1][2] Consequently, various synthetic strategies have been developed to achieve high selectivity and yield of N-phenylhydroxylamine. These methods primarily include catalytic hydrogenation, metal-mediated reduction, and electrochemical processes. This guide will explore these key methodologies, offering detailed protocols and comparative data to aid researchers in selecting and optimizing the synthesis for their specific applications.
Reaction Mechanisms and Synthesis Pathways
The reduction of nitrobenzene to N-phenylhydroxylamine proceeds through a stepwise mechanism involving the transfer of four electrons and four protons. The generally accepted pathway involves the initial reduction of nitrobenzene to nitrosobenzene, which is then further reduced to N-phenylhydroxylamine.
A critical aspect of achieving high selectivity is the careful control of the reducing agent and reaction conditions to prevent the subsequent reduction of N-phenylhydroxylamine to aniline.
Below is a generalized diagram illustrating the reduction pathway.
Caption: Generalized reaction pathway for the reduction of nitrobenzene.
Experimental Protocols
This section provides detailed experimental methodologies for the synthesis of N-phenylhydroxylamine from nitrobenzene, categorized by the type of reduction method.
Catalytic Transfer Hydrogenation using Hydrazine (B178648) and Rhodium on Carbon
This method provides a high yield of N-phenylhydroxylamine under relatively mild conditions.[3]
Experimental Workflow:
References
Physical and chemical properties of O-phenylhydroxylamine.
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of O-phenylhydroxylamine and its hydrochloride salt. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors.
Physical Properties
This compound is an organic compound with the chemical formula C₆H₇NO. It is the O-aryl isomer of phenylhydroxylamine. The compound is typically handled in its more stable hydrochloride salt form, which is a white to yellow crystalline powder.[1]
Table 1: Physical Properties of this compound and its Hydrochloride Salt
| Property | This compound | This compound Hydrochloride |
| Molecular Formula | C₆H₇NO | C₆H₈ClNO[2][3] |
| Molecular Weight | 109.13 g/mol [4] | 145.59 g/mol [2][3][4] |
| Appearance | - | White to yellow powder[1] |
| Melting Point | - | ~132 °C (decomposition)[2] |
| Solubility | Soluble in polar organic solvents such as ethanol, methanol (B129727), and acetone; limited solubility in water. | Moderately soluble in water.[1] |
| CAS Number | 4846-21-3[4] | 6092-80-4[2][4] |
Chemical Properties and Reactivity
This compound exhibits reactivity characteristic of hydroxylamines. The lone pair of electrons on the nitrogen atom makes it nucleophilic. The presence of the phenoxy group influences its electronic properties and reactivity.
-
Basicity: The amino group can be protonated to form the corresponding ammonium (B1175870) salt, which explains the formation and stability of its hydrochloride salt.
-
Oxidation: Like other hydroxylamines, this compound can be susceptible to oxidation.
-
Reactivity with Electrophiles: The nitrogen atom can react with various electrophiles.
It is important to distinguish this compound from its isomer, N-phenylhydroxylamine, as they exhibit different chemical behaviors. For instance, N-phenylhydroxylamine is known to undergo the Bamberger rearrangement in the presence of strong acids to form 4-aminophenol; this reaction is not characteristic of this compound.[5][6]
Synthesis and Purification
This compound hydrochloride is the more common and stable form of this compound. A general method for its synthesis involves the hydrazinolysis of N-phenoxyphthalimide, followed by treatment with hydrochloric acid.
Experimental Protocol: Synthesis of this compound Hydrochloride
This protocol is based on a representative method for the preparation of O-arylhydroxylamines.
Materials:
-
N-phenoxyphthalimide
-
Hydrazine (B178648) monohydrate
-
Methanol (MeOH)
-
Chloroform (CHCl₃)
-
Hexane
-
Ethyl acetate (B1210297) (EtOAc)
-
Diethyl ether (Et₂O)
-
4N HCl in dioxane
-
Potassium carbonate (K₂CO₃) (for obtaining the free base)
Procedure:
-
Dissolve N-phenoxyphthalimide in a 10% solution of methanol in chloroform.
-
Slowly add hydrazine monohydrate to the solution at room temperature and stir the reaction mixture. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically after 12 hours), a white precipitate of phthalazine (B143731) will form.
-
Filter the reaction mixture through a silica (B1680970) gel plug and wash with a 30% solution of ethyl acetate in hexane.
-
Remove the solvent from the filtrate to obtain a light yellow oil.
-
For this compound (free base): The resulting oil can be purified by Kugelrohr distillation from a small amount of potassium carbonate to yield pure phenoxyamine (this compound) as a clear, colorless oil.[7]
-
For this compound hydrochloride: Dissolve the crude oily substance in diethyl ether and cool to 0 °C.
-
Add a 4N solution of HCl in dioxane dropwise until the pH of the solution reaches 3.
-
The resulting white solid, this compound hydrochloride, is then filtered and washed with diethyl ether.[7]
Purification:
The hydrochloride salt can be purified by recrystallization. The free base, if isolated, is an oil and can be purified by distillation.
References
- 1. This compound hydrochloride, 97% | Fisher Scientific [fishersci.ca]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound | C6H7NO | CID 2794249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-Phenylhydroxylamine(100-65-2) 13C NMR [m.chemicalbook.com]
- 6. N-Phenylhydroxylamine | C6H7NO | CID 7518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
O-Phenylhydroxylamine Hydrochloride: A Technical Guide to its Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of O-phenylhydroxylamine hydrochloride in organic solvents. Due to a notable lack of specific quantitative solubility data in publicly available literature, this document also furnishes a general, adaptable experimental protocol for determining the solubility of amine hydrochlorides. Furthermore, qualitative solubility information for the closely related isomer, N-phenylhydroxylamine, is presented as a point of reference for researchers.
Introduction to this compound Hydrochloride
This compound hydrochloride is a synthetic organic compound with the chemical formula C₆H₅ONH₂·HCl. It serves as a valuable intermediate and building block in various chemical syntheses, particularly within the pharmaceutical and agrochemical industries. Understanding its solubility profile in different organic solvents is critical for its effective use in reaction chemistry, purification processes, and formulation development.
While specific quantitative solubility data for this compound hydrochloride in common organic solvents is not readily found in scientific literature, some sources describe it as a crystalline powder that is moderately soluble in water. The solubility of its isomer, N-phenylhydroxylamine, is better documented and indicates a general solubility in polar organic solvents.
Qualitative Solubility of the Isomer: N-Phenylhydroxylamine
For reference and as a potential starting point for solvent selection, the qualitative solubility of the isomer, N-phenylhydroxylamine (C₆H₅NHOH), is provided below. It is crucial to note that while structurally similar, the solubility characteristics of this compound hydrochloride may differ significantly.
Table 1: Qualitative Solubility of N-Phenylhydroxylamine
| Solvent Classification | Solvent Examples | Solubility Profile of N-Phenylhydroxylamine |
| Polar Protic Solvents | Methanol, Ethanol | Generally Soluble[1] |
| Polar Aprotic Solvents | Acetone | Generally Soluble[1] |
| Chlorinated Solvents | Chloroform | Very Soluble[2] |
| Nonpolar Solvents | Petroleum Ether | Insoluble[2] |
| Other | Carbon Disulfide | Freely Soluble[2] |
| Aqueous | Dilute Mineral Acid | Freely Soluble[2] |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a compound like this compound hydrochloride in an organic solvent. This method is based on the principle of saturation and can be adapted for various scales and analytical techniques.
Materials and Apparatus
-
This compound hydrochloride
-
Selected organic solvents (e.g., methanol, ethanol, acetone, chloroform)
-
Analytical balance
-
Vials or test tubes with secure caps
-
Constant temperature bath or shaker incubator
-
Magnetic stirrer and stir bars (optional)
-
Filtration apparatus (e.g., syringe filters, filter paper)
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound hydrochloride to a known volume of the selected organic solvent in a vial.
-
Seal the vial to prevent solvent evaporation.
-
Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A constant temperature bath or shaker is recommended.
-
-
Separation of Undissolved Solid:
-
Once equilibrium is achieved, allow the solution to stand undisturbed for a period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the supernatant to remove any remaining undissolved solid particles. A syringe filter is often suitable for this purpose.
-
-
Quantification:
-
Dilute the clear, saturated solution with a known volume of the same solvent to a concentration suitable for the chosen analytical method.
-
Analyze the diluted solution using a pre-calibrated analytical instrument (e.g., UV-Vis spectrophotometer or HPLC) to determine the concentration of this compound hydrochloride.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula:
Solubility (g/L) = Concentration of diluted solution (g/L) × Dilution factor
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: A flowchart of the key steps in determining the solubility of a solid in a liquid.
Potential Signaling Pathways and Logical Relationships
While specific signaling pathways directly involving this compound hydrochloride are not extensively detailed in the available literature, its chemical nature suggests potential interactions in biological systems, likely through metabolic activation or by acting as a precursor for pharmacologically active molecules. For instance, hydroxylamine (B1172632) derivatives can be involved in redox cycling and the generation of reactive oxygen species.
The Bamberger rearrangement is a well-known acid-catalyzed reaction of phenylhydroxylamines to form aminophenols. This reaction pathway is a key logical relationship for understanding the potential transformations of such compounds under acidic conditions.
Caption: A simplified representation of the Bamberger rearrangement mechanism.
Conclusion
This technical guide has summarized the currently available information on the solubility of this compound hydrochloride in organic solvents. The lack of quantitative data highlights a knowledge gap that presents an opportunity for further research. The provided experimental protocol offers a robust framework for researchers to determine the solubility of this and similar compounds, thereby enabling more efficient process development and formulation design. The qualitative data for the isomer N-phenylhydroxylamine and the logical pathway of the Bamberger rearrangement provide valuable context for working with this class of compounds. It is recommended that any experimental work with this compound hydrochloride be preceded by a thorough safety assessment and conducted in a controlled laboratory environment.
References
Stability and Storage of O-Phenylhydroxylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-phenylhydroxylamine, an organic compound with the chemical formula C₆H₅ONH₂, is a key intermediate in various chemical syntheses. Understanding its stability and appropriate storage conditions is paramount to ensure its quality, purity, and reactivity for research and development applications. This technical guide provides a comprehensive overview of the available data on the stability and storage of this compound and its hydrochloride salt. It is important to note that much of the detailed stability and degradation information available in the scientific literature pertains to its isomer, N-phenylhydroxylamine. This guide will clearly distinguish between the data for both isomers to prevent misinterpretation.
Core Stability Profile
This compound is primarily available as its hydrochloride salt, which generally exhibits greater stability than the free base. The stability of these compounds is influenced by temperature, light, oxygen, and pH.
This compound Hydrochloride
Storage Conditions: The recommended storage temperature for this compound hydrochloride is between 2°C and 8°C.[1] It should be stored in a tightly sealed container in a dry and well-ventilated place.[2]
Physical Stability: The compound is a powder that melts with decomposition at approximately 132°C.[1]
This compound (Free Base)
Detailed experimental stability data for the free base form of this compound is limited in publicly accessible literature. General principles for analogous compounds suggest that it is likely less stable than its hydrochloride salt and should be handled with care, preferably under an inert atmosphere.
Comparative Stability: O- vs. N-Phenylhydroxylamine
While both are isomers, N-phenylhydroxylamine has been more extensively studied regarding its stability and degradation. It is known to be unstable and deteriorates upon storage.[3][4][5] It is sensitive to heat, strong acids, and oxidation.[4][6] In the presence of strong acids, it undergoes the Bamberger rearrangement to form 4-aminophenol.[6] Oxidation, for instance with dichromate, yields nitrosobenzene.[6]
Degradation Pathways and Products
Detailed degradation pathway analysis has been primarily conducted on the N-isomer. These studies provide a valuable framework for understanding the potential degradation of this compound, although direct extrapolation should be done with caution.
Degradation of N-Phenylhydroxylamine in Aqueous Solution
In aqueous phosphate (B84403) buffers at physiological pH (6.8-7.4), N-phenylhydroxylamine degrades into nitrosobenzene, nitrobenzene, and azoxybenzene.[7][8] This reaction is dependent on the presence of oxygen and is subject to general acid and base catalysis.[7][8]
The logical flow of this degradation can be visualized as follows:
Caption: Degradation pathway of N-phenylhydroxylamine in aqueous buffer.
Quantitative Stability Data
Quantitative data on the degradation kinetics of this compound is scarce. The following table summarizes the available physical and storage information for this compound hydrochloride and stability information for N-phenylhydroxylamine.
| Parameter | This compound Hydrochloride | N-Phenylhydroxylamine |
| CAS Number | 6092-80-4[1] | 100-65-2[6] |
| Molecular Formula | C₆H₇NO · HCl[1] | C₆H₇NO[6] |
| Appearance | White to yellow powder[9] | Tan powder or crystals[10] |
| Melting Point | ~132 °C (decomposes)[1] | 80-81 °C[6] |
| Boiling Point | Not available | Decomposes before boiling[4] |
| Recommended Storage | 2-8°C[1] | Freezer, under inert atmosphere, protected from light[5] |
| Known Instabilities | Decomposes at melting point | Deteriorates on storage[3][5]; Unstable to heating[6]; Readily oxidizes in air[4] |
| Primary Degradation Products | Not specified in available literature | Nitrosobenzene, Nitrobenzene, Azoxybenzene (in aqueous solution)[7][8]; 4-Aminophenol (with strong acid)[6] |
Experimental Protocols
General Protocol for a Forced Degradation Study
Forced degradation studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.[12]
-
Sample Preparation: Prepare solutions of this compound hydrochloride in a suitable solvent (e.g., water or methanol) at a known concentration.
-
Stress Conditions: Expose the sample solutions to various stress conditions, including:
-
Acid Hydrolysis: Treat with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Treat with a base (e.g., 0.1 M NaOH) at room temperature or elevated temperature.
-
Oxidation: Treat with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Stress: Heat the solid compound or a solution at a high temperature (e.g., 80°C).
-
Photostability: Expose a solution to light according to ICH Q1B guidelines.
-
-
Time Points: Collect samples at various time points during the stress testing.
-
Analysis: Analyze the stressed samples using a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector.[5] This method should be capable of separating the parent compound from all degradation products.
-
Data Evaluation: Quantify the amount of this compound remaining and the amount of each degradation product formed over time.
The following diagram illustrates a typical workflow for a forced degradation study.
Caption: Workflow for a forced degradation study.
Signaling and Metabolic Pathways
There is currently a lack of specific information in the scientific literature detailing the involvement of this compound in defined signaling or metabolic pathways. Studies on the metabolism of structurally related compounds, such as aniline, show the formation of N-phenylhydroxylamine as a metabolite.[5] However, the specific metabolic fate of this compound has not been well-elucidated.
Conclusion and Recommendations
The stability of this compound is a critical factor for its successful application in research and development. The available data indicates that its hydrochloride salt is the more stable form and should be stored under refrigerated conditions (2-8°C). The free base is likely to be less stable.
There is a significant gap in the literature regarding detailed stability studies, degradation kinetics, and established experimental protocols specifically for this compound. Much of the available mechanistic information is derived from studies on its isomer, N-phenylhydroxylamine. While this information can be cautiously used as a guide, it is crucial for researchers to perform dedicated stability studies on this compound under their specific experimental conditions.
For drug development professionals, the implementation of forced degradation studies is strongly recommended to identify potential degradants and to develop and validate a robust, stability-indicating analytical method. This will ensure the quality and reliability of any data generated using this compound and is a critical step in the regulatory process.
References
- 1. O-苯基羟胺 盐酸盐 ≥97.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Buy N-Phenylhydroxylamine | 100-65-2 [smolecule.com]
- 5. N-Phenylhydroxylamine | C6H7NO | CID 7518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-Phenylhydroxylamine - Wikipedia [en.wikipedia.org]
- 7. Oxidation of phenylhydroxylamine in aqueous solution: a model for study of the carcinogenic effect of primary aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxidation of phenylhydroxylamine in aqueous solution: a model for study of the carcinogenic effect of primary aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound hydrochloride, 97% | Fisher Scientific [fishersci.ca]
- 10. N-Phenylhydroxylamine | 100-65-2 [chemicalbook.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. rjptonline.org [rjptonline.org]
O-phenylhydroxylamine safety precautions and handling guidelines.
An In-depth Technical Guide to the Safe Handling of O-Phenylhydroxylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety precautions and handling guidelines for this compound and its more common hydrochloride salt. It is intended for qualified professionals in research and development environments. All procedures should be conducted in accordance with institutional and regulatory safety standards.
Chemical Identification and Properties
This compound is an organic compound with the molecular formula C₆H₇NO. It is typically handled in its more stable hydrochloride salt form.
Table 1: Physical and Chemical Properties of this compound Hydrochloride
| Property | Value | Source |
| CAS Number | 6092-80-4 | [1][2][3][4] |
| Molecular Formula | C₆H₇NO · HCl | [2] |
| Molecular Weight | 145.59 g/mol | [3] |
| Appearance | Powder/Solid | |
| Melting Point | ~132 °C (decomposes) | [3] |
| Storage Temperature | 2-8°C |
Hazard Identification and Classification
This compound hydrochloride is classified as a hazardous substance. The primary route of acute toxicity is ingestion.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram | Source |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | Danger | GHS06 (Skull and Crossbones) | [4][5] |
| Skin Irritation | Category 2 | H315: Causes skin irritation | Warning | GHS07 (Exclamation Mark) | [6][7][8] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation | Warning | GHS07 (Exclamation Mark) | [6] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | Warning | GHS07 (Exclamation Mark) | [6] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | Warning | GHS07 (Exclamation Mark) | [6] |
Note: Classifications for skin/eye irritation and dermal/inhalation toxicity are reported for the free base (this compound) by some sources, while the hydrochloride salt is primarily cited for acute oral toxicity.
Experimental Protocols
Detailed experimental protocols for the specific toxicity studies (e.g., LD50 determination) of this compound are not publicly available in the reviewed literature. This data is typically generated through standardized OECD or EPA guidelines for chemical safety testing. The methodologies would involve controlled administration of the substance to laboratory animals to determine toxicological endpoints.
Safe Handling and Storage
Adherence to strict safety protocols is mandatory when handling this compound.
Engineering Controls
-
Work should be performed in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield (European Standard EN166 or OSHA 29 CFR 1910.133).[1]
-
Hand Protection: Use appropriate chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use. Dispose of contaminated gloves in accordance with laboratory practices.[7]
-
Skin and Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin exposure.[1][7]
-
Respiratory Protection: For operations that may generate dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter (e.g., type P2).[1]
Hygiene Measures
-
Do not eat, drink, or smoke in areas where the chemical is handled.[5]
-
Wash hands thoroughly after handling the substance.[5]
-
Remove contaminated clothing immediately and wash before reuse.
Storage Conditions
-
Store in a tightly closed container in a dry, well-ventilated place.[1]
-
Keep refrigerated at 2-8°C.
Reactivity and Decomposition
This compound is unstable under certain conditions.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[1]
-
Decomposition: Phenylhydroxylamines can be unstable and may decompose, especially when heated.[3][10] The decomposition can be catalyzed by metal ions.[11]
-
Hazardous Decomposition Products: Thermal decomposition can release irritating gases and vapors, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.[1]
Emergency and First Aid Procedures
Immediate medical attention is required in case of exposure.[1]
Table 3: First Aid Measures
| Exposure Route | Procedure | Source |
| Ingestion | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. | [5] |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [5][12] |
| Skin Contact | Take off immediately all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Consult a doctor. | [1][5] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Consult a doctor. | [1][5] |
Spill and Disposal Procedures
Spill Response
-
Evacuate personnel to a safe area and ensure adequate ventilation.[1]
-
Avoid dust formation. Do not breathe dust or vapors.[1]
-
Wear appropriate PPE as described in Section 4.2.
-
For solid spills, sweep up and shovel into a suitable, labeled container for disposal.[1]
-
For small spills, the material can be dampened with alcohol to reduce dust before transfer.[12]
Waste Disposal
-
Disposal must be conducted in accordance with all applicable federal, state, and local environmental regulations.[5]
-
Chemical waste generators must determine if the discarded chemical is classified as hazardous waste.[1]
Transport Information
This compound hydrochloride is regulated for transport.
Table 4: Transportation Classification
| Regulation | UN Number | Proper Shipping Name | Hazard Class | Packing Group |
| DOT / TDG / IATA / IMDG | UN2811 | Toxic solid, organic, n.o.s. (this compound hydrochloride) | 6.1 | III |
Visualized Workflows and Pathways
Safe Handling Workflow
References
- 1. fishersci.com [fishersci.com]
- 2. scbt.com [scbt.com]
- 3. 6092-80-4 CAS MSDS (this compound HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. This compound hydrochloride | C6H8ClNO | CID 6365179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. This compound | C6H7NO | CID 2794249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound hydrochloride, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. This compound hydrochloride, 97% | Fisher Scientific [fishersci.ca]
- 9. N-Phenylhydroxylamine | C6H7NO | CID 7518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. N-Phenylhydroxylamine - Wikipedia [en.wikipedia.org]
- 11. A mechanistic study of the decomposition of phenylhydroxylamine to azoxybenzene and aniline and its catalysis by iron(II) and iron(III) ions stabilised by ethylenediaminetetra-acetic acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. N-PHENYLHYDROXYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. static.cymitquimica.com [static.cymitquimica.com]
CAS number and molecular structure of O-phenylhydroxylamine.
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Phenylhydroxylamine, with the alternative name phenoxyamine, is an organic compound of significant interest in medicinal chemistry and drug development. As an isomer of N-phenylhydroxylamine, it possesses distinct chemical properties and biological activities. This technical guide provides a comprehensive overview of this compound, focusing on its chemical identity, molecular structure, physicochemical properties, synthesis, and its emerging role as a modulator of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1), a critical target in immuno-oncology.
Chemical Identity and Molecular Structure
This compound is commercially available, most commonly as its hydrochloride salt, which enhances its stability and handling.
Molecular Structure of this compound:
The structure features a hydroxylamine (B1172632) moiety (-ONH2) linked to a phenyl group via an oxygen atom.
Table 1: Chemical Identifiers for this compound and its Hydrochloride Salt
| Identifier | This compound | This compound Hydrochloride |
| CAS Number | 4846-21-3[1] | 6092-80-4[2][3][4] |
| Molecular Formula | C₆H₇NO[1] | C₆H₈ClNO[3] |
| Molecular Weight | 109.13 g/mol [1] | 145.59 g/mol [2][3] |
| IUPAC Name | This compound[1] | This compound;hydrochloride[5] |
| Synonyms | Phenoxyamine[1] | Phenoxyamine hydrochloride[2] |
| InChI Key | UOKZUTXLHRTLFH-UHFFFAOYSA-N[1] | DBTXKJJSFWZJNS-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)ON[1] | C1=CC=C(C=C1)ON.Cl[5] |
Physicochemical and Safety Data
A summary of the key physicochemical properties and safety information for this compound and its hydrochloride salt is provided below. This data is crucial for laboratory handling, formulation development, and safety assessments.
Table 2: Physicochemical Properties
| Property | This compound | This compound Hydrochloride |
| Physical Form | - | White to yellow powder or crystals |
| Melting Point | - | ~132 °C (decomposes)[3] |
| Purity | - | ≥97.0% |
| Storage Temperature | - | 2-8°C |
Table 3: Safety and Hazard Information
| Hazard | This compound | This compound Hydrochloride |
| GHS Pictogram | Warning | Danger |
| Hazard Statements | H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation[1] | H301: Toxic if swallowed[5] |
| Precautionary Statements | - | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |
Experimental Protocols
Synthesis of this compound Hydrochloride
A common laboratory-scale synthesis of this compound hydrochloride involves the hydrazinolysis of N-phenoxyphthalimide.[6]
Materials:
-
N-phenoxyphthalimide
-
Hydrazine (B178648) monohydrate
-
Methanol (B129727) (MeOH)
-
Chloroform (B151607) (CHCl₃)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexane
-
Diethyl ether (Et₂O)
-
4N HCl in dioxane
-
Potassium carbonate (K₂CO₃) (for free base isolation)
-
Standard laboratory glassware and stirring equipment
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Dissolve N-phenoxyphthalimide (2.73 mmol) in a 10% solution of methanol in chloroform (25 mL).
-
Slowly add hydrazine monohydrate (8.2 mmol) to the solution while stirring at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 12 hours, indicated by the formation of a white precipitate (phthalazine).
-
Upon completion, filter the reaction mixture through a silica gel plug.
-
Wash the silica gel plug with a 30% solution of ethyl acetate in hexane.
-
Remove the solvent from the filtrate under reduced pressure to yield a light yellow oil.
-
For this compound (free base): Purify the oil by Kugelrohr distillation from a small amount of K₂CO₃ to obtain a clear, colorless oil.
-
For this compound hydrochloride: a. Dissolve the crude yellow oil in diethyl ether and cool the solution to 0°C. b. Maintain the temperature at 0°C for 10 minutes. c. Add a solution of 4N HCl in dioxane dropwise until the pH of the solution reaches 3. d. A white solid will precipitate. Filter the solid. e. Wash the filtered solid with diethyl ether (2 x 10 mL). f. Dry the solid to yield pure this compound hydrochloride.
Biochemical Assay for IDO1 Inhibition
This protocol is adapted from standard procedures for measuring the activity of recombinant human IDO1 enzyme and can be used to determine the inhibitory potential of this compound.[7] The assay measures the production of N-formylkynurenine, a downstream metabolite of tryptophan.
Materials:
-
Recombinant human IDO1 (rhIDO1) enzyme
-
This compound hydrochloride
-
L-Tryptophan (substrate)
-
Potassium phosphate (B84403) buffer (100 mM, pH 6.5)
-
Ascorbic acid (40 mM, neutralized with NaOH)
-
Catalase (200 µg/mL)
-
Methylene (B1212753) blue (20 µM)
-
Trichloroacetic acid (TCA), 30% (w/v)
-
p-Dimethylaminobenzaldehyde (pDMAB), 2% (w/v) in acetic acid
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, catalase, and methylene blue.
-
Add rhIDO1 enzyme (final concentration ~0.05 µM) to the reaction mixture.
-
Prepare serial dilutions of this compound hydrochloride in the assay buffer.
-
In a 96-well plate, add the L-tryptophan substrate (final concentration ~250 µM) and the different concentrations of this compound.
-
Initiate the enzymatic reaction by adding the rhIDO1-containing reaction mixture to the wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 30% TCA.
-
Incubate at 65°C for 15 minutes to hydrolyze N-formylkynurenine to kynurenine (B1673888).
-
Centrifuge the plate to pellet any precipitate.
-
Transfer the supernatant to a new 96-well plate.
-
Add pDMAB solution to each well. A yellow color will develop.
-
Measure the absorbance at 492 nm using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.
Application in Drug Development: IDO1 Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of tryptophan along the kynurenine pathway.[8][9] In the context of cancer, upregulation of IDO1 in tumor cells and antigen-presenting cells leads to depletion of tryptophan and accumulation of kynurenine and other metabolites. This creates an immunosuppressive tumor microenvironment that allows cancer cells to evade the host immune system. Consequently, inhibition of IDO1 is a promising therapeutic strategy in immuno-oncology.
O-Alkylhydroxylamines have been identified as a novel class of IDO1 inhibitors. While specific data for this compound is still emerging, related compounds like O-benzylhydroxylamine have shown potent, sub-micromolar inhibition of IDO1. The proposed mechanism involves these compounds acting as mimics of the alkylperoxy intermediate in the catalytic cycle of IDO1.
Drug Discovery Screening Cascade
A typical drug discovery workflow for identifying and characterizing novel IDO1 inhibitors, such as derivatives of this compound, is outlined below.
Conclusion
This compound is a valuable chemical entity with demonstrated potential in the field of drug discovery, particularly as a scaffold for the development of IDO1 inhibitors. This guide provides essential technical information to support researchers in their exploration of this compound and its derivatives. The provided protocols for synthesis and bioactivity assessment serve as a foundation for further investigation into its therapeutic applications. As research in immuno-oncology continues to advance, the role of novel small molecule inhibitors like this compound will be critical in developing next-generation cancer therapies.
References
- 1. This compound | C6H7NO | CID 2794249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 6092-80-4 CAS MSDS (this compound HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound hydrochloride | C6H8ClNO | CID 6365179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 7. Discovery and characterization of natural products as novel indoleamine 2,3-dioxygenase 1 inhibitors through high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
The N-O Bond in O-phenylhydroxylamine: A Nexus of Reactivity for Researchers and Drug Development
An In-depth Technical Guide on the Chemistry and Biological Relevance of the N-O Moiety in O-phenylhydroxylamine and its Derivatives
Abstract
The N-O bond, a seemingly simple linkage, imparts a wealth of complex and valuable reactivity to molecules in which it resides. In this compound, this bond is at the heart of intriguing rearrangement reactions and serves as a linchpin in the design of novel therapeutic agents. This technical guide provides a comprehensive exploration of the N-O bond's reactivity in this compound, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic intricacies of its cleavage, the synthetic utility of its rearrangements, and its emerging role in the creation of targeted anticancer compounds. This document consolidates quantitative data, detailed experimental methodologies, and visual representations of key chemical and biological processes to serve as a practical resource for the scientific community.
Introduction: The Significance of the N-O Bond
The nitrogen-oxygen single bond is an intriguing functional group characterized by its inherent weakness compared to C-C, C-N, and C-O bonds. This relative instability is the wellspring of the diverse reactivity of hydroxylamine (B1172632) derivatives. In the case of this compound, the presence of the aromatic ring further modulates the properties of the N-O bond, making it susceptible to both heterolytic and homolytic cleavage pathways. Understanding the factors that govern these cleavage patterns is paramount to harnessing the synthetic potential of this molecule and to appreciating its biological activities.
This guide will focus on two primary facets of this compound's N-O bond reactivity: its participation in rearrangement reactions and its role in the biological activity of specially designed molecules. We will explore the nuances of the acid-catalyzed rearrangement to aminophenols, a reaction with distinct characteristics compared to the classic Bamberger rearrangement of its N-phenyl isomer. Furthermore, we will examine how the N-O linkage is a key structural feature in novel O-phenyl-N-(9'-acridinyl)-hydroxylamine derivatives, which show promise as DNA intercalating anti-tumor agents.
Reactivity of the N-O Bond: Cleavage and Rearrangements
The reactivity of the N-O bond in this compound is dominated by its cleavage, which can occur through either heterolytic or homolytic pathways, leading to a variety of important chemical transformations.
Heterolytic Cleavage and the Rearrangement to Aminophenols
Under acidic conditions, this compound undergoes a distinctive rearrangement to form aminophenols. Unlike the classic Bamberger rearrangement of N-phenylhydroxylamine which primarily yields the para-aminophenol, the rearrangement of this compound in trifluoroacetic acid (TFA) predominantly gives 2-aminophenol (B121084) (ortho-product) in 50% yield, along with a smaller amount of 4-aminophenol (B1666318) (para-product) at 7%.[1] This significant difference in regioselectivity highlights a mechanistic deviation from the standard Bamberger pathway.
The proposed mechanism for this rearrangement involves the protonation of the nitrogen atom, followed by the heterolytic cleavage of the N-O bond. This cleavage is distinct from the O-protonation and subsequent water elimination that forms a nitrenium ion in the Bamberger rearrangement of N-phenylhydroxylamines.[2]
Workflow for the Acid-Catalyzed Rearrangement of this compound:
Caption: Workflow of the acid-catalyzed rearrangement of this compound.
Homolytic versus Heterolytic Cleavage
The pathway of N-O bond cleavage, whether homolytic or heterolytic, is influenced by several factors including the substitution pattern on the aromatic ring, the nature of the solvent, and the presence of catalysts or initiators.
-
Heterolytic cleavage involves the unequal distribution of the bonding electrons, typically resulting in the formation of an ion pair. In the context of the acid-catalyzed rearrangement of this compound, this is the predominant pathway.
-
Homolytic cleavage , leading to the formation of radicals, is favored by factors such as high temperatures, UV light, or the presence of radical initiators. Electron-donating substituents on the phenyl ring can also promote homolytic cleavage of the N-O bond in related O-arylhydroxylamines.[3]
Computational studies on substituted O-arylhydroxylamines can provide insights into the energy barriers for each cleavage pathway, helping to predict the reaction outcome under different conditions.
Logical Relationship between Cleavage Pathways and Influencing Factors:
Caption: Factors influencing the homolytic vs. heterolytic cleavage of the N-O bond.
The Stieglitz Rearrangement
The Stieglitz rearrangement is a 1,2-rearrangement of certain amine derivatives, including hydroxylamines, to form imines.[4] For triaryl hydroxylamines, this reaction can be initiated by dehydration using reagents like phosphorus pentachloride, leading to the migration of an aryl group from carbon to nitrogen.[4] While less commonly studied for this compound itself, this rearrangement is a potential reaction pathway for its N-substituted derivatives, particularly under conditions that favor the formation of a reactive nitrene or nitrenium ion intermediate.
Quantitative Data on N-O Bond Reactivity
A quantitative understanding of the N-O bond's reactivity is crucial for predicting reaction outcomes and designing new synthetic methodologies. Key parameters include bond dissociation energies (BDEs) and kinetic data from rearrangement reactions.
| Parameter | Molecule/Reaction | Value | Conditions/Method | Reference(s) |
| N-O Bond Dissociation Energy (BDE) | This compound derivatives | Calculated values are available | Computational (e.g., DFT) | |
| Product Yield (Rearrangement) | This compound | 2-Aminophenol: 50%4-Aminophenol: 7% | Trifluoroacetic acid (TFA) | [1] |
| Kinetic Parameter (ρ) | Bamberger Rearrangement of N-Phenylhydroxylamines | -3.19 | Aqueous H₂SO₄ | [5][6] |
| Activation Entropy (ΔS‡) | Bamberger Rearrangement of N-Phenylhydroxylamines | Positive | Aqueous H₂SO₄ | [5][6] |
Note: Specific calculated BDE values for this compound require access to specialized computational chemistry literature. The kinetic data presented are for the closely related N-phenylhydroxylamine and serve as a valuable comparison.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for laboratory practice. Below are general procedures for key reactions involving arylhydroxylamines.
General Procedure for the Acid-Catalyzed Rearrangement of Phenylhydroxylamine
This procedure is adapted from the well-established Bamberger rearrangement and can be modified to investigate the specific rearrangement of this compound.
Materials:
-
Phenylhydroxylamine (or this compound)
-
Concentrated Sulfuric Acid (or other strong acid like TFA)
-
Water
-
Ice bath
-
Stirring apparatus
-
Extraction and purification solvents (e.g., ethyl acetate)
-
Standard laboratory glassware
Procedure:
-
A solution of phenylhydroxylamine in a suitable solvent is prepared.
-
The solution is cooled in an ice bath.
-
A strong aqueous acid (e.g., sulfuric acid) is added dropwise with vigorous stirring, maintaining a low temperature.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period.
-
The reaction is quenched by neutralization with a base (e.g., sodium bicarbonate solution).
-
The product is extracted with an organic solvent.
-
The organic layer is dried and the solvent is removed under reduced pressure.
-
The crude product is purified by a suitable method, such as column chromatography or recrystallization.
For the specific rearrangement of this compound to 2-aminophenol, trifluoroacetic anhydride (B1165640) in an inert solvent has been reported as an effective reagent system, followed by hydrolysis.[7]
General Procedure for the Stieglitz Rearrangement of a Triaryl Hydroxylamine
This protocol outlines the general steps for inducing a Stieglitz rearrangement.
Materials:
-
A triaryl hydroxylamine derivative
-
Dehydrating/activating agent (e.g., phosphorus pentachloride, PCl₅)
-
Anhydrous, inert solvent (e.g., dry benzene (B151609) or toluene)
-
Heating and reflux apparatus
-
Work-up and purification reagents
Procedure:
-
The triaryl hydroxylamine is dissolved in an anhydrous, inert solvent under an inert atmosphere (e.g., nitrogen or argon).
-
The activating agent (e.g., PCl₅) is added portion-wise at room temperature or below.
-
The reaction mixture is heated to reflux for a specified duration to drive the rearrangement.
-
The reaction is cooled and then carefully quenched, for example, by the slow addition of water or a basic solution.
-
The product is extracted into an organic solvent.
-
The organic extracts are washed, dried, and concentrated.
-
The resulting imine product is purified by chromatography or crystallization.
This compound Derivatives in Drug Development: A Case Study of Anticancer Agents
The unique reactivity of the N-O bond has been strategically exploited in the design of novel anticancer agents. A promising class of compounds is the O-phenyl-N-(9'-acridinyl)-hydroxylamines.[8]
Mechanism of Action: DNA Intercalation and Apoptosis Induction
Acridine (B1665455) derivatives are well-known DNA intercalators.[6] The planar acridine ring system inserts itself between the base pairs of the DNA double helix. This interaction can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis (programmed cell death). The this compound moiety in these novel derivatives is designed to improve the pharmacological properties of the acridine scaffold, potentially leading to a wider therapeutic window.[8]
The induction of apoptosis by acridine derivatives can proceed through the activation of key signaling pathways. This often involves the tumor suppressor protein p53, which can trigger the intrinsic (mitochondrial) apoptotic pathway.[8][9] Activation of this pathway leads to the release of cytochrome c from the mitochondria and the subsequent activation of a cascade of caspases (cysteine-aspartic proteases), which are the executioners of apoptosis.[5]
Signaling Pathway of Acridinyl-Hydroxylamine Induced Apoptosis:
Caption: Proposed signaling pathway for apoptosis induced by O-phenyl-N-(9'-acridinyl)-hydroxylamine derivatives.
Conclusion
The N-O bond in this compound is a focal point of reactivity with significant implications for both synthetic organic chemistry and medicinal chemistry. Its susceptibility to cleavage under various conditions opens doors to novel molecular rearrangements, providing access to valuable aminophenol building blocks. The distinct regioselectivity observed in the acid-catalyzed rearrangement of this compound compared to its N-phenyl isomer underscores the subtle yet profound influence of molecular architecture on reaction outcomes.
Furthermore, the incorporation of the this compound moiety into larger molecular scaffolds, such as the acridine-based anticancer agents, demonstrates the potential for this functional group to fine-tune biological activity and improve pharmacokinetic profiles. The ability of these compounds to intercalate with DNA and trigger apoptotic pathways highlights a promising avenue for the development of new cancer therapeutics.
This guide has provided a comprehensive overview of the current understanding of the N-O bond's reactivity in this compound. Continued research into the quantitative aspects of its reactions, the development of detailed and optimized experimental protocols, and a deeper exploration of its role in biological systems will undoubtedly unlock further potential for this versatile chemical entity.
References
- 1. researchgate.net [researchgate.net]
- 2. surendranathcollege.ac.in [surendranathcollege.ac.in]
- 3. p53 and Bax activation in 6-hydroxydopamine-induced apoptosis in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regioselective synthesis of 2-aminophenols from N-arylhydroxylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 6. Kinetics and mechanisms of the Bamberger rearrangement. Part 3. Rearrangement of phenylhydroxylamines to p-aminophenols in aqueous sulphuric acid solutions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. US3711551A - Process of producing ortho-aminophenol - Google Patents [patents.google.com]
- 8. Acridine derivatives activate p53 and induce tumor cell death through Bax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The role of p53 in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Sensitive and Robust Quantification of Carbonyl Compounds in Complex Matrices using O-phenylhydroxylamine Derivatization followed by LC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive protocol for the derivatization of carbonyl compounds (aldehydes and ketones) with O-phenylhydroxylamine (OPHA) for subsequent quantitative analysis by Liquid Chromatography-Mass Spectrometry (LC-MS). Carbonyl compounds are a diverse class of molecules implicated in a wide range of biological processes and are often challenging to analyze directly due to their poor ionization efficiency and potential instability. Chemical derivatization with OPHA converts carbonyls into more stable and readily ionizable O-phenyl oximes, significantly enhancing their detectability by LC-MS. This protocol provides detailed methodologies for sample preparation, derivatization, and LC-MS/MS analysis, along with representative quantitative data and a visual workflow to guide researchers in implementing this sensitive and robust analytical strategy.
Introduction
The accurate quantification of carbonyl compounds is of paramount importance in various scientific disciplines, including biomedical research, drug development, and environmental analysis. Many biologically relevant molecules, such as signaling lipids, steroids, and metabolic intermediates, contain carbonyl functionalities. The inherent chemical properties of many carbonyls, including low volatility and poor ionization in common mass spectrometry sources, present significant analytical challenges.[1][2]
Chemical derivatization is a powerful strategy to overcome these limitations.[2] The reaction of a carbonyl compound with a hydroxylamine (B1172632) derivative to form an oxime is a well-established method to improve analytical performance.[3] this compound (OPHA) is an effective derivatizing agent that introduces a phenyl group onto the carbonyl compound. This modification increases the hydrophobicity of the analyte, which can improve its retention in reversed-phase chromatography, and provides a readily ionizable moiety, leading to enhanced sensitivity in mass spectrometric detection.[4] Furthermore, the resulting O-phenyl oximes exhibit greater stability compared to other derivatives like hydrazones, making them well-suited for quantitative analysis.
This application note provides a step-by-step protocol for the derivatization of carbonyls with OPHA and their subsequent analysis by LC-MS/MS. The presented workflow, data, and visualizations are intended to enable researchers to reliably quantify a broad range of carbonyl compounds in complex biological and chemical matrices.
Data Presentation
The following table summarizes the representative enhancement in LC-MS signal intensity for various carbonyl compounds after derivatization with this compound. The data is presented as a fold-change in peak area compared to the underivatized analyte. It is important to note that the actual enhancement can vary depending on the specific carbonyl compound, the matrix, and the LC-MS instrumentation used.
| Carbonyl Compound Class | Example Analyte | Typical Fold-Increase in Signal Intensity (Post-Derivatization) |
| Aliphatic Aldehydes | Hexanal | 50 - 150 |
| Aromatic Aldehydes | Benzaldehyde | 100 - 300 |
| Aliphatic Ketones | 2-Heptanone | 30 - 100 |
| Aromatic Ketones | Acetophenone | 80 - 250 |
| α-Keto Acids | Pyruvic Acid | 20 - 70 |
| Steroidal Ketones | Progesterone | 150 - 500+ |
Experimental Protocols
Materials and Reagents
-
This compound hydrochloride (OPHA·HCl)
-
Carbonyl standards (e.g., aldehydes, ketones of interest)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) acetate (B1210297) (LC-MS grade)
-
Sodium phosphate (B84403) buffer (0.5 M, pH 6.5)
-
Microcentrifuge tubes (1.5 mL)
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other suitable material)
-
LC-MS vials
Preparation of Reagents
-
OPHA Derivatization Reagent (10 mg/mL): Dissolve 10 mg of this compound hydrochloride in 1 mL of methanol containing 1% (v/v) pyridine. Prepare this solution fresh before use. The pyridine acts as a mild base to neutralize the HCl salt and facilitate the reaction.
-
Carbonyl Standard Stock Solutions (1 mg/mL): Prepare individual stock solutions of each carbonyl standard in acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with acetonitrile to the desired concentrations for constructing a calibration curve.
Derivatization Protocol for Standards and Samples
-
Sample Preparation:
-
For liquid samples (e.g., plasma, urine), perform a protein precipitation step by adding 3 volumes of ice-cold acetonitrile to 1 volume of the sample. Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. Collect the supernatant.
-
For solid samples, perform a suitable extraction procedure to isolate the carbonyl compounds. The final extract should be in an organic solvent compatible with the derivatization reaction (e.g., acetonitrile or methanol).
-
-
Derivatization Reaction:
-
To 100 µL of the sample extract or working standard solution in a microcentrifuge tube, add 20 µL of the OPHA derivatization reagent (10 mg/mL).
-
For aqueous-based samples or to enhance the reaction rate, 50 µL of 0.5 M sodium phosphate buffer (pH 6.5) can be added.
-
Vortex the mixture gently to mix.
-
Incubate the reaction mixture at 60°C for 60 minutes. For some reactive carbonyls, derivatization may be achieved at room temperature with a longer incubation time (e.g., 2-4 hours).
-
-
Reaction Quenching and Sample Finalization:
-
After incubation, cool the reaction mixture to room temperature.
-
Centrifuge the tubes at high speed for 5 minutes to pellet any precipitate.
-
Carefully transfer the supernatant to a new tube.
-
Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.
-
The sample is now ready for LC-MS analysis.
-
LC-MS/MS Analysis Protocol
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended for good separation of the O-phenyl oxime derivatives.
-
Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at 30-40% B, increasing to 95% B over 10-15 minutes, holding for 2-3 minutes, and then re-equilibrating to the initial conditions. The gradient should be optimized based on the specific analytes of interest.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 1 - 5 µL.
-
Column Temperature: 30 - 40°C.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode (ESI+) is generally preferred for O-phenyl oxime derivatives as they readily form protonated molecules [M+H]+.[4]
-
MS/MS Analysis: For quantitative analysis, use Multiple Reaction Monitoring (MRM) mode on a triple quadrupole mass spectrometer. The precursor ion will be the [M+H]+ of the derivatized carbonyl. The product ions will result from the fragmentation of the O-phenyl oxime. Common fragmentation pathways involve cleavage of the N-O bond and fragmentation of the phenyl group. Specific MRM transitions must be optimized for each derivatized analyte by infusing a standard solution.
-
Data Analysis: Quantify the analytes by constructing a calibration curve from the peak areas of the derivatized standards versus their concentrations.
Mandatory Visualization
References
Application Notes: Quantitative Analysis of Aldehydes using O-Phenylhydroxylamine Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of aldehydes is critical across various scientific disciplines, including pharmaceutical development, environmental analysis, and food chemistry, due to their high reactivity and potential toxicity. Aldehydes are often present at trace levels in complex matrices, necessitating a derivatization step to enhance their stability and detectability. This document outlines a detailed protocol for the quantitative analysis of aldehydes using O-phenylhydroxylamine as a derivatizing agent.
This compound reacts with the carbonyl group of aldehydes to form stable oxime derivatives. This reaction provides a basis for sensitive quantification using common analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The phenyl group on the derivatizing agent allows for UV detection in HPLC, while the entire derivative is amenable to GC-MS analysis. While the use of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is more extensively documented, the principles and procedures are adaptable for this compound, which may offer advantages in specific applications or when different analytical sensitivities are required.
Principle of the Method
The core of this analytical method is the chemical derivatization of aldehydes with this compound. The reaction, an oxime ligation, involves the nucleophilic attack of the aminooxy group of this compound on the electrophilic carbonyl carbon of the aldehyde. This is followed by dehydration to form a stable C=N-O bond, resulting in an O-phenyl oxime derivative.
The formation of the oxime significantly increases the molecular weight and thermal stability of the analyte, making it suitable for GC-MS analysis. For HPLC analysis, the phenyl ring provides a chromophore for UV detection. The quantitative determination is then achieved by separating the derivative from other sample components and measuring its response against a calibration curve prepared from aldehyde standards.
Visualizing the Derivatization Reaction and Analytical Workflow
The following diagrams illustrate the chemical reaction and the overall experimental process.
Caption: Reaction of an aldehyde with this compound to form a stable oxime derivative.
Caption: General workflow for the quantitative analysis of aldehydes using this compound.
Quantitative Data Summary
The following tables present hypothetical performance data for the quantitative analysis of representative aldehydes using this method. This data is for illustrative purposes and serves as a target for method validation. Actual performance characteristics such as Limits of Detection (LOD), Limits of Quantification (LOQ), and linearity will depend on the specific aldehyde, sample matrix, and instrumentation used.
Table 1: GC-MS Analysis Performance
| Aldehyde | Linearity Range (ng/mL) | Correlation Coefficient (r²) | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) |
| Formaldehyde | 1 - 100 | > 0.998 | 0.3 | 1.0 | 92 ± 5 |
| Acetaldehyde | 1 - 100 | > 0.997 | 0.4 | 1.2 | 94 ± 4 |
| Hexanal | 0.5 - 50 | > 0.999 | 0.15 | 0.5 | 97 ± 3 |
| Benzaldehyde | 0.5 - 50 | > 0.999 | 0.2 | 0.6 | 95 ± 4 |
Table 2: HPLC-UV Analysis Performance
| Aldehyde | Linearity Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) |
| Formaldehyde | 0.1 - 10 | > 0.998 | 0.03 | 0.1 | 95 ± 6 |
| Acetaldehyde | 0.1 - 10 | > 0.996 | 0.04 | 0.12 | 96 ± 5 |
| Hexanal | 0.05 - 5 | > 0.999 | 0.015 | 0.05 | 98 ± 3 |
| Benzaldehyde | 0.05 - 5 | > 0.999 | 0.02 | 0.06 | 97 ± 4 |
Experimental Protocols
Note: These protocols are based on established methods for the related reagent PFBHA and should be optimized and validated for this compound and the specific application.
Protocol 1: Derivatization and Analysis by GC-MS
This protocol is suitable for volatile and semi-volatile aldehydes in aqueous or solvent-extractable matrices.
1. Reagent Preparation:
-
This compound (OPH) Solution: Prepare a 10 mg/mL solution of this compound hydrochloride in HPLC-grade water. This solution should be prepared fresh daily.
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of a suitable internal standard (e.g., d4-acetaldehyde, d6-benzaldehyde) at 1 mg/mL in methanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking known amounts of target aldehydes into a clean matrix (e.g., HPLC-grade water or the same solvent as the sample). The concentration range should cover the expected sample concentrations.
2. Derivatization Procedure:
-
Pipette 1 mL of the sample, calibration standard, or blank into a 4 mL glass vial.
-
Add an appropriate amount of the internal standard working solution.
-
Add 100 µL of the 10 mg/mL OPH solution to each vial.
-
Cap the vials tightly and vortex for 30 seconds.
-
Incubate the vials at 60°C for 60 minutes in a heating block or water bath.
-
Allow the vials to cool to room temperature.
3. Extraction:
-
Add 1 mL of hexane (B92381) (or another suitable organic solvent like dichloromethane) to each vial.
-
Vortex vigorously for 2 minutes to extract the oxime derivatives.
-
Centrifuge at 2000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean 2 mL autosampler vial.
-
The sample is now ready for GC-MS analysis.
4. GC-MS Instrumental Parameters (Example):
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity, using characteristic ions for each aldehyde-OPH derivative.
Protocol 2: Derivatization and Analysis by HPLC-UV
This protocol is suitable for a wide range of aldehydes and is particularly useful when GC is not available or when dealing with less volatile aldehydes.
1. Reagent Preparation:
-
This compound (OPH) Solution: Prepare a 5 mg/mL solution of this compound hydrochloride in a mixture of 80:20 water:acetonitrile.
-
Acid Catalyst: 0.1 M Hydrochloric Acid (HCl).
-
Calibration Standards: Prepare a series of calibration standards by spiking known amounts of target aldehydes into the mobile phase starting composition or a clean matrix extract.
2. Derivatization Procedure:
-
Pipette 500 µL of the sample, calibration standard, or blank into a 2 mL HPLC vial.
-
Add 50 µL of the 0.1 M HCl solution.
-
Add 200 µL of the 5 mg/mL OPH solution.
-
Cap the vial and vortex for 30 seconds.
-
Incubate at 40°C for 90 minutes.
-
Allow the vial to cool to room temperature.
-
The sample is now ready for direct injection or can be further diluted with the mobile phase if necessary.
3. HPLC-UV Instrumental Parameters (Example):
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program:
-
0-2 min: 30% B.
-
2-15 min: 30% to 95% B.
-
15-18 min: Hold at 95% B.
-
18-20 min: 95% to 30% B.
-
20-25 min: Re-equilibration at 30% B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detector: Diode Array Detector (DAD).
-
Detection Wavelength: Monitor at the maximum absorbance wavelength of the O-phenyl oxime derivatives (e.g., ~240-260 nm, to be determined empirically).
Validation and Quality Control
For reliable quantitative results, the analytical method must be thoroughly validated. Key validation parameters include:
-
Specificity: Ensure no interference from other components in the sample matrix.
-
Linearity and Range: Establish the concentration range over which the detector response is proportional to the analyte concentration.
-
Accuracy and Precision: Determine the closeness of the measured value to the true value and the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.
-
Robustness: Assess the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Regular analysis of quality control (QC) samples, including blanks, spiked samples, and certified reference materials (if available), is essential to ensure the ongoing performance of the method.
O-Phenylhydroxylamine: A Novel Chemical Probe for the Detection and Analysis of Protein Carbonylation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Protein carbonylation, the irreversible oxidative modification of protein side chains to introduce carbonyl groups (aldehydes and ketones), is a major hallmark of oxidative stress.[1] This modification can lead to altered protein function and has been implicated in the pathogenesis of numerous age-related and oxidative stress-linked diseases, including neurodegenerative disorders, cardiovascular disease, and cancer.[2] Consequently, the accurate detection and quantification of protein carbonylation are crucial for understanding disease mechanisms and for the development of novel therapeutic strategies.
While the 2,4-dinitrophenylhydrazine (B122626) (DNPH)-based assay has been the most widely used method for detecting protein carbonylation, it suffers from certain limitations, including the potential for non-specific reactions and interference from other biomolecules. Hydroxylamine-based probes have emerged as a valuable alternative, reacting specifically with carbonyl groups to form stable oxime adducts. This application note details the use of O-phenylhydroxylamine as a chemical probe for the detection and analysis of protein carbonylation, offering protocols for both immunodetection via Western blotting and identification of carbonylation sites by mass spectrometry.
Principle of Detection
The core principle of using this compound as a probe lies in its chemical reactivity towards carbonyl groups. The hydroxylamine (B1172632) moiety (-ONH2) of this compound readily reacts with the aldehyde and ketone groups present on carbonylated proteins to form a stable oxime linkage. This covalent modification introduces a phenyl hydroxylamine tag onto the protein, which can then be detected and quantified.
The reaction of this compound with a protein carbonyl group proceeds via a nucleophilic addition mechanism, resulting in the formation of an oxime. It is important to note that under certain aqueous buffered conditions, this reaction can proceed further to form a cyanohydrin, with the oxime as an intermediate.[3] Therefore, careful optimization of reaction conditions is crucial to ensure the stability of the oxime adduct for reliable detection.
Data Presentation
The following table summarizes hypothetical quantitative data for the detection of protein carbonylation using this compound in comparison to the standard DNPH method. This data is for illustrative purposes to highlight the potential application and sensitivity of the this compound probe.
| Parameter | This compound Probe | DNPH Method |
| Limit of Detection (LOD) | Estimated 0.5 pmol carbonyl | ~1 pmol carbonyl |
| Linear Range | 1 - 50 pmol carbonyl | 5 - 100 pmol carbonyl |
| Specificity | High for carbonyl groups | Potential for non-specific binding |
| Reaction pH | Neutral to slightly acidic | Acidic (2M HCl) |
| Detection Method | Western Blot (anti-phenyl-adduct Ab), MS | Spectrophotometry, Western Blot (anti-DNP Ab) |
Experimental Protocols
Protocol 1: Detection of Protein Carbonylation by Western Blot using this compound
This protocol describes the derivatization of protein samples with this compound followed by immunodetection. Note: This protocol assumes the availability of an antibody that specifically recognizes proteins modified by this compound. The development of such an antibody would be a critical step for this application.[4][5][6]
Materials:
-
Protein sample (e.g., cell lysate, tissue homogenate)
-
This compound hydrochloride (or free base)
-
Phosphate Buffered Saline (PBS), pH 7.2-7.4
-
SDS-PAGE reagents and equipment
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Rabbit anti-phenyl-adduct polyclonal antibody (hypothetical)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Quantify the protein concentration of your sample using a standard method (e.g., BCA assay).
-
Adjust the protein concentration to 1-5 mg/mL in PBS.
-
-
Derivatization with this compound:
-
Prepare a fresh 100 mM stock solution of this compound in water or a suitable buffer.
-
To 100 µg of protein sample, add this compound to a final concentration of 10 mM.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle agitation.
-
To stop the reaction, add a quenching agent or proceed directly to SDS-PAGE sample preparation.
-
-
SDS-PAGE and Western Blotting:
-
Add Laemmli sample buffer to the derivatized protein samples and heat at 95°C for 5 minutes.
-
Load 20-30 µg of derivatized protein per lane on an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., rabbit anti-phenyl-adduct antibody) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Develop the blot using a chemiluminescent substrate and capture the image using an appropriate imaging system.
-
Protocol 2: Identification of Protein Carbonylation Sites by Mass Spectrometry using this compound
This protocol outlines the derivatization of carbonylated proteins with this compound for subsequent analysis by mass spectrometry to identify the specific sites of modification.
Materials:
-
Protein sample (purified protein or complex mixture)
-
This compound hydrochloride
-
Ammonium (B1175870) bicarbonate buffer (50 mM, pH 8.0)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
LC-MS/MS system
Procedure:
-
Sample Preparation and Derivatization:
-
Dissolve the protein sample in 50 mM ammonium bicarbonate buffer.
-
Add this compound to a final concentration of 10 mM.
-
Incubate for 2 hours at 37°C.
-
-
Reduction and Alkylation:
-
Add DTT to a final concentration of 10 mM and incubate for 1 hour at 56°C.
-
Cool the sample to room temperature and add IAA to a final concentration of 55 mM. Incubate for 45 minutes in the dark.
-
-
In-solution Tryptic Digestion:
-
Add trypsin to the protein sample at a 1:50 (w/w) ratio (trypsin:protein).
-
Incubate overnight at 37°C.
-
-
Sample Cleanup and Mass Spectrometry Analysis:
-
Acidify the digest with formic acid to a final concentration of 0.1%.
-
Desalt the peptide mixture using a C18 ZipTip or equivalent.
-
Analyze the peptides by LC-MS/MS.
-
-
Data Analysis:
-
Search the MS/MS data against a relevant protein database using a search engine (e.g., Mascot, Sequest).
-
Specify the modification of lysine, proline, arginine, and threonine residues with a mass shift corresponding to the addition of the this compound adduct (C6H5NO), which is a mass increase of 107.0528 Da. The fragmentation of the oxime bond should also be considered during data analysis.[7][8]
-
Visualizations
Caption: Experimental workflow for detecting protein carbonylation using this compound.
Caption: Reaction of this compound with a protein carbonyl to form a stable oxime adduct.
Caption: Simplified signaling pathway showing the impact of protein carbonylation.
References
- 1. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.cn]
- 2. PROTEIN ADDUCTS OF ALDEHYDIC LIPID PEROXIDATION PRODUCTS: IDENTIFICATION AND CHARACTERIZATION OF PROTEIN ADDUCTS USING AN ALDEHYDE/KETO REACTIVE PROBE IN COMBINATION WITH MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transformation of aldehydes into nitriles in an aqueous medium using this compound as the nitrogen source - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Next-generation antibodies for post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody Development | CellFree Sciences [cfsciences.com]
- 6. Development of biologically active peptides based on antibody structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for O-Phenylhydroxylamine Derivatization in Gas Chromatography-Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of O-phenylhydroxylamine derivatization, a critical technique for the analysis of carbonyl compounds—aldehydes and ketones—by Gas Chromatography-Mass Spectrometry (GC-MS). The focus is on the most widely used reagent, O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), which significantly enhances the analytical performance for these challenging analytes.
Introduction: Overcoming the Challenges of Carbonyl Analysis
Direct analysis of carbonyl compounds by GC-MS is often hindered by their high reactivity, thermal instability, and poor chromatographic behavior.[1] Derivatization is a chemical modification technique that converts an analyte into a product with improved analytical properties.[1] For aldehydes and ketones, derivatization is often essential for reliable GC-MS analysis.[1] The reaction of the carbonyl group to form a more stable and volatile derivative is the most common approach.[1] PFBHA is a key derivatizing agent that reacts with carbonyls to form stable oxime derivatives, which are more volatile and less prone to degradation in the GC system.[1] This method improves chromatographic peak shape, enhances sensitivity, and allows for accurate quantification in complex matrices.[1]
Principle of PFBHA Derivatization
The derivatization of aldehydes and ketones with PFBHA proceeds via an oximation reaction. The carbonyl group of the analyte reacts with the hydroxylamine (B1172632) functional group of PFBHA to form a stable oxime and a molecule of water.[1] The resulting PFBHA oxime derivative is thermally stable and highly amenable to GC-MS analysis.[1] The pentafluorobenzyl group is strongly electron-capturing, which makes the derivative highly sensitive for detection by electron capture negative ionization (NCI) mass spectrometry, although electron ionization (EI) is also commonly used.[1][2]
It is important to note that for many carbonyl compounds, the reaction with PFBHA can result in the formation of two geometric isomers, the (E) and (Z) forms of the oxime.[3][4] These isomers can often be separated by the gas chromatographic column, resulting in two distinct peaks for a single analyte.[3][4] For quantitative analysis, either the peak area of a single, well-resolved isomer or the sum of the peak areas of both isomers can be used.[3]
Applications
PFBHA derivatization followed by GC-MS analysis is a versatile technique with a broad range of applications, including:
-
Environmental Analysis: Quantification of aldehydes and ketones, which are common air pollutants, in ambient air samples.
-
Food and Beverage Analysis: Determination of flavor and off-flavor compounds, as well as contaminants like formaldehyde (B43269) and acetaldehyde (B116499) in various food products and beverages.
-
Clinical and Toxicological Analysis: Measurement of endogenous carbonyl compounds as biomarkers of disease or exposure to toxins. For example, acetone (B3395972) in the blood of diabetic patients can be determined using this method.[5]
-
Pharmaceutical and Drug Development: Analysis of carbonyl-containing impurities in drug substances and products, and for monitoring related metabolic pathways.[1]
-
Tobacco and E-cigarette Analysis: Quantification of harmful carbonyl compounds in tobacco smoke and e-cigarette aerosols.[3][6]
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the GC-MS analysis of various carbonyl compounds after PFBHA derivatization, as reported in the literature.
| Analyte | Matrix | Linearity (R²) | Recovery (%) | Precision (%RSD) | Limit of Detection (LOD) | Reference |
| Various Carbonyls | E-liquids & E-aerosols | >0.99 | 82 - 117 | 2 - 16 | < 0.1 µg/g (e-liquids), < 1.0 µ g/collection (e-aerosols) | [6] |
| Formaldehyde, Acetaldehyde, Acetone, etc. | Tobacco | - | - | - | - | [3] |
| Acetone | Human Blood | - | - | - | - | [5] |
| Glyoxal | Water | - | - | - | - | [7] |
| Long-chain Aldehydes | Biological Tissue | - | - | - | 0 to 50 pmol | [2] |
Experimental Protocols
General Protocol for PFBHA Derivatization of Carbonyls in a Liquid Sample
This protocol provides a general procedure that can be adapted for various liquid samples.
Materials:
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Sample or standard solution containing carbonyl compounds
-
Deionized water
-
Organic solvent for extraction (e.g., hexane, ethyl acetate)
-
Anhydrous sodium sulfate (B86663)
-
2 mL glass vials with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
Procedure:
-
Sample Preparation: To a 2 mL glass vial, add 100 µL of the sample or standard solution and 100 µL of deionized water.[1]
-
Derivatization: Add an appropriate amount of PFBHA solution (e.g., 20 µL of a 1% w/v solution in water).[7] The amount of PFBHA may need to be optimized depending on the expected concentration of carbonyls.[6]
-
Reaction: Cap the vial tightly and heat at a controlled temperature (e.g., 60-70°C) for a specific duration (e.g., 30 minutes). Some methods may allow for derivatization at room temperature for an extended period (e.g., 24 hours).[6]
-
Extraction: After cooling the vial to room temperature, add 500 µL of an appropriate organic solvent (e.g., hexane).[1]
-
Phase Separation: Vortex the mixture vigorously for 1 minute to ensure thorough extraction of the derivatives.[1] Centrifuge at approximately 2000 rpm for 5 minutes to separate the organic and aqueous layers.[1]
-
Collection: Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.[1]
-
Analysis: The sample is now ready for injection into the GC-MS system.
Example GC-MS Operating Conditions
The following are typical GC-MS parameters that can be used as a starting point for method development.
-
Gas Chromatograph (GC):
-
Column: A non-polar or medium-polarity capillary column is typically used, such as a ZB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).[3]
-
Injector: Split/splitless injector, operated in splitless or split mode (e.g., 10:1 split ratio) at a temperature of 250°C.[3]
-
Oven Temperature Program: Initial temperature of 50°C, ramped at 5°C/min to 180°C, then ramped at 25°C/min to 280°C and held for 5 minutes.[3]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[3]
-
-
Mass Spectrometer (MS):
-
Transfer Line Temperature: 280°C.[3]
-
Ion Source Temperature: 250°C.[3]
-
Ionization Mode: Electron Ionization (EI) at 70 eV or Negative Chemical Ionization (NCI).[2][3]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target analysis or full scan for qualitative analysis.[2][3] For each carbonyl compound, at least two ions should be monitored for quantification and confirmation.[3]
-
Visualizations
Caption: PFBHA derivatization reaction with a carbonyl compound.
References
- 1. benchchem.com [benchchem.com]
- 2. QUANTIFICATION OF PENTAFLUOROBENZYL OXIME DERIVATIVES OF LONG CHAIN ALDEHYDES BY GC-MS ANALYSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Rapid determination of acetone in human blood by derivatization with pentafluorobenzyl hydroxylamine followed by headspace liquid-phase microextraction and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of selected carbonyl compounds in e-aerosols and e-liquids using pentafluorobenzyl hydroxylamine derivatization and gas chromatography-mass spectrometry | CORESTA [coresta.org]
- 7. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for Site-Specific Peptide Labeling with O-phenylhydroxylamine via Oxime Ligation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific modification of peptides is a cornerstone of modern chemical biology and drug development, enabling the synthesis of sophisticated bioconjugates for a myriad of applications, including diagnostics, therapeutics, and fundamental research. One robust and highly chemoselective method for peptide labeling is oxime ligation. This bioorthogonal reaction forms a stable oxime bond through the condensation of an aminooxy compound with an aldehyde or ketone.
This application note provides a detailed, step-by-step guide for the labeling of peptides with O-phenylhydroxylamine. The strategy involves a two-stage process:
-
Introduction of a carbonyl group: A bioorthogonal aldehyde handle is site-specifically introduced into the peptide. A well-established method for this is the mild oxidation of an N-terminal serine residue using sodium periodate.
-
Oxime Ligation: The engineered peptide containing the aldehyde is then reacted with this compound to form a stable oxime linkage, resulting in the desired labeled peptide.
This method offers excellent control over the site of modification, proceeds under mild, aqueous conditions, and results in a stable conjugate, making it an invaluable tool for peptide and protein chemists.
Chemical Principle: Oxime Ligation
The core of this labeling strategy is the oxime ligation reaction, which is a highly efficient and chemoselective reaction between a nucleophilic aminooxy group (as present in this compound) and an electrophilic aldehyde or ketone on the peptide. The reaction is typically most efficient at a slightly acidic pH (around 4.5-6.5) and can be catalyzed by nucleophilic catalysts such as aniline. The resulting oxime bond is exceptionally stable under physiological conditions.
Caption: Chemical reaction of an aldehyde-modified peptide with this compound.
Experimental Workflow
The overall experimental workflow for labeling a peptide with this compound is a two-part process. First, the peptide is modified to introduce a reactive aldehyde group. Subsequently, the aldehyde-tagged peptide is reacted with this compound to form the final conjugate.
The Role of O-Phenylhydroxylamine in the Synthesis of Bioactive Heterocyclic Compounds: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
O-phenylhydroxylamine and its derivatives are versatile building blocks in organic synthesis, enabling the efficient construction of a variety of bioactive heterocyclic compounds. Their unique reactivity, particularly the susceptibility of the N-O bond to cleavage and rearrangement, allows for the formation of key structural motifs found in many pharmacologically active molecules. This document provides detailed application notes and experimental protocols for the synthesis of two major classes of bioactive heterocycles using O-arylhydroxylamines: benzofurans and indoles.
Application Note 1: Synthesis of Bioactive Benzofurans
Benzofurans are a prominent class of heterocyclic compounds present in numerous natural products and synthetic drugs, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. A direct and efficient method for synthesizing substituted benzofurans involves the reaction of O-arylhydroxylamine hydrochlorides with ketones in the presence of a strong acid catalyst.
This one-pot reaction proceeds through a proposed condensation,[1][1]-sigmatropic rearrangement, cyclization, and elimination sequence. The methodology is advantageous as it does not require the pre-formation of oxime ethers and can be performed under relatively mild conditions without the strict exclusion of air and moisture.
Experimental Protocol: Synthesis of 2,3-Dimethyl-5-nitrobenzofuran
This protocol is adapted from the method described by Contiero, F., et al., Synlett, 2009, 3003-3006.[2]
Materials:
-
O-(4-nitrophenyl)hydroxylamine hydrochloride
-
Butan-2-one
-
Methanesulfonic acid (MsOH)
-
Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexane
Procedure:
-
To a stirred solution of O-(4-nitrophenyl)hydroxylamine hydrochloride (1.0 mmol) in THF (5 mL) is added butan-2-one (1.2 mmol).
-
Methanesulfonic acid (2.0 mmol) is added dropwise to the mixture at room temperature.
-
The reaction mixture is then heated to 60 °C and stirred for 2 hours.
-
After cooling to room temperature, the reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.
-
The aqueous layer is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel (eluting with a hexane-ethyl acetate gradient) to afford the pure 2,3-dimethyl-5-nitrobenzofuran.
Quantitative Data: Synthesis of Substituted Benzofurans
The following table summarizes the yields of various benzofuran (B130515) derivatives synthesized using the described method.
| O-Arylhydroxylamine Hydrochloride | Ketone | Product | Yield (%) |
| This compound HCl | Cyclohexanone | 1,2,3,4-Tetrahydrodibenzofuran | 92 |
| This compound HCl | Butan-2-one | 2,3-Dimethylbenzofuran | 85 |
| O-(4-chlorophenyl)hydroxylamine HCl | Cyclohexanone | 8-Chloro-1,2,3,4-tetrahydrodibenzofuran | 88 |
| O-(4-nitrophenyl)hydroxylamine HCl | Butan-2-one | 2,3-Dimethyl-5-nitrobenzofuran | 75 |
Data adapted from Synlett 2009, 3003-3006.
Biological Activity of Benzofuran Derivatives
| Compound Class | Activity | Organism/Assay | MIC / % Inhibition |
| Benzofuran amide derivatives | Antimicrobial | B. subtilis, S. aureus, E. coli | MIC: 6.25 µg/mL |
| Benzofuran amide derivatives | Anti-inflammatory | Carrageenan-induced paw edema | 71.10% inhibition at 2h |
Note: The data in this table is for representative benzofuran derivatives and may not reflect the activity of compounds synthesized by the specific protocol above. Data is indicative of the potential bioactivity of this class of compounds.
Reaction Pathway for Benzofuran Synthesis
Caption: Proposed reaction pathway for the synthesis of benzofurans.
Application Note 2: Synthesis of Bioactive Indoles
The indole (B1671886) scaffold is a cornerstone of medicinal chemistry, found in a vast array of pharmaceuticals with diverse biological activities, including anticancer, antiviral, and antimicrobial properties. A direct synthesis of 3-arylindoles can be achieved through the annulation of aryl hydroxylamines with alkynes, a reaction catalyzed by iron phthalocyanine (B1677752) (Fe(Pc)).
This method offers a straightforward route to substituted indoles, with the key steps involving the reaction of the aryl hydroxylamine (B1172632) with the alkyne. The use of a commercially available and inexpensive iron catalyst makes this an attractive synthetic strategy.
Experimental Protocol: Synthesis of 3-Phenylindole
This protocol is adapted from the method described by Lamar, A. A., and Nicholas, K. M., Tetrahedron, 2009, 65, 3829-3833.
Materials:
-
N-phenylhydroxylamine
-
Iron (II) phthalocyanine (Fe(Pc))
-
Naphthalene (internal standard for GC analysis, optional)
-
Silica gel for chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phenylacetylene (10 mmol) and iron (II) phthalocyanine (0.05 mmol, 5 mol%) to toluene (15 mL).
-
Heat the mixture to reflux.
-
Prepare a solution of N-phenylhydroxylamine (0.5 mmol) in toluene (6 mL).
-
Using a syringe pump, add the N-phenylhydroxylamine solution to the refluxing reaction mixture over a period of 7-8 hours.
-
After the addition is complete, continue to reflux for an additional hour.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield pure 3-phenylindole.
Quantitative Data: Synthesis of Substituted Indoles
The following table summarizes the yields of various indole derivatives synthesized using the Fe(Pc)-catalyzed annulation.
| N-Aryl Hydroxylamine | Alkyne | Product | Yield (%) |
| N-phenylhydroxylamine | Phenylacetylene | 3-Phenylindole | 81 |
| N-(p-tolyl)hydroxylamine | Phenylacetylene | 5-Methyl-3-phenylindole | 55 |
| N-(p-cyanophenyl)hydroxylamine | Phenylacetylene | 3-Phenyl-1H-indole-5-carbonitrile | 55 |
| N-(p-chlorophenyl)hydroxylamine | Phenylacetylene | 5-Chloro-3-phenylindole | 38 |
| N-phenylhydroxylamine | p-Tolylacetylene | 2-Methyl-3-phenylindole (major isomer) | 70 |
Data adapted from Tetrahedron 2009, 65, 3829–3833.
Biological Activity of Indole Derivatives
While the original synthetic paper does not report biological data, the 3-arylindole scaffold is a well-established pharmacophore. Studies on various 3-phenylindole derivatives have revealed significant biological activities, particularly in the areas of cancer and infectious diseases.
| Compound Class | Activity | Organism/Assay | IC₅₀ / MIC |
| 3-Phenylindole derivatives | Anticancer | HT-29 human colon carcinoma | Inhibition of 70-77% at 50 µM |
| 3-Phenylindole derivatives | Src Kinase Inhibition | Enzymatic assay | IC₅₀: 50.6 µM |
| 3-Phenyl-1H-indoles | Antimycobacterial | M. tuberculosis H37Rv | MIC: 18.2 µM |
Note: The data in this table is for representative 3-phenylindole derivatives and may not reflect the activity of compounds synthesized by the specific protocol above. Data is indicative of the potential bioactivity of this class of compounds.[3][4]
Experimental Workflow for Indole Synthesisdot
References
- 1. Synthesis and antimicrobial activity of some novel derivatives of benzofuran: part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jopcr.com [jopcr.com]
- 3. 3-substitued indoles: one-pot synthesis and evaluation of anticancer and Src kinase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Quantification of Short-Chain Fatty Acids using O-benzylhydroxylamine (OBHA) Derivatization and LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Short-chain fatty acids (SCFAs) are carboxylic acids with fewer than six carbon atoms and are key metabolites produced by the gut microbiota from the fermentation of dietary fibers. They play a crucial role in host-pathogen interactions and maintaining host homeostasis.[1] Accurate quantification of SCFAs in various biological matrices is essential for understanding their physiological and pathological roles. This application note provides a detailed protocol for the derivatization of SCFAs with O-benzylhydroxylamine (OBHA), followed by sensitive and reproducible quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The derivatization of SCFAs with OBHA enhances their chromatographic retention on reversed-phase columns and improves ionization efficiency, leading to increased sensitivity and selectivity of the LC-MS/MS method.[2][3] This method is applicable to various biological matrices, including plasma, urine, and fecal extracts.
Principle of the Method
The carboxylic acid group of SCFAs is activated by a coupling agent, typically 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and then reacts with O-benzylhydroxylamine (OBHA) to form a stable amide derivative. These derivatives are less polar and more amenable to reversed-phase liquid chromatography and show enhanced ionization in positive electrospray ionization (ESI) mode for MS detection.
Materials and Reagents
-
Short-chain fatty acid standards (e.g., acetic acid, propionic acid, butyric acid, isobutyric acid, valeric acid, isovaleric acid)
-
Stable isotope-labeled internal standards (optional but recommended)
-
O-benzylhydroxylamine hydrochloride (OBHA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
Hydrochloric acid (HCl)
-
Formic acid
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Biological matrix (e.g., plasma, urine, fecal extract)
Experimental Protocols
Preparation of Reagents and Standards
1.1. Pyridine-HCl Reaction Buffer (1 M Pyridine, 0.5 M HCl):
-
Prepare fresh by mixing 0.86 mL of pyridine and 0.54 mL of 12.1 M HCl with 8.6 mL of water.[4]
1.2. O-benzylhydroxylamine (OBHA) Solution (1 M):
-
Dissolve the appropriate amount of OBHA in the Pyridine-HCl reaction buffer to achieve a final concentration of 1 M.[4]
1.3. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) Solution (1 M):
-
Dissolve the appropriate amount of EDC in the Pyridine-HCl reaction buffer to achieve a final concentration of 1 M.[4]
1.4. Standard Stock Solutions:
-
Prepare individual stock solutions of each SCFA and internal standard in a suitable solvent (e.g., water or methanol).
1.5. Calibration Standards and Quality Control (QC) Samples:
-
Prepare a series of calibration standards by spiking the appropriate amounts of SCFA standard mix into a surrogate matrix (e.g., water, or a biological matrix stripped of endogenous SCFAs).
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
Sample Preparation
2.1. Plasma/Serum:
-
Thaw plasma or serum samples on ice.
-
Perform protein precipitation by adding a cold organic solvent (e.g., methanol or acetonitrile) in a 1:3 or 1:4 ratio (sample:solvent).
-
Vortex thoroughly and centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C.
-
Collect the supernatant for the derivatization step.
2.2. Urine:
-
Thaw urine samples on ice.
-
Centrifuge at high speed to pellet any particulate matter.
-
The supernatant can often be directly used for derivatization after appropriate dilution with water.
2.3. Fecal Samples:
-
Homogenize fecal samples in a suitable buffer (e.g., phosphate-buffered saline).
-
Centrifuge the homogenate to pellet solid debris.
-
The resulting supernatant can be further processed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interferences before derivatization.
Derivatization Procedure
-
To 35 µL of the prepared sample, calibration standard, or QC sample, add 10 µL of 1 M OBHA solution.[4]
-
Add 10 µL of 1 M EDC solution to initiate the reaction.[4]
-
Vortex the mixture and incubate at room temperature (25°C) for 1 hour or at 40°C for 10 minutes.[5][6]
-
After incubation, the reaction can be stopped by adding a quenching solution (e.g., a small volume of formic acid or by immediate dilution with the LC mobile phase).
-
Centrifuge the derivatized samples to remove any precipitates before transferring to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Analysis
4.1. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is typically used (e.g., Waters Atlantis dC18, 3 µm, 3 mm x 100 mm).[4]
-
Mobile Phase A: 0.1% Formic acid in water.[4]
-
Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.[4]
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the derivatized SCFAs. For example, a 6-minute gradient from 5% to 80% B.[4]
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 25 - 40°C.
-
Injection Volume: 5 - 10 µL.
4.2. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor-to-product ion transitions for each derivatized SCFA need to be optimized. The precursor ion will be the [M+H]+ of the OBHA-derivatized SCFA.
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, desolvation gas flow, and cone voltage for maximum signal intensity.
Data Presentation
Quantitative Performance of the OBHA Derivatization Method
The following tables summarize the quantitative performance data for the analysis of SCFAs using OBHA derivatization followed by LC-MS/MS, as reported in the literature.
Table 1: Linearity and Lower Limits of Quantification (LLOQ)
| Analyte | Matrix | Linearity Range (µM) | LLOQ (µM) | Reference |
| Acetic Acid | Plasma | 0.1 - 100 | 0.01 | [2] |
| Propionic Acid | Plasma | 0.1 - 100 | 0.01 | [2] |
| Butyric Acid | Plasma | 0.1 - 100 | 0.01 | [2] |
| Isobutyric Acid | Plasma | 0.1 - 100 | 0.01 | [2] |
| Valeric Acid | Plasma | Not Reported | Not Reported | |
| Isovaleric Acid | Plasma | Not Reported | Not Reported |
Table 2: Accuracy and Precision
| Analyte | Matrix | Concentration (µM) | Accuracy (% RE) | Precision (% RSD) | Reference |
| Acetic Acid | Plasma | Low, Med, High | < ± 10% | < 14% | [2] |
| Propionic Acid | Plasma | Low, Med, High | < ± 10% | < 14% | [2] |
| Butyric Acid | Plasma | Low, Med, High | < ± 10% | < 14% | [2] |
| Isobutyric Acid | Plasma | Low, Med, High | < ± 10% | < 14% | [2] |
Table 3: Recovery and Matrix Effects
| Analyte | Matrix | Recovery (%) | Matrix Effect (%) | Reference |
| Acetic Acid | Plasma | > 80% | 91.0 - 94.6 | [1][2] |
| Propionic Acid | Plasma | > 80% | 91.0 - 94.6 | [1][2] |
| Butyric Acid | Plasma | > 80% | 91.0 - 94.6 | [1][2] |
| Isobutyric Acid | Plasma | > 80% | 91.0 - 94.6 | [1][2] |
Visualizations
Caption: Chemical reaction scheme for the derivatization of SCFAs with OBHA.
Caption: Experimental workflow for SCFA analysis using OBHA derivatization.
Conclusion
The derivatization of short-chain fatty acids with O-benzylhydroxylamine is a robust and sensitive method for their quantification in various biological matrices by LC-MS/MS. This approach overcomes the challenges associated with the analysis of these small, polar molecules, providing reliable and reproducible results. The protocol outlined in this application note provides a comprehensive guide for researchers to implement this method in their laboratories for targeted metabolomics studies.
References
- 1. Comparison of 3-nitrophenylhydrazine, O-benzyl hydroxylamine, and 2-picolylamine derivatizations for analysis of short-chain fatty acids through liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of derivatization-based LC-MS/MS method for quantification of short-chain fatty acids in human, rat, and mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. A Facile Profiling Method of Short Chain Fatty Acids Using Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: O-Phenylhydroxylamine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of O-phenylhydroxylamine. The content is designed to directly address specific issues that may arise during experimentation, with a focus on improving yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two primary routes for this compound synthesis are the reduction of nitrobenzene (B124822) and the hydrazinolysis of N-phenoxyphthalimide. The reduction of nitrobenzene is a widely used method that can be achieved through various reducing agents, including zinc dust in the presence of ammonium (B1175870) chloride or through catalytic hydrogenation.[1][2] The hydrazinolysis of N-phenoxyphthalimide offers an alternative pathway.[3]
Q2: What are the main challenges in synthesizing and handling this compound?
A2: A significant challenge is the inherent instability of this compound, which can decompose upon storage, especially when exposed to heat, light, or air.[4][5] This instability often necessitates its use in subsequent reactions immediately after synthesis or its conversion to a more stable form, such as the hydrochloride salt.[6] Another major challenge is controlling the reaction to prevent over-reduction to aniline (B41778) or the formation of side products like azoxybenzene.[7]
Q3: How can I minimize the formation of aniline as a byproduct during the reduction of nitrobenzene?
A3: Over-reduction to aniline is a common issue. To minimize its formation, it is crucial to carefully control the reaction temperature, as higher temperatures favor the formation of aniline.[5] The choice of a mild reducing system, such as zinc dust with ammonium chloride, is also critical as it helps to stop the reduction at the hydroxylamine (B1172632) stage.[1] In catalytic hydrogenation, the selection of the catalyst and the use of additives like dimethyl sulfoxide (B87167) (DMSO) can significantly improve selectivity towards this compound.[7][8]
Q4: My final product appears to be degrading over time. How can I improve its stability?
A4: this compound is prone to degradation. To enhance stability, it is recommended to convert the free base into its hydrochloride salt by treating it with a solution of HCl in a suitable solvent like diethyl ether.[9] The resulting salt is typically a more stable, crystalline solid that can be stored at low temperatures (2-8 °C) under an inert atmosphere to prevent oxidation.[6][10]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Method 1: Reduction of Nitrobenzene with Zinc Dust
Problem 1: Low or No Yield of this compound
| Possible Cause | Troubleshooting Solution |
| Poor Quality Zinc Dust | The purity and particle size of the zinc dust are critical. Use high-purity, fine-particle zinc dust for optimal reactivity. It may be necessary to analyze the zinc dust to ensure its quality.[5] |
| Incorrect Reaction Temperature | Maintain the reaction temperature within the optimal range (typically 14-16°C or 60-65°C, depending on the specific protocol).[5] Lower temperatures can lead to an incomplete reaction, while higher temperatures can promote over-reduction to aniline. |
| Insufficient Reaction Time | Ensure the reaction is allowed to proceed for the recommended duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine completion. |
| Inefficient Stirring | Vigorous stirring is necessary to ensure proper mixing of the reactants, especially in a heterogeneous mixture. |
Problem 2: High Aniline Impurity
| Possible Cause | Troubleshooting Solution |
| Excessive Reaction Temperature | Strictly control the reaction temperature. Use an ice bath to manage the exothermic nature of the reaction. A temperature rise above the recommended range significantly increases the rate of over-reduction.[5] |
| Prolonged Reaction Time | Once the starting material is consumed (as monitored by TLC), work up the reaction promptly to avoid further reduction of the desired product. |
| Incorrect pH | The reaction is typically carried out in a neutral or slightly acidic medium with ammonium chloride. Strongly acidic conditions can favor the formation of aniline.[2] |
Method 2: Catalytic Hydrogenation of Nitrobenzene
Problem 1: Low Selectivity for this compound
| Possible Cause | Troubleshooting Solution |
| Inappropriate Catalyst | The choice of catalyst is crucial. Platinum-based catalysts (e.g., Pt/C, Pt/SiO2) are often used. The catalyst support and the presence of promoters can significantly influence selectivity.[7][8] |
| Suboptimal Solvent | The reaction solvent plays a key role. Aprotic dipolar solvents have been shown to improve selectivity for N-phenylhydroxylamine.[5] |
| Absence of Additives | The addition of dimethyl sulfoxide (DMSO) has been demonstrated to significantly enhance the selectivity for this compound by inhibiting the further reduction to aniline.[7][8] |
| Incorrect Hydrogen Pressure | Optimize the hydrogen pressure. While sufficient pressure is needed, excessively high pressures can favor over-reduction. |
Problem 2: Catalyst Deactivation
| Possible Cause | Troubleshooting Solution |
| Impurities in Starting Materials or Solvents | Use high-purity nitrobenzene and solvents to avoid poisoning the catalyst. |
| Sintering of the Catalyst | Avoid excessively high reaction temperatures which can lead to catalyst sintering and loss of activity. |
| Product Adsorption | The product or byproducts may adsorb onto the catalyst surface, blocking active sites. Washing the catalyst or using a different solvent system may help. |
Method 3: Hydrazinolysis of N-Phenoxyphthalimide
Problem 1: Incomplete Reaction or Low Yield
| Possible Cause | Troubleshooting Solution |
| Insufficient Hydrazine (B178648) | Ensure an adequate molar excess of hydrazine hydrate (B1144303) is used to drive the reaction to completion.[8] |
| Poor Solubility of Starting Material | N-phenoxyphthalimide may have limited solubility in the reaction solvent. Choose a solvent in which the starting material is reasonably soluble at the reaction temperature. |
| Inadequate Reaction Time or Temperature | Monitor the reaction by TLC. If the reaction is sluggish, gentle heating may be required to ensure complete conversion.[8] |
Problem 2: Difficulty in Product Purification
| Possible Cause | Troubleshooting Solution |
| Presence of Phthalhydrazide (B32825) Byproduct | Phthalhydrazide is a common byproduct and is often insoluble in the reaction solvent. It can typically be removed by filtration.[10] |
| Co-elution with Impurities during Chromatography | If purification by column chromatography is challenging, consider converting the this compound to its hydrochloride salt. This changes its polarity, often allowing for easier separation from non-basic impurities.[9] |
| Product Instability during Workup | This compound is sensitive to air and heat. Perform the workup and purification steps as quickly as possible and under an inert atmosphere if necessary. Avoid high temperatures during solvent evaporation.[4][10] |
Data Presentation
Table 1: Comparison of Yields for this compound Synthesis via Nitrobenzene Reduction
| Reducing Agent/Catalyst | Solvent | Temperature (°C) | Additive | Yield (%) | Reference |
| Zinc Dust / NH₄Cl | Water | 60-65 | - | 62-68 | [5] |
| Zinc Dust / NH₄Cl | Water | 14-16 | - | ~Quantitative | |
| Pt/SiO₂ | Isopropyl Alcohol | Room Temp | DMSO, n-Butylamine | 98.8 (Selectivity) | [8] |
| Pt/C | Isopropyl Alcohol | Room Temp | DMSO, Triethylamine | 97.2 | [8] |
| Gold Nanoparticles | Water | Room Temp | - | >99 (Selectivity) | |
| Selenium / NaBH₄ | Ethanol | 12 | - | 77 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Zinc Reduction of Nitrobenzene
This protocol is adapted from established literature procedures.[5]
Materials:
-
Nitrobenzene
-
Zinc dust (high purity)
-
Ammonium chloride
-
Water
-
Ice
-
Sodium chloride
Procedure:
-
In a reaction flask equipped with a mechanical stirrer, dissolve ammonium chloride (e.g., 5 g) in water (e.g., 160 mL).
-
Add freshly distilled nitrobenzene (e.g., 10 g) to the solution.
-
Cool the mixture in an ice-water bath to maintain a temperature between 14°C and 16°C.
-
With vigorous stirring, gradually add zinc dust (e.g., 15 g) in small portions over approximately one hour, ensuring the temperature remains within the specified range.
-
After the addition is complete, continue stirring at room temperature for an additional 10 minutes.
-
Filter the reaction mixture to remove zinc oxide and other solid byproducts.
-
Wash the filter cake with warm water (e.g., 40°C).
-
Combine the filtrates, cool them in an ice bath, and saturate with sodium chloride to precipitate the this compound.
-
Collect the crystalline product by filtration and dry under vacuum.
Protocol 2: Synthesis of this compound via Catalytic Hydrogenation
This protocol is a representative example based on catalytic systems described in the literature.[8]
Materials:
-
Nitrobenzene
-
5% Platinum on Silica Gel (Pt/SiO₂) catalyst
-
Isopropyl alcohol (IPA)
-
Dimethyl sulfoxide (DMSO)
-
n-Butylamine
-
Hydrogen gas
Procedure:
-
To a suitable reaction vessel, add the Pt/SiO₂ catalyst (e.g., 20 mg), isopropyl alcohol (2 mL), DMSO (0.42 mmol), and n-butylamine (0.072 mmol).
-
Add nitrobenzene (2 mmol) to the mixture.
-
Seal the vessel and purge with hydrogen gas.
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (e.g., balloon pressure).
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, filter the catalyst from the reaction mixture.
-
The resulting solution containing this compound can be used directly or the product can be isolated by solvent evaporation and further purification.
Protocol 3: Synthesis of this compound via Hydrazinolysis of N-Phenoxyphthalimide
This two-step protocol involves the synthesis of the N-phenoxyphthalimide precursor followed by hydrazinolysis.
Step 1: Synthesis of N-Phenoxyphthalimide
-
Combine phthalic anhydride (B1165640) and aniline in a round-bottom flask.
-
Heat the mixture to 140-145°C with stirring for approximately 50 minutes.
-
Cool the mixture slightly and add water to precipitate the product.
-
Collect the solid by filtration and wash with an aqueous potassium carbonate solution and then with water.
-
Dry the crude N-phenylphthalimide. Recrystallization from acetic acid can be performed for further purification.
Step 2: Hydrazinolysis to this compound [8]
-
Suspend N-phenoxyphthalimide in a suitable solvent such as ethanol.
-
Add hydrazine hydrate dropwise to the suspension at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC until the starting material is consumed. A precipitate of phthalhydrazide will form.
-
Cool the reaction mixture and remove the phthalhydrazide by filtration.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by column chromatography or by conversion to its hydrochloride salt.
Visualizations
Caption: Experimental workflow for the synthesis of this compound via zinc reduction.
Caption: Troubleshooting decision tree for improving this compound synthesis yield.
References
- 1. 6092-80-4|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Design and Synthesis of N-phenyl Phthalimides as Potent Protoporphyrinogen Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting low derivatization efficiency with O-phenylhydroxylamine.
Welcome to the technical support center for O-phenylhydroxylamine (O-PHA) derivatization. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize their derivatization efficiency for the analysis of carbonyl compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for derivatization?
This compound (O-PHA), also known as phenoxyamine, is a derivatizing agent used to react with carbonyl functional groups (aldehydes and ketones). This reaction forms a stable oxime ether derivative. Derivatization with O-PHA is often necessary to:
-
Improve the volatility and thermal stability of analytes for gas chromatography (GC) analysis.[1][2]
-
Enhance the detectability of carbonyl compounds in techniques like liquid chromatography-mass spectrometry (LC-MS) by introducing a readily ionizable group.[3]
-
Prevent the formation of multiple ring structures (anomers) in sugars, which simplifies chromatograms.[4][5]
Q2: What are the most critical first steps when troubleshooting low derivatization efficiency?
If you are experiencing low or incomplete derivatization, begin by systematically checking the following:
-
Reagent Quality and Storage: this compound is known to be unstable and can degrade over time, especially when exposed to air, light, or moisture.[6][7][8][9][10] Always use fresh, high-quality reagent and store it properly.
-
Reaction Conditions: Verify that the core reaction parameters—pH, temperature, and reaction time—are optimized for your specific analyte and matrix.[11][12]
-
Presence of Moisture: Water can hinder the derivatization reaction or hydrolyze the formed derivative, significantly reducing the yield.[2][13][14] Ensure all solvents, reagents, and glassware are anhydrous.
Q3: How should this compound hydrochloride be stored?
Proper storage is critical to maintain the reagent's integrity. This compound and its hydrochloride salt are unstable and deteriorate upon storage.[6][8][9] It should be protected from light and moisture.[7][9] For long-term storage, keep the container tightly sealed in a freezer at -20°C.[7][8]
Troubleshooting Guide for Low Derivatization Efficiency
This section provides a detailed, question-and-answer guide to address specific issues encountered during derivatization with this compound.
Reagent and Sample Issues
Q4: My O-PHA reagent is discolored. Can I still use it?
Discoloration (e.g., from white/beige to yellow/brown) can be an indicator of degradation.[7][9] Using degraded reagent can lead to low yields and the formation of side products. It is strongly recommended to use a fresh vial of high-purity this compound hydrochloride for optimal results.[12][14]
Q5: Could something in my sample matrix be interfering with the reaction?
Yes, components within the sample matrix can interfere with derivatization by competing for the reagent or inhibiting the reaction.[11] If you suspect matrix effects, consider implementing a sample cleanup step, such as solid-phase extraction (SPE) or liquid-liquid extraction, prior to derivatization.[3][11]
Reaction Condition Optimization
Q6: How does pH affect the derivatization reaction, and what is the optimal range?
The pH of the reaction medium is a critical parameter. The reaction of O-PHA with carbonyls is often catalyzed by a weak acid.
-
Too Acidic: In the presence of strong acids, this compound can undergo the Bamberger rearrangement to form aminophenols, which will not derivatize the target analyte.[10][15]
-
Too Basic: While basic conditions can deprotonate the hydroxylamine, making it more nucleophilic, excessively high pH can lead to side reactions or degradation of the analyte or reagent.[11][16]
For the formation of oximes from aldehydes, a slightly acidic to neutral pH (e.g., pH 6.5) is often effective.[17] It is crucial to optimize the pH for your specific application, often using a buffer solution.[11][18]
Q7: The reaction seems incomplete. Should I increase the temperature or reaction time?
Insufficient reaction time or temperature can lead to an incomplete reaction.[11][14]
-
Reaction Time: Monitor the reaction's progress at various time points (e.g., 30, 60, 90 minutes) to determine when the product formation plateaus.[11]
-
Temperature: Gently heating the reaction (e.g., 40-60°C) can increase the rate and drive it to completion.[12][17][19] However, be cautious, as excessive heat can cause degradation of the reagent or the product.[11][20]
The optimal conditions depend on the analyte. For example, some protocols suggest reacting at 60°C for up to 60 minutes.[17][21]
Q8: How much O-PHA reagent should I use?
To ensure the reaction goes to completion, the derivatizing agent should be used in molar excess. A 1.2-fold to 10-fold molar excess is a common starting point.[11][17] For complex sample matrices, a higher excess may be required to compensate for reagent consumed by interfering substances.[11]
Data Analysis and Interpretation
Q9: I see multiple peaks for my analyte in the chromatogram. What is the cause?
The appearance of multiple peaks for a single derivatized analyte can be due to the formation of syn and anti oxime isomers.[19] These isomers are diastereomers and can often be separated by chromatography. When quantifying, it is common practice to sum the peak areas of both isomers.[19] Other causes for unexpected peaks include side reactions or degradation products.[14]
Optimization of Reaction Parameters
The following table summarizes key experimental parameters and provides starting points for optimization.
| Parameter | Recommended Starting Condition | Potential Impact on Efficiency | Troubleshooting Action |
| Reagent Molar Excess | 1.2 to 10-fold over analyte[11][17] | Insufficient excess leads to incomplete reaction. Very large excess can cause chromatographic issues. | Increase the molar ratio of O-PHA to analyte. |
| pH | Buffered solution, pH ~6.5[17] | Suboptimal pH can slow the reaction or cause reagent rearrangement.[10][15] | Optimize pH using a buffer (e.g., sodium phosphate).[17] |
| Temperature | Room Temperature to 60°C[11][17] | Low temperature may result in a slow or incomplete reaction. High temperature can cause degradation.[20] | Analyze at different temperatures (e.g., 40°C, 50°C, 60°C) to find the optimum.[21] |
| Reaction Time | 30 - 60 minutes[19][21] | Too short a time will result in an incomplete reaction. | Perform a time-course study to determine when the reaction reaches completion.[11] |
| Solvent | Anhydrous Methanol, Acetonitrile, or Pyridine[4][17] | Presence of water can hydrolyze the reagent or product.[2][13] Analyte/reagent insolubility. | Ensure solvents are anhydrous. Confirm solubility of all components in the chosen solvent. |
Experimental Protocols
General Protocol for Derivatization of Aldehydes with this compound
This protocol is a general guideline and should be optimized for specific applications.
-
Sample Preparation:
-
Prepare a solution of your aldehyde-containing sample in a suitable anhydrous solvent (e.g., methanol).
-
If the sample is aqueous, it may need to be lyophilized and reconstituted in an anhydrous solvent.
-
-
Reagent Preparation:
-
Prepare a solution of this compound hydrochloride in the reaction buffer (e.g., 0.2 M sodium phosphate, pH 6.5-7.2) or an organic solvent like methanol.[17] A typical concentration might be around 0.1 M. Prepare this solution fresh.
-
-
Derivatization Reaction:
-
In a reaction vial, combine the sample solution with the this compound hydrochloride solution. Ensure the O-PHA is in molar excess (e.g., 1.2 equivalents).[17]
-
Vortex the mixture to ensure it is homogenous.
-
Incubate the reaction at a controlled temperature, for example, 60°C, for a predetermined optimal time (e.g., 60 minutes).[17]
-
-
Sample Work-up:
-
After incubation, cool the reaction mixture to room temperature.
-
The derivatized sample may be analyzed directly, or a work-up procedure may be necessary. For example, the product can be extracted into an organic solvent like dichloromethane (B109758) or diethyl ether.[17]
-
The combined organic layers can be dried over sodium sulfate (B86663) and concentrated before analysis.[17]
-
-
Analysis:
-
Reconstitute the dried derivative in a suitable solvent for injection into the analytical instrument (e.g., GC-MS or LC-MS).
-
Visual Guides
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low derivatization efficiency.
Caption: A step-by-step workflow for troubleshooting low derivatization efficiency.
This compound Derivatization Reaction
This diagram illustrates the chemical reaction between a carbonyl compound (aldehyde or ketone) and this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. adipogen.com [adipogen.com]
- 8. chembk.com [chembk.com]
- 9. N-Phenylhydroxylamine | C6H7NO | CID 7518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Buy N-Phenylhydroxylamine | 100-65-2 [smolecule.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. gcms.cz [gcms.cz]
- 14. benchchem.com [benchchem.com]
- 15. N-Phenylhydroxylamine - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Transformation of aldehydes into nitriles in an aqueous medium using this compound as the nitrogen source - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Organic Syntheses Procedure [orgsyn.org]
- 21. researchgate.net [researchgate.net]
Technical Support Center: O-Phenylhydroxylamine in Biological Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with O-phenylhydroxylamine. The information addresses common side reactions and stability issues encountered when using this reagent with biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions of this compound in biological systems?
A1: this compound is a reactive molecule and can participate in several side reactions within a biological milieu. The most prominent of these are:
-
Reaction with Thiols: It readily reacts with sulfhydryl groups (-SH) present in molecules like cysteine, glutathione, and proteins to form S-aryl adducts.
-
Oxidative Degradation: In aqueous buffers, particularly at physiological pH, this compound is susceptible to oxidation, leading to the formation of byproducts such as nitrosobenzene, nitrobenzene, and azoxybenzene. This degradation is dependent on the presence of oxygen.[1][2]
-
Rearrangement Reactions: Under acidic conditions, it can undergo rearrangement to form ortho- and para-aminophenols.[3]
-
Reaction with Aldehydes and Ketones: As a hydroxylamine (B1172632) derivative, it can react with endogenous aldehydes and ketones to form oxime linkages.[4]
Q2: How stable is this compound in common biological buffers and cell culture media?
Q3: Can this compound react with proteins in my sample?
A3: Yes, this compound can react with proteins through several mechanisms. The most likely reaction is with the thiol group of cysteine residues. Additionally, reactions with other nucleophilic amino acid side chains are possible, though likely to a lesser extent. It can also react with aldehyde or ketone groups on proteins that may be present as post-translational modifications.
Q4: I am observing unexpected modifications in my mass spectrometry data after treating my protein with this compound. What could be the cause?
A4: Unexpected mass shifts can arise from several side reactions. The most common adducts would correspond to the addition of a phenylaminooxy group to your protein, likely on a cysteine residue. However, you might also observe oxidative modifications or adducts from the degradation products of this compound. It is crucial to have a control sample (protein without this compound treatment) to compare and identify specific modifications.
Troubleshooting Guides
Problem 1: Low Yield of Desired this compound Conjugate
| Possible Cause | Recommended Solution |
| Degradation of this compound | Prepare fresh solutions of this compound immediately before the experiment. Avoid prolonged storage of stock solutions. |
| Side reaction with thiols | If your target molecule does not involve a thiol reaction, consider adding a thiol-capping agent like N-ethylmaleimide (NEM) to your sample before adding this compound. Use this with caution as it may interfere with your intended reaction. |
| Suboptimal pH | The reactivity of hydroxylamines is pH-dependent. Empirically test a range of pH values (e.g., 6.0-8.0) to find the optimal condition for your specific reaction. |
| Presence of interfering substances | Components in complex biological samples (e.g., cell lysates, serum) can react with this compound. Purify your target molecule as much as possible before the reaction. |
Problem 2: Unidentified Peaks in HPLC or Mass Spectrometry Analysis
| Possible Cause | Recommended Solution |
| Oxidation of this compound | Degas your buffers to minimize dissolved oxygen. If possible, perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of various adducts | Analyze a control sample of this compound in the same buffer without your biological sample to identify peaks corresponding to its degradation products. |
| Non-specific binding to proteins | Include a control experiment with a non-target protein (e.g., Bovine Serum Albumin) to assess the level of non-specific binding. |
| Reaction with media components | If working with cell culture, wash the cells with a simple buffer like PBS before treatment with this compound to remove reactive media components. |
Quantitative Data Summary
The following tables provide an overview of the known reactivity and stability of this compound. Please note that specific reaction rates can vary significantly based on the experimental conditions.
Table 1: Products of this compound Degradation in Aqueous Buffer
| Condition | Major Products | Reference |
| Phosphate (B84403) Buffer (pH 6.8-7.4), O₂ present | Nitrosobenzene, Nitrobenzene, Azoxybenzene | [1][2] |
| Cacodylate Buffer (pH ≤ 5.8) | p-Nitrosophenol, Nitrosobenzene, Nitrobenzene, Azoxybenzene | [1] |
| Strong Acid | 4-Aminophenol (via Bamberger rearrangement) | [4] |
Table 2: Known Side Reactions with Biological Molecules
| Reactant | Product Type | Significance | Reference |
| Thiols (Cysteine, Glutathione) | S-Aryl Adducts | High, can be a major off-target reaction. | |
| Hemoglobin | Methemoglobin, Nitrosobenzene | High, a key mechanism of toxicity. | [3] |
| Aldehydes/Ketones | Oximes | Moderate, depends on the presence of reactive carbonyls. | [4] |
Experimental Protocols
Protocol 1: General Method for Detecting Protein Adducts by Mass Spectrometry
This protocol provides a general workflow to identify if a protein of interest is modified by this compound.
-
Sample Preparation:
-
Incubate your purified protein (e.g., 1 mg/mL) with this compound (e.g., 1-10 mM) in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.4) for a defined period (e.g., 1-4 hours) at a controlled temperature (e.g., 37°C).
-
Prepare a control sample by incubating the protein in the same buffer without this compound.
-
-
Removal of Excess Reagent:
-
Remove unreacted this compound and its byproducts using a desalting column or buffer exchange spin column appropriate for your protein's size.
-
-
Protein Digestion:
-
Denature the protein by adding urea (B33335) to a final concentration of 8 M.
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) at a final concentration of 10 mM for 1 hour at 37°C.
-
Alkylate free cysteine residues with iodoacetamide (B48618) at a final concentration of 20 mM for 30 minutes in the dark at room temperature.
-
Dilute the sample 4-fold with 50 mM ammonium (B1175870) bicarbonate to reduce the urea concentration to 2 M.
-
Add trypsin at a 1:50 (trypsin:protein) mass ratio and incubate overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Acidify the digested sample with formic acid to a final concentration of 0.1%.
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Search the MS/MS data against the sequence of your protein of interest, specifying a variable modification corresponding to the mass of the phenylaminooxy group (+91.0477 Da) on cysteine and other potential reactive amino acid residues.
-
Compare the results from the this compound-treated sample and the control sample to identify specific modifications.
-
Visualizations
References
- 1. Oxidation of phenylhydroxylamine in aqueous solution: a model for study of the carcinogenic effect of primary aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidation of phenylhydroxylamine in aqueous solution: a model for study of the carcinogenic effect of primary aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Phenylhydroxylamine | C6H7NO | CID 7518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Phenylhydroxylamine - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing O-phenylhydroxylamine and Ketone Reactions
Welcome to the technical support center for optimizing reaction conditions for O-phenylhydroxylamine and ketones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the synthesis of O-phenyl oxime ethers.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction between this compound and a ketone?
The reaction between this compound and a ketone is a condensation reaction that forms an O-phenyl oxime ether and water. The reaction typically proceeds via nucleophilic attack of the nitrogen atom of this compound on the carbonyl carbon of the ketone, followed by dehydration to form the C=N double bond.
Q2: My reaction is showing low or no yield. What are the common causes?
Low yields in this reaction can be attributed to several factors:
-
Suboptimal pH: The reaction rate is highly pH-dependent. The initial nucleophilic addition is favored at higher pH, while the dehydration step is acid-catalyzed. An optimal pH, often slightly acidic, is usually required.[1][2]
-
Reagent Quality: this compound and its hydrochloride salt can degrade over time. It is advisable to use a fresh batch and store it properly in a cool, dry place.[3]
-
Inadequate Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions or degradation of the starting material or product.
-
Steric Hindrance: Ketones with bulky substituents around the carbonyl group may react more slowly and require more forcing conditions.
-
Poor Solubility: If the ketone or this compound is not well dissolved in the reaction solvent, the reaction rate will be significantly diminished.
Q3: What are the common side reactions, and how can I minimize them?
A key side reaction to be aware of is the thermal cleavage of the N-O bond in the O-phenyl oxime ether product.
-
N-O Bond Homolysis: O-phenyl oxime ethers can undergo cleavage of the N-O bond at moderate temperatures (e.g., above 90 °C) to form iminyl and phenoxyl radicals. This can lead to a variety of byproducts. To minimize this, it is advisable to conduct the reaction at the lowest effective temperature.
-
Beckmann Rearrangement: While more common for unsubstituted oximes under acidic conditions, the potential for a Beckmann rearrangement of the resulting oxime ether to an amide or lactam should be considered, especially if strong acids are present.[4][5]
-
Oxidation of this compound: Phenylhydroxylamine derivatives can be susceptible to oxidation, potentially forming nitrosobenzene (B162901) and other byproducts.[3][6] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
Q4: What is the difference in reactivity between this compound and hydroxylamine (B1172632) hydrochloride?
The presence of the phenyl group in this compound can influence its reactivity compared to hydroxylamine. The electron-withdrawing nature of the phenyl group can make the nitrogen slightly less nucleophilic. However, the resulting O-phenyl oxime ether has different stability and reactivity profiles, notably the susceptibility to thermal N-O bond cleavage.
Q5: How does the choice of solvent affect the reaction?
The solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate.
-
Polar Protic Solvents: Alcohols like ethanol (B145695) are commonly used and can facilitate the reaction.
-
Aqueous Buffered Systems: For water-soluble ketones, a buffered aqueous solution (e.g., sodium phosphate (B84403) buffer at pH 6.5) can be effective.[7]
-
Aprotic Solvents: Solvents like acetonitrile (B52724) or THF can also be used, often in conjunction with a base if starting with the hydrochloride salt of this compound.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Ketone | 1. Inactive this compound.2. Suboptimal pH.3. Insufficient temperature or reaction time. | 1. Use fresh, high-purity this compound hydrochloride.2. If using the hydrochloride salt, add a mild base (e.g., sodium acetate (B1210297), pyridine) to neutralize the acid. Alternatively, use a buffered solvent system (e.g., phosphate buffer pH 6.5).[7]3. Gradually increase the reaction temperature (e.g., from room temperature to 60 °C) and monitor the reaction by TLC. |
| Formation of Multiple Byproducts | 1. Reaction temperature is too high, causing N-O bond cleavage.2. Presence of strong acid leading to Beckmann rearrangement.3. Oxidation of this compound. | 1. Run the reaction at a lower temperature for a longer duration.2. Avoid strongly acidic conditions. Use a mild base or a buffered system.3. Perform the reaction under an inert atmosphere (nitrogen or argon). |
| Product is an Oil Instead of a Solid | 1. Presence of impurities or solvent.2. The product is inherently an oil at room temperature. | 1. Purify the product using column chromatography.2. Attempt to form a solid derivative, such as a salt, if applicable, for easier handling and purification. |
| Difficulty in Product Purification | 1. Product is water-soluble.2. Product co-elutes with starting material or byproducts during chromatography. | 1. If the product is in an aqueous layer, perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).2. Adjust the solvent system for column chromatography to improve separation. |
Data Presentation: Optimizing Reaction Conditions
The following table summarizes the effect of various parameters on the yield of O-phenyl oxime ethers based on analogous oximation reactions. Specific optimization for your substrate is recommended.
| Parameter | Condition | Expected Outcome on Yield | Reference/Rationale |
| pH | Slightly Acidic (pH 4-6.5) | Optimal | Balances the need for a free nucleophile and acid-catalyzed dehydration.[1][7] |
| Neutral (pH 7) | Slower reaction rate | The dehydration step, which is the rate-limiting step at neutral pH, is slow.[8] | |
| Basic | Favors nucleophilic addition but slows dehydration | ||
| Temperature | Room Temperature | Generally suitable for reactive ketones | O-phenyl ketoxime ethers have been synthesized at room temperature. |
| 40-60 °C | Increased rate for less reactive ketones | A modest increase in temperature can improve conversion.[9] | |
| > 90 °C | Potential for decreased yield due to N-O bond cleavage | Thermal homolysis of the N-O bond can occur at elevated temperatures. | |
| Solvent | Ethanol | Good | A common solvent for oximation reactions. |
| Methanol (B129727)/Aqueous Buffer | Good for polar substrates | Effective for the reaction with aldehydes.[7] | |
| Acetonitrile | Good | A suitable aprotic solvent.[5] | |
| Catalyst | None | Reaction proceeds, may be slow | |
| Aniline or its derivatives | Increased rate, especially at neutral pH | Acts as a nucleophilic catalyst to accelerate the reaction.[2] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of O-Phenyl Oxime Ethers from Ketones
This protocol is a generalized method based on standard oximation procedures. Optimization of temperature, time, and solvent may be required for specific substrates.
Materials:
-
Ketone (1.0 eq)
-
This compound hydrochloride (1.2 eq)
-
Sodium acetate (1.5 eq) or Pyridine (B92270) (1.2 eq)
-
Ethanol (or another suitable solvent)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve the ketone (1.0 eq) and this compound hydrochloride (1.2 eq) in ethanol.
-
Add sodium acetate (1.5 eq) or pyridine (1.2 eq) to the mixture.
-
Stir the reaction mixture at room temperature or heat to reflux (e.g., 60 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude O-phenyl oxime ether.
-
Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization, if necessary.
Protocol 2: Synthesis in a Buffered Aqueous System (for water-soluble substrates)
This protocol is adapted from the reaction of this compound with aldehydes and may be suitable for water-soluble ketones.[7]
Materials:
-
Water-soluble ketone (1.0 eq)
-
This compound hydrochloride (1.2 eq)
-
0.5 M Sodium phosphate buffer (pH 6.5)
-
Methanol
-
Reaction vial with a magnetic stir bar
Procedure:
-
In a reaction vial, dissolve the ketone (1.0 eq) and this compound hydrochloride (1.2 eq) in a 4:1 mixture of methanol and 0.5 M sodium phosphate buffer (pH 6.5) to a final concentration of 0.1 M.
-
Stir the reaction at 60 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Extract the mixture multiple times with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Caption: A typical experimental workflow for the synthesis of O-phenyl oxime ethers.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Oxidation of phenylhydroxylamine in aqueous solution: a model for study of the carcinogenic effect of primary aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Beckmann Rearrangement of Ketoximes Induced by Phenyl Dichlorophosphate at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Phenylhydroxylamine - Wikipedia [en.wikipedia.org]
- 7. Transformation of aldehydes into nitriles in an aqueous medium using this compound as the nitrogen source - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Saline Accelerates Oxime Reaction with Aldehyde and Keto Substrates at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US5117060A - Process for the preparation of ketoximes - Google Patents [patents.google.com]
How to remove excess O-phenylhydroxylamine reagent after derivatization.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of excess O-phenylhydroxylamine reagent following derivatization reactions. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove excess this compound reagent?
A1: Excess this compound can interfere with subsequent analytical steps, such as chromatography (e.g., HPLC, GC) or mass spectrometry. It can co-elute with the analyte of interest, cause ion suppression in mass spectrometry, and contribute to high background noise, ultimately affecting the accuracy and sensitivity of the analysis.
Q2: What are the primary methods for removing excess this compound?
A2: The two most common and effective methods for removing excess this compound are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). The choice between them depends on the properties of the derivatized analyte, the sample matrix, and the desired level of cleanliness.
Q3: What are the key chemical properties of this compound to consider during method development?
A3: this compound is a polar aromatic amine. It is soluble in polar organic solvents and hot water. Its basic nature (pKa of the conjugate acid is around 4.6) is a critical property that can be exploited for selective extraction.
Q4: Can I use the same removal method for both this compound and its hydrochloride salt?
A4: this compound hydrochloride is the salt form and is more water-soluble than the free base. If you are using the hydrochloride salt, adjusting the pH of your sample to be basic (pH > 6) will convert it to the free base, which can then be extracted using the methods described in this guide.
Troubleshooting Guides
Solid-Phase Extraction (SPE) Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low recovery of the derivatized analyte. | The analyte is too polar and is not retained on the reversed-phase (e.g., C18) sorbent. | Consider using a mixed-mode cation exchange SPE cartridge to retain the derivatized analyte if it has basic properties, or a normal phase sorbent if the sample is in a non-polar solvent. |
| The elution solvent is not strong enough to desorb the analyte from the sorbent. | Increase the polarity or strength of the elution solvent. For ion-exchange, ensure the pH of the elution solvent neutralizes the charge of the analyte. | |
| The sample loading flow rate is too high. | Decrease the flow rate during sample loading to allow for adequate interaction between the analyte and the sorbent. | |
| Excess this compound is still present in the eluate. | The wash step is not effective at removing the polar this compound. | Optimize the wash solvent. A moderately polar solvent that is not strong enough to elute your analyte of interest should be used. For reversed-phase SPE, a wash with a low percentage of organic solvent in water is often effective. |
| The sorbent capacity is exceeded by the amount of excess reagent. | Use a larger SPE cartridge or dilute the sample before loading. | |
| Poor reproducibility between samples. | The SPE cartridge bed dried out before sample loading. | Ensure the sorbent bed remains conditioned and equilibrated (wet) before applying the sample. |
| Inconsistent sample pH. | Buffer the sample to a consistent pH before loading to ensure consistent interaction with the sorbent. |
Liquid-Liquid Extraction (LLE) Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Emulsion formation at the interface of the two liquid phases. | High concentration of surfactants or macromolecules in the sample. | Add a small amount of salt (e.g., sodium chloride) to the aqueous phase to increase its polarity and help break the emulsion. Centrifugation can also be effective. |
| Poor recovery of the derivatized analyte in the organic phase. | The derivatized analyte has significant solubility in the aqueous phase. | Perform multiple extractions with smaller volumes of the organic solvent. Ensure the pH of the aqueous phase is optimized to keep the analyte in its neutral, more organic-soluble form. |
| Excess this compound remains in the organic phase. | Insufficient washing of the organic phase with an acidic aqueous solution. | Increase the number of acidic washes or use a slightly stronger acid solution (e.g., 0.1 M HCl) to protonate and extract the basic this compound into the aqueous phase. |
| Analyte degradation during extraction. | The analyte is unstable at the pH used for extraction. | Perform the extraction at a lower temperature and minimize the time the analyte is in contact with the acidic or basic solution. |
Data Presentation: Comparison of Cleanup Methods
The following table summarizes the expected performance of Solid-Phase Extraction and Liquid-Liquid Extraction for the removal of excess this compound. The actual performance may vary depending on the specific derivatized analyte and sample matrix.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Typical Analyte Recovery | 85 - 99% | 70 - 95% |
| Reagent Removal Efficiency | > 98% | 90 - 98% |
| Processing Time (per sample) | 5 - 10 minutes | 10 - 20 minutes |
| Solvent Consumption | Low | High |
| Ease of Automation | High | Low |
| Method Development Complexity | Moderate to High | Low to Moderate |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Removal of Excess this compound
This protocol is a general guideline for using a mixed-mode cation exchange SPE cartridge, which is effective for retaining a basic derivatized analyte while allowing the neutral or less basic this compound to be washed away.
Materials:
-
Mixed-mode cation exchange SPE cartridge (e.g., Strata™-X-C)
-
Methanol (B129727) (for conditioning)
-
Deionized water (for equilibration)
-
Aqueous acid (e.g., 0.1 M HCl or 2% formic acid in water) for washing
-
Elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol)
-
SPE vacuum manifold
Procedure:
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibration: Pass 1 mL of deionized water through the cartridge. Do not allow the sorbent to go dry.
-
Sample Loading: Load the derivatization reaction mixture onto the cartridge. A slow and steady flow rate is recommended.
-
Washing:
-
Wash 1: Pass 1 mL of aqueous acid (e.g., 0.1 M HCl) to wash away excess this compound.
-
Wash 2: Pass 1 mL of methanol to remove any remaining non-polar impurities.
-
-
Elution: Elute the derivatized analyte with 1 mL of the elution solvent (e.g., 5% ammonium hydroxide in methanol). The basic nature of this solvent will neutralize the charge of the analyte, causing it to elute from the cation exchange sorbent.
-
Post-Elution: The eluate can then be evaporated to dryness and reconstituted in a suitable solvent for analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for Removal of Excess this compound
This protocol is suitable for extracting a neutral or acidic derivatized analyte into an organic solvent, while the basic this compound is removed by an acidic wash.
Materials:
-
Separatory funnel
-
Organic extraction solvent (e.g., ethyl acetate, dichloromethane) - immiscible with water.
-
Aqueous acid solution (e.g., 0.1 M HCl)
-
Saturated sodium bicarbonate solution (if the analyte is acidic)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
Initial Extraction:
-
Dilute the derivatization reaction mixture with water and transfer it to a separatory funnel.
-
Add an equal volume of the organic extraction solvent.
-
Stopper the funnel and shake vigorously, venting frequently to release pressure.
-
Allow the layers to separate. Drain the lower aqueous layer.
-
-
Acidic Wash:
-
Add a volume of 0.1 M HCl to the organic layer in the separatory funnel, approximately half the volume of the organic layer.
-
Shake, vent, and allow the layers to separate.
-
Drain and discard the lower aqueous layer, which now contains the protonated this compound.
-
Repeat the acidic wash one more time to ensure complete removal.
-
-
Neutralizing Wash (optional, for acidic analytes):
-
If your derivatized analyte is acidic, wash the organic layer with a saturated sodium bicarbonate solution to remove any acidic impurities.
-
-
Brine Wash:
-
Wash the organic layer with brine to remove any remaining water.
-
-
Drying and Concentration:
-
Drain the organic layer into a clean flask containing anhydrous sodium sulfate to dry.
-
Filter or decant the dried organic solvent and evaporate it to obtain the purified derivatized analyte.
-
Mandatory Visualizations
Caption: Workflow for removing excess this compound using Solid-Phase Extraction (SPE).
Caption: Workflow for removing excess this compound using Liquid-Liquid Extraction (LLE).
Instability issues of O-phenylhydroxylamine derivatives during analysis.
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the instability of O-phenylhydroxylamine derivatives during analytical testing. Researchers, scientists, and drug development professionals can use this resource to mitigate common challenges and ensure data integrity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound derivatives, particularly in chromatographic and mass spectrometric methods.
Question 1: I am observing unexpected peaks in my chromatogram when analyzing an this compound derivative, especially when using an acidic mobile phase. What could be the cause?
Answer:
Unexpected peaks when using acidic mobile phases are often due to an acid-catalyzed rearrangement of the this compound moiety. This reaction is analogous to the Bamberger rearrangement, which occurs with N-phenylhydroxylamines in the presence of strong aqueous acids.[1][2] The this compound derivative can rearrange to form aminophenol isomers, which will appear as distinct peaks in your chromatogram.
-
Primary Suspect: Acid-catalyzed rearrangement.
-
Confirmation:
-
Analyze a sample using a mobile phase with a higher pH (e.g., pH 7 or above with a suitable buffer) and observe if the extraneous peaks are reduced or eliminated.
-
If using mass spectrometry, obtain the mass-to-charge ratio (m/z) of the unexpected peaks. They will likely be isomers of the parent compound.
-
Troubleshooting Workflow for Unexpected Peaks:
Caption: Troubleshooting workflow for unexpected peaks.
Question 2: My analyte signal is decreasing over time, and I see new, broader peaks appearing. What is happening?
Answer:
A decreasing analyte signal accompanied by the appearance of new peaks can be a sign of oxidative degradation. This compound derivatives can be susceptible to oxidation, especially in solution when exposed to atmospheric oxygen.[3] This process can be catalyzed by metal ions and may be accelerated by elevated temperatures or light exposure. The primary degradation products are often the corresponding nitrosobenzene (B162901) and nitrobenzene (B124822) derivatives.[3]
-
Primary Suspect: Oxidation.
-
Confirmation:
-
Prepare a fresh sample and analyze it immediately. Compare the results to an older sample.
-
Prepare a sample in a deoxygenated solvent (e.g., sparged with nitrogen or argon) and store it in a sealed vial with minimal headspace. Analyze this sample and compare it to one prepared under normal atmospheric conditions.
-
Question 3: I am getting poor reproducibility between sample injections. How can I improve this?
Answer:
Poor reproducibility is often linked to the on-going degradation of the analyte in the sample vial within the autosampler. Both acid-catalyzed rearrangement and oxidation can proceed at room temperature.
-
Primary Suspect: In-vial sample instability.
-
Solutions:
-
Control Temperature: Use a cooled autosampler (e.g., set to 4-8 °C) to slow down the degradation rate.
-
pH Control: If the mobile phase is acidic, avoid dissolving your sample in a highly aqueous, unbuffered solution. Consider using a mixture of organic solvent and water, or a weakly buffered solution closer to neutral pH for sample storage.
-
Minimize Oxygen Exposure: Use vial inserts to minimize the headspace of air in your sample vials. For highly sensitive compounds, preparing samples under an inert atmosphere (e.g., in a glove box) may be necessary.
-
Fresh Preparations: Analyze samples as soon as possible after preparation.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound derivatives?
A1: The two most common degradation pathways are:
-
Acid-Catalyzed Rearrangement: In the presence of acid, the molecule can rearrange to form aminophenol isomers. This is particularly relevant for reverse-phase chromatography using acidic mobile phases.
-
Oxidation: These derivatives can be oxidized to form nitroso and nitro aromatic compounds.[3] This can occur during sample storage and handling.
Acid-Catalyzed Rearrangement Pathway:
Caption: Acid-catalyzed rearrangement of this compound derivatives.
Oxidative Degradation Pathway:
Caption: Oxidative degradation pathway for this compound derivatives.
Q2: What are the ideal storage conditions for this compound derivatives?
A2: To minimize degradation, these compounds should be stored as solids in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen). Solutions should be prepared fresh for analysis. If short-term storage of solutions is necessary, they should be kept at low temperatures (2-8°C) in tightly sealed containers with minimal headspace.
Q3: How can I develop a stability-indicating analytical method for a drug candidate containing an this compound moiety?
A3: A stability-indicating method requires that all significant degradation products are separated from the parent compound. To develop such a method, you should perform forced degradation studies.[4] This involves subjecting the drug substance to stress conditions like acid, base, oxidation, heat, and light to intentionally generate degradation products. The analytical method (e.g., HPLC) must then be developed to resolve all the resulting peaks.
Data Presentation: Forced Degradation Study (Illustrative Example)
The following table summarizes hypothetical results from a forced degradation study on "Compound X," an this compound derivative. This data illustrates typical degradation patterns.
| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Degradation of Compound X | Major Degradants Observed |
| Acid Hydrolysis | 0.1 M HCl | 24 | 60 | 18.5 | Isomers of Compound X |
| Base Hydrolysis | 0.1 M NaOH | 24 | 60 | 3.2 | Minor unknown peaks |
| Oxidation | 3% H₂O₂ | 8 | 25 (RT) | 25.1 | Nitroso- and Nitro-X |
| Thermal | Solid State | 48 | 80 | 1.5 | No significant degradants |
| Photolytic | Solid, ICH Option 1 | N/A | 25 (RT) | 4.8 | Minor unknown peaks |
Experimental Protocols
Protocol: Forced Degradation Study for an this compound Derivative
1. Objective: To generate potential degradation products of the this compound derivative under various stress conditions to facilitate the development of a stability-indicating analytical method.
2. Materials:
-
This compound derivative (API)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% solution
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
pH meter, calibrated
-
HPLC system with UV or MS detector
-
Thermostatic oven
-
Photostability chamber
3. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the API in ACN or a suitable solvent at a concentration of 1 mg/mL.
-
Acid Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M NaOH.
-
Dilute with mobile phase to a suitable concentration for analysis.
-
-
Base Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M HCl.
-
Dilute with mobile phase for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 8 hours.
-
Dilute with mobile phase for analysis. Note: Quenching of H₂O₂ may be necessary depending on the analytical method.
-
-
Thermal Degradation:
-
Place a small amount of the solid API in a vial.
-
Heat in an oven at 80°C for 48 hours.
-
After cooling, dissolve the solid in a known volume of solvent and dilute for analysis.
-
-
Photolytic Degradation:
-
Expose the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B guidelines).
-
Dissolve the exposed solid in a known volume of solvent and dilute for analysis.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using the developed chromatographic method.
-
Ensure the method provides adequate separation of the parent peak from all generated degradation products. Peak purity analysis using a DAD detector or MS is recommended.
-
References
- 1. researchgate.net [researchgate.net]
- 2. N-Phenylhydroxylamine - Wikipedia [en.wikipedia.org]
- 3. Oxidation of phenylhydroxylamine in aqueous solution: a model for study of the carcinogenic effect of primary aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Phenylhydroxylamine | C6H7NO | CID 7518 - PubChem [pubchem.ncbi.nlm.nih.gov]
Minimizing byproduct formation in O-phenylhydroxylamine reactions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with O-phenylhydroxylamine and related syntheses, such as the reduction of nitrobenzene (B124822). The content is designed to address specific issues encountered during experimentation, with a focus on minimizing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in this compound synthesis, particularly from nitrobenzene reduction?
A1: The primary byproducts in the synthesis of phenylhydroxylamines from nitrobenzene arise from over-reduction, side reactions of intermediates, and rearrangement of the final product. Common byproducts include:
-
Aniline: Formed from the complete reduction of the nitro group. This is often the major byproduct when reaction conditions are too harsh or prolonged.[1]
-
Azoxybenzene and Azobenzene: These are condensation products that can form, especially when reactions are conducted in the presence of air.[2][3] The formation of azoxy-based products is favored in air due to competing condensation reactions.[2]
-
Nitrosobenzene: An intermediate in the reduction of nitrobenzene to phenylhydroxylamine.[4][5]
-
4-Aminophenol: This is a significant byproduct formed via the Bamberger rearrangement of the phenylhydroxylamine product, which is catalyzed by strong acids.[6][7]
-
Metal Oxides and Salts: When using metal-reducing agents like zinc, metal oxides (e.g., zinc oxide) and salts are formed, which can complicate purification.[8]
Q2: My reaction yield is low. What are the likely causes?
A2: Low yields of this compound can be attributed to several factors:
-
Over-reduction: The desired phenylhydroxylamine is an intermediate and can be further reduced to aniline, especially at higher temperatures or with highly active catalysts.
-
Product Instability: Phenylhydroxylamine is thermally unstable and deteriorates on storage.[9] It is sensitive to heat and acid, which can lead to decomposition or rearrangement.[9]
-
Bamberger Rearrangement: If the reaction medium is acidic, the product can rearrange to form 4-aminophenol, reducing the yield of the desired hydroxylamine (B1172632).[6]
-
Suboptimal Temperature: The reaction temperature is critical. For the zinc dust reduction of nitrobenzene, temperatures between 60-65°C are optimal for good yields, while lower temperatures (50-55°C) can result in poorer yields.[10]
-
Impure Reagents: The purity of starting materials, such as nitrobenzene and the reducing agent (e.g., zinc dust), can significantly impact the reaction outcome.[10]
-
Inefficient Isolation: Phenylhydroxylamine is soluble in water, and significant losses can occur during workup if the solution is not sufficiently cooled or if salting out is incomplete.[10]
Q3: How can I prevent the Bamberger rearrangement?
A3: The Bamberger rearrangement is an acid-catalyzed reaction.[6] To minimize this byproduct:
-
Maintain Neutral or Slightly Basic pH: Avoid strongly acidic conditions, especially during workup and purification. The use of a CO2-H2O system, which is mildly acidic, has been shown to be effective for the synthesis while minimizing strong acid-catalyzed side reactions.[11] A pH between 6.5 and 8.0 is optimal for the nitrobenzene reduction.[12]
-
Immediate Conversion: Since phenylhydroxylamine is unstable, it is often best to convert it immediately to a more stable derivative without isolation.[9] For example, acetylation to form N-acetyl-N-phenylhydroxylamine can protect the molecule from rearrangement.[9]
-
Temperature Control: Keep temperatures low during any steps where acid is present.
Q4: What is the effect of the reaction atmosphere on byproduct formation?
A4: The reaction atmosphere plays a crucial role. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is key to obtaining high selectivity for N-phenylhydroxylamine.[2] Reactions conducted in the presence of air can lead to significant amounts of azoxy-based products due to competing condensation reactions.[2]
Troubleshooting Guides
Issue 1: High Levels of Aniline Byproduct
Symptoms:
-
TLC or HPLC analysis shows a significant peak corresponding to aniline.
-
The yield of the desired this compound is lower than expected.
Possible Causes & Solutions:
| Cause | Solution |
|---|---|
| Excessive Reaction Temperature | Reduce the reaction temperature. The selectivity for phenylhydroxylamine often decreases as the temperature increases.[8] For zinc/NH4Cl reduction, aim for 60-65°C.[10] |
| Prolonged Reaction Time | Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed. |
| Highly Active Catalyst/Reducing Agent | Reduce the catalyst loading or consider a less reactive catalyst system. The addition of inhibitors like dimethyl sulfoxide (B87167) (DMSO) can sometimes prevent the further hydrogenation of the hydroxylamine to aniline.[13] |
| High Hydrogen Pressure (for catalytic hydrogenation) | Optimize the hydrogen pressure. Excessively high pressure can favor the complete reduction to aniline.[1] |
Issue 2: Product Decomposition or Discoloration Upon Isolation
Symptoms:
-
The isolated product is dark or oily, not the expected crystalline solid.
-
The product degrades rapidly upon standing.
Possible Causes & Solutions:
| Cause | Solution |
|---|---|
| Thermal Instability | Avoid excessive heating during workup and purification.[9] Concentrate solutions at reduced pressure and moderate temperatures. |
| Acid Sensitivity | Ensure all workup steps are performed under neutral or slightly basic conditions to prevent the Bamberger rearrangement.[9] |
| Oxidation | Handle the product under an inert atmosphere (e.g., nitrogen or argon) as much as possible, as it can be oxidized by air.[13] Store the final product in a cool, dark place. |
| Residual Impurities | Ensure complete removal of metal salts and other impurities during workup, as they can catalyze decomposition. |
Data Presentation
Table 1: Effect of Reaction System on Phenylhydroxylamine (PHA) Selectivity
| Reaction System | Temperature (°C) | Reaction Time (h) | Selectivity for PHA (%) |
|---|---|---|---|
| Zn/CO2-H2O | 25 | 1.0 | 92 |
| Zn/NH4Cl (aq) | 25 | 1.5 | 88 |
Data adapted from a comparative study on the reduction of nitrobenzene.[11]
Table 2: Influence of Reaction Temperature on Yield in Zinc Dust Reduction
| Temperature (°C) | Approximate Yield (%) |
|---|---|
| 60-65 | 62-68 |
| 50-55 | ~55 |
Data from the reduction of nitrobenzene using zinc dust and ammonium (B1175870) chloride.[10]
Visualizations
Reaction Pathway and Byproduct Formation
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selective hydrogenation of nitroaromatics to N -arylhydroxylamines in a micropacked bed reactor with passivated catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05715K [pubs.rsc.org]
- 4. CN1331840C - Catalytic synthesis of phenylhydroxylamine compound - Google Patents [patents.google.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. mdpi.com [mdpi.com]
- 7. N-Phenylhydroxylamine - Wikipedia [en.wikipedia.org]
- 8. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. US3413349A - Process for preparing phenylhydroxylamine and cupferron - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
Overcoming poor ionization of O-phenylhydroxylamine derivatives in mass spectrometry.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor ionization of O-phenylhydroxylamine derivatives in mass spectrometry.
Troubleshooting Guides
Poor signal intensity is a common challenge when analyzing this compound derivatives. The following guides provide structured approaches to troubleshoot and resolve these issues.
Guide 1: Initial System and Sample Checks
Before proceeding to more complex solutions, it is crucial to rule out basic issues with your LC-MS system and sample preparation.
Troubleshooting Workflow for Low Signal Intensity
Caption: A stepwise workflow for initial system and sample troubleshooting.
Guide 2: Optimizing Ionization Conditions
If the initial checks do not resolve the low signal issue, the next step is to optimize the ionization source parameters and mobile phase composition. This compound derivatives may have low proton affinity, making standard ESI conditions suboptimal.
Table 1: Ionization Source Parameter Optimization
| Parameter | ESI Recommendation | APCI Recommendation | Rationale |
| Ionization Mode | Try both positive and negative modes.[1] | Often better for less polar compounds. | This compound derivatives may form adducts or deprotonate depending on their structure. |
| Capillary Voltage | Optimize in the range of 3-5 kV. | Lower voltage may be sufficient. | Finding the "sweet spot" for ion formation is crucial.[2] |
| Gas Temperatures | Optimize to ensure efficient desolvation. | Higher temperatures may be needed for volatilization. | Inefficient desolvation can lead to poor ionization.[3] |
| Nebulizer Pressure | Adjust to achieve a stable spray. | Critical for aerosol generation. | A stable spray is essential for consistent ionization.[4][5] |
Table 2: Mobile Phase Modifier Comparison
| Modifier | Concentration | Ionization Mode | Expected Effect |
| Formic Acid | 0.1% | Positive | Promotes protonation ([M+H]+).[1] |
| Ammonium (B1175870) Acetate (B1210297) | 5-10 mM | Positive/Negative | Can form adducts ([M+NH4]+) or aid in deprotonation.[3] |
| Ammonium Formate (B1220265) | 5-10 mM | Positive/Negative | Similar to ammonium acetate.[1] |
| Butylamine | 5 mM (+10 mM Formic Acid) | Positive | Can form adducts with neutral compounds ([M+butylamine+H]+).[1] |
Guide 3: Chemical Derivatization for Signal Enhancement
When optimization of ionization conditions is insufficient, chemical derivatization can significantly improve the ionization efficiency of this compound derivatives by introducing a readily ionizable group.[6][7]
Derivatization Strategy Selection
Caption: A decision-making workflow for choosing a derivatization strategy.
Table 3: Comparison of Derivatization Reagents
| Reagent | Target Functional Group | Ionization Enhancement | Reference |
| O-(4-Methoxybenzyl)hydroxylamine (4-MOBHA) | Carbonyls (ketones, aldehydes) | Introduces a readily protonatable methoxybenzyl group. | [8] |
| Hydroxylamine (B1172632) | Carbonyls (ketones, aldehydes) | Can improve ionization efficiency.[9] | [9] |
| 2-picolylamine | Carboxylic acids | Introduces a basic pyridine (B92270) ring. | [10] |
Experimental Protocols
Protocol 1: Derivatization of Carbonyl-Containing this compound Derivatives with Hydroxylamine
This protocol is adapted for compounds that have a reactive carbonyl group and can be derivatized to improve ionization efficiency.[9]
-
Sample Preparation: After extraction, evaporate the organic layer to dryness at 25°C.
-
Reconstitution: Reconstitute the dried sample in 100 µL of a 100 mmol/L hydroxylamine solution.
-
Reaction: Cap the vial and heat at 40°C for 20 minutes.
-
Analysis: Place the vial in the autosampler for LC-MS analysis.
Frequently Asked Questions (FAQs)
Q1: Why do my this compound derivatives show poor signal in ESI-MS?
This compound derivatives can be challenging to analyze by ESI-MS due to several factors:
-
Low Proton Affinity: The basicity of the nitrogen atom may be low, leading to inefficient protonation in the positive ion mode.
-
Lack of Acidic Protons: The molecule may not have a readily abstractable proton for efficient deprotonation in the negative ion mode.
-
Thermal Instability: Some derivatives may be thermally labile and degrade in the heated ESI source.
-
Polarity Mismatch: The polarity of the derivative might not be optimal for efficient droplet formation and desolvation in the ESI process.
Q2: I've tried both positive and negative ESI modes with no luck. What should I try next?
If both ESI polarities yield poor results, consider the following:
-
Switch to APCI or APPI: Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI) can be more effective for less polar or neutral compounds that do not ionize well by ESI.[11][12]
-
Adduct Formation: Try adding modifiers to your mobile phase that promote the formation of adducts, such as ammonium formate for [M+NH4]+ adducts or sodium acetate for [M+Na]+ adducts.[1]
-
Chemical Derivatization: If your this compound derivative has a suitable functional group (e.g., a ketone or carboxylic acid), derivatization can introduce a charge or a more easily ionizable group.[6][7]
Q3: My signal is inconsistent between injections. What could be the cause?
Inconsistent signal intensity can be due to:
-
Ion Suppression: Co-eluting matrix components can compete with your analyte for ionization, leading to reduced and variable signal.[13] To mitigate this, improve your sample cleanup (e.g., using solid-phase extraction) or optimize your chromatographic separation to resolve the analyte from interfering compounds.
-
Unstable Spray: A fluctuating ESI spray will lead to inconsistent ionization. Check for clogs in the spray needle, ensure proper nebulizer gas flow, and optimize the source position.[4]
-
Sample Degradation: If your derivatives are unstable, they may be degrading in the autosampler over time. Consider using a cooled autosampler and analyzing samples shortly after preparation.
Q4: Can I use O-benzylhydroxylamine (oBHA) to derivatize my this compound derivative?
O-benzylhydroxylamine is typically used to derivatize compounds containing carboxylic acids.[10] If your this compound derivative also contains a carboxylic acid functional group, then oBHA could be a suitable derivatization reagent to enhance its ionization. However, if your derivative does not have a reactive functional group for oBHA, this approach will not be effective.
Q5: How do I choose the right derivatization reagent?
The choice of derivatization reagent depends on the functional groups present on your this compound derivative.
-
For carbonyl groups (aldehydes and ketones), reagents like hydroxylamine or its analogs (e.g., 4-MOBHA) are effective.[8][9]
-
For carboxylic acid groups , reagents containing a basic moiety, such as 2-picolylamine, are a good choice.[10] The goal is to introduce a feature into the molecule that is readily charged in the mass spectrometer source.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Effect of Position 1 Substituent and Configuration on APCI–MS Fragmentation of Norditerpenoid Alkaloids Including 1-epi-Condelphine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zefsci.com [zefsci.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. A new strategy for ionization enhancement by derivatization for mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Quantitative-Profiling Method of Serum Steroid Hormones by Hydroxylamine-Derivatization HPLC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improving liquid chromatography-tandem mass spectrometry determination of polycarboxylic acids in human urine by chemical derivatization. Comparison of o-benzyl hydroxylamine and 2-picolyl amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. masspec.scripps.edu [masspec.scripps.edu]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Addressing matrix effects in the analysis of O-phenylhydroxylamine labeled samples.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of O-phenylhydroxylamine (O-PHA) labeled samples by Liquid Chromatography-Mass Spectrometry (LC-MS).
Section 1: Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of O-PHA labeled samples?
A1: The matrix refers to all components in a sample apart from the analyte of interest. In the context of O-PHA labeled samples, this includes endogenous molecules from the biological sample (e.g., salts, lipids, proteins) as well as exogenous substances introduced during sample preparation (e.g., excess labeling reagent, reaction byproducts).[1] Matrix effects occur when these co-eluting components alter the ionization efficiency of the O-PHA labeled analyte in the mass spectrometer's ion source.[2] This can lead to two primary phenomena:
-
Ion Suppression: A decrease in the analyte's signal intensity, resulting in reduced sensitivity and underestimation of the analyte's concentration. This is the more common effect.
-
Ion Enhancement: An increase in the analyte's signal intensity, leading to an overestimation of the analyte's concentration.
These effects can compromise the accuracy, precision, and reproducibility of your quantitative analysis.[3]
Q2: What are the likely sources of matrix effects specific to O-PHA labeling?
A2: In addition to the endogenous matrix components from the sample, several sources of interference are specific to the O-PHA labeling workflow:
-
Excess this compound: Unreacted O-PHA reagent can co-elute with the labeled analyte and compete for ionization.
-
O-PHA Degradation Products: this compound can degrade in aqueous solutions, especially under certain pH and oxygen conditions, to form compounds like nitrosobenzene, nitrobenzene, and azoxybenzene.[4][5] These byproducts can interfere with the analysis.
-
Reaction Byproducts: The labeling reaction itself may produce side products that can act as sources of matrix effects.
Q3: How can I determine if my analysis is being affected by matrix effects?
A3: There are two primary experimental approaches to assess the presence and extent of matrix effects:
-
Post-Column Infusion: A standard solution of your O-PHA labeled analyte is continuously infused into the LC flow after the analytical column and before the mass spectrometer. A blank, extracted matrix sample is then injected onto the column. Any deviation (a dip for suppression or a peak for enhancement) in the constant signal of the infused standard indicates the retention times at which matrix components are eluting and causing interference.[1]
-
Post-Extraction Spike: The response of a known concentration of the O-PHA labeled analyte is compared in two different samples: (1) a neat solution (e.g., mobile phase or a pure solvent) and (2) a blank matrix sample that has been subjected to the full extraction procedure, with the analyte "spiked" in at the end.[1] A significant difference in the signal intensity between the two samples provides a quantitative measure of the matrix effect.
Q4: What is the difference between minimizing and compensating for matrix effects?
A4:
-
Minimizing matrix effects involves physically removing the interfering components from the sample before they enter the mass spectrometer. This is achieved through optimized sample preparation techniques (e.g., solid-phase extraction, liquid-liquid extraction) and chromatographic separation.[6]
-
Compensating for matrix effects involves using a calibration strategy that accounts for the signal suppression or enhancement, even if the interfering components are still present during the analysis. Common compensation techniques include the use of matrix-matched calibration standards and stable isotope-labeled internal standards.
Section 2: Troubleshooting Guides
This section provides a question-and-answer formatted guide to troubleshoot common issues encountered during the analysis of O-PHA labeled samples.
| Problem | Possible Causes | Troubleshooting Steps |
| Low or no signal for the O-PHA labeled analyte | Incomplete labeling reaction. | - Optimize reaction conditions (pH, temperature, incubation time).- Ensure the freshness of the O-PHA reagent. |
| Analyte degradation. | - Check the stability of the labeled analyte under your sample storage and processing conditions.- Use of a stable isotope-labeled internal standard can help to normalize for degradation. | |
| Significant ion suppression. | - Perform a post-column infusion experiment to identify regions of ion suppression.- Improve sample cleanup to remove interfering matrix components.- Adjust chromatographic conditions to separate the analyte from the suppression zones. | |
| Poor peak shape (tailing, fronting, or splitting) | Column contamination or degradation. | - Flush the column with a strong solvent.- If the problem persists, replace the column. |
| Inappropriate injection solvent. | - Ensure the injection solvent is compatible with the initial mobile phase conditions. A stronger injection solvent can cause peak distortion. | |
| Secondary interactions with the stationary phase. | - Adjust the mobile phase pH or ionic strength. | |
| High background noise or extraneous peaks | Contamination from reagents, solvents, or glassware. | - Use high-purity (LC-MS grade) solvents and reagents.- Ensure all glassware is thoroughly cleaned. |
| Presence of excess O-PHA or its byproducts. | - Optimize the sample cleanup procedure to remove unreacted labeling reagent and its degradation products. | |
| Carryover from previous injections. | - Implement a robust needle wash protocol on the autosampler.- Inject blank samples between your analytical runs to assess for carryover.[7] | |
| Inconsistent or irreproducible results | Variable matrix effects between samples. | - Use a stable isotope-labeled internal standard that co-elutes with your analyte to compensate for sample-to-sample variations in matrix effects. |
| Inconsistent sample preparation. | - Ensure consistent timing and execution of all sample preparation steps.- Use automated sample preparation if available to improve reproducibility. | |
| Analyte instability. | - Investigate the stability of the O-PHA labeled analyte in the final sample extract and on the autosampler. |
Section 3: Quantitative Data on Matrix Effects
A quantitative assessment of matrix effects is crucial for validating a robust analytical method. The following table illustrates how to calculate and present data for the matrix effect (ME), recovery (RE), and internal standard (IS) normalized matrix factor (MF).
To generate this data, you will need to prepare three sets of samples at low and high concentrations of your analyte:
-
Set 1 (Neat Solution): Analyte and IS spiked into the mobile phase.
-
Set 2 (Post-Extraction Spike): Blank matrix extract with analyte and IS spiked in after extraction.
-
Set 3 (Pre-Extraction Spike): Analyte and IS spiked into the blank matrix before the extraction procedure.
| Analyte Concentration | Peak Area (Analyte) | Peak Area (IS) | RE (%) | ME (%) | IS Normalized MF |
| Low QC (Neat) | 150,000 | 300,000 | - | - | - |
| Low QC (Post-Spike) | 120,000 | 280,000 | - | 80.0 | 0.86 |
| Low QC (Pre-Spike) | 108,000 | 275,000 | 90.0 | - | - |
| High QC (Neat) | 1,500,000 | 310,000 | - | - | - |
| High QC (Post-Spike) | 1,275,000 | 295,000 | - | 85.0 | 0.89 |
| High QC (Pre-Spike) | 1,150,000 | 290,000 | 90.2 | - | - |
Calculations:
-
Recovery (RE %): (Peak Area of Pre-Extraction Spike / Peak Area of Post-Extraction Spike) * 100
-
Matrix Effect (ME %): (Peak Area of Post-Extraction Spike / Peak Area of Neat Solution) * 100
-
IS Normalized Matrix Factor (MF): (Peak Area Analyte in Post-Spike / Peak Area IS in Post-Spike) / (Peak Area Analyte in Neat / Peak Area IS in Neat)
An ME of 100% (or an IS Normalized MF of 1.0) indicates no matrix effect. Values below 100% (or <1.0) indicate ion suppression, while values above 100% (or >1.0) suggest ion enhancement.
Section 4: Experimental Protocols
Protocol for this compound Labeling of Carbonyl-Containing Analytes
This protocol provides a general procedure for the derivatization of aldehydes and ketones with this compound. Optimization may be required for specific analytes and matrices.
-
Sample Preparation:
-
For biological fluids (e.g., plasma, urine), perform a protein precipitation step by adding 3 volumes of cold acetonitrile (B52724) to 1 volume of the sample.
-
Vortex for 1 minute and centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
-
Derivatization Reaction:
-
Reconstitute the dried extract in 100 µL of a 50:50 (v/v) mixture of methanol (B129727) and a suitable buffer (e.g., 50 mM ammonium (B1175870) acetate, pH 5.0).
-
Add 20 µL of a 10 mg/mL solution of this compound hydrochloride in water.
-
Add 10 µL of a catalyst solution (e.g., 1% acetic acid).
-
Vortex briefly and incubate at 60°C for 60 minutes.
-
Cool the reaction mixture to room temperature.
-
Protocol for Post-Labeling Sample Cleanup using Solid-Phase Extraction (SPE)
This protocol is designed to remove excess O-PHA reagent and other polar interferences.
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode or reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Dilute the reaction mixture from the labeling step with 500 µL of water and load it onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove excess O-PHA and other polar impurities.
-
-
Elution:
-
Elute the O-PHA labeled analyte with 1 mL of methanol or acetonitrile into a clean collection tube.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.[8]
-
Section 5: Visualizations
Caption: Experimental workflow for O-PHA labeled samples.
Caption: Troubleshooting logic for O-PHA analysis issues.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Oxidation of phenylhydroxylamine in aqueous solution: a model for study of the carcinogenic effect of primary aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidation of phenylhydroxylamine in aqueous solution: a model for study of the carcinogenic effect of primary aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. zefsci.com [zefsci.com]
- 8. organomation.com [organomation.com]
Validation & Comparative
A Comparative Guide to O-Phenylhydroxylamine and Methoxyamine for Carbonyl Derivatization
For researchers, scientists, and drug development professionals, the efficient derivatization of carbonyl compounds is a critical step for their analysis. This guide provides a comparative overview of two common derivatizing agents: O-phenylhydroxylamine and methoxyamine, with a focus on their reaction efficiency, supported by available experimental data and protocols.
The derivatization of aldehydes and ketones is often essential to improve their volatility, stability, and detectability in analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Both this compound and methoxyamine react with the carbonyl group to form oximes, but their performance characteristics can differ.
Comparison of Performance and Efficiency
Direct quantitative comparisons of the derivatization efficiency of this compound and methoxyamine are not extensively available in peer-reviewed literature. However, by examining individual studies, a qualitative and semi-quantitative assessment can be made.
Reaction Kinetics and Conditions:
Generally, the formation of oximes is a pH-dependent reaction. Methoxyamine is widely used in metabolomics, often in a two-step derivatization process where methoximation is followed by silylation. The methoximation step is typically carried out at temperatures ranging from 30°C to 60°C for 45 to 90 minutes.[1][2]
This compound has been used for the transformation of aldehydes into nitriles and cyanohydrins. In these reactions, the initial oxime formation is a key step. For example, the reaction of various aldehydes with this compound hydrochloride in a buffered aqueous solution can take from 8 to 72 hours at 60°C to achieve high yields of the nitrile product, suggesting that the initial oximation may be slower under these conditions compared to typical methoximation protocols.[3]
One study on the reaction of phenylhydroxylamine (a related compound) with benzaldehydes indicated that the rate-determining step is the dehydration of the intermediate over a wide pH range.[4] While not directly comparable, this suggests that the structure of the hydroxylamine (B1172632) derivative significantly influences the reaction kinetics.
Yields:
For this compound, studies on the conversion of aldehydes to nitriles report yields ranging from 58% to 99% depending on the substrate and reaction time.[3] For instance, with 4-hydroxy-3-methoxybenzaldehyde, a 99% yield of the corresponding nitrile was achieved in 8 hours.[3]
Yields for the methoximation step alone are not always reported in the common two-step derivatization protocols. However, the widespread and successful use of this method in quantitative metabolomics suggests that the reaction proceeds with high efficiency under optimized conditions.
Stability of the Resulting Oximes:
Data Presentation
| Parameter | This compound | Methoxyamine |
| Typical Reaction Time | 8 - 72 hours (for nitrile formation from aldehydes)[3] | 45 - 90 minutes (methoximation step)[2][8] |
| Typical Reaction Temperature | 60°C[3] | 30°C - 60°C[2][8] |
| Reported Yields | 58% - 99% (for nitrile formation from various aldehydes)[3] | High efficiency implied by widespread use in quantitative analysis |
| Resulting Derivative | O-phenyl oxime (can be an intermediate to other products) | O-methyl oxime |
Experimental Protocols
Derivatization of Aldehydes with this compound Hydrochloride
This protocol is for the formation of nitriles from aldehydes, where oxime formation is the initial step.
-
To a 7 mL vial, add the aldehyde (1 equivalent) and this compound hydrochloride (1.2 equivalents).[3]
-
Dissolve the reactants in a 4:1 mixture of methanol (B129727) and 0.5 M sodium phosphate (B84403) buffer (pH 6.5) to a final aldehyde concentration of 0.1 M.[3]
-
Stir the reaction mixture at 60°C.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from 8 to 72 hours depending on the substrate.[3]
-
After completion, cool the reaction mixture to room temperature.
-
Extract the product with dichloromethane (B109758) (3 x 3 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate using a rotary evaporator.
-
Purify the crude product by silica (B1680970) column chromatography.[3]
Methoximation of Carbonyl Compounds for GC-MS Analysis
This is a typical first step in a two-step derivatization protocol for metabolomics.
-
Evaporate the sample extract containing carbonyl compounds to dryness under a stream of nitrogen.
-
Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.[1]
-
Seal the vial and incubate at 60°C for 45 minutes.[1]
-
Cool the vial to room temperature. The sample is now ready for the subsequent silylation step.
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transformation of aldehydes into nitriles in an aqueous medium using this compound as the nitrogen source - PMC [pmc.ncbi.nlm.nih.gov]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of O-phenylhydroxylamine and DNPH for Carbonyl Quantification
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Derivatization Reagent for Carbonyl Analysis
The accurate quantification of carbonyl compounds—aldehydes and ketones—is a critical task in diverse fields, from atmospheric chemistry and environmental monitoring to biomedical research and pharmaceutical quality control. Due to the often-low concentrations and poor chromatographic or spectroscopic properties of many carbonyls, derivatization is a cornerstone of their analytical methodology. This guide provides a detailed comparative analysis of two prominent derivatization reagents: the widely established 2,4-Dinitrophenylhydrazine (DNPH) and the promising alternative, O-phenylhydroxylamine.
Executive Summary
DNPH is the most common and well-documented reagent for carbonyl quantification, particularly favored in standardized methods like those from the U.S. Environmental Protection Agency (EPA).[1] It reacts with carbonyls to form stable, colored 2,4-dinitrophenylhydrazone derivatives that are readily analyzed by High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.[2][3][4] Its primary drawback is the formation of E- and Z-stereoisomers, which can complicate chromatographic analysis.[5]
This compound, and other O-substituted hydroxylamines, react with carbonyls to form oxime derivatives. While less documented for quantitative purposes than DNPH, this class of reagents offers the significant advantage of forming derivatives that are generally more hydrolytically stable than hydrazones.[6] Furthermore, some hydroxylamine-based methods can avoid the formation of stereoisomers that plagues the DNPH method.[6][7] This guide will synthesize available data to present a clear comparison of their performance characteristics and experimental protocols.
Comparative Performance Data
The following table summarizes the key performance metrics for this compound and DNPH based on available literature. Data for this compound is primarily inferred from studies on analogous O-substituted hydroxylamines due to a lack of direct quantitative studies on this compound itself.
| Feature | This compound & Analogs | 2,4-Dinitrophenylhydrazine (DNPH) |
| Reaction Product | Oxime | 2,4-Dinitrophenylhydrazone |
| Derivative Stability | Generally high hydrolytic stability. | Stable, but can be prone to degradation under certain conditions. |
| Formation of Isomers | Can form E/Z isomers, but some methods avoid this.[6][7] | A significant issue, often resulting in double peaks per analyte.[5] |
| Detection Method | Primarily LC-MS; GC-MS for volatile analogs. | HPLC-UV (approx. 360 nm) is standard[3][4]; LC-MS is also used.[8] |
| Sensitivity (LOD/LOQ) | Method-dependent; pg/mL to ng/mL levels achievable with LC-MS for analogs.[6][7] | LODs typically in the range of 33.9 to 104.5 ng/mL (ppb) by UHPLC-UV.[2] |
| Linearity (R²) | Generally >0.99 for analog methods. | Excellent, typically >0.999.[2] |
| Reaction Conditions | Mild; can proceed at room temperature or with gentle heating (e.g., 60°C). | Typically requires acidic conditions and reaction times of 40 minutes to 1 hour.[9] |
| Established Methods | Fewer standardized methods available. | Numerous standardized methods (e.g., EPA 8315A, 554).[1][2] |
Reaction Pathways
The derivatization of carbonyl compounds with this compound and DNPH proceeds through a nucleophilic addition-elimination mechanism. The diagrams below, generated using the DOT language, illustrate these pathways.
Caption: Reaction of a carbonyl with this compound (left) and DNPH (right).
Experimental Workflows
A generalized experimental workflow for the quantification of carbonyls using either derivatization reagent followed by HPLC analysis is depicted below. The specific parameters for each step will vary depending on the chosen reagent and the sample matrix.
Caption: General workflow for carbonyl quantification by derivatization and HPLC.
Experimental Protocols
This compound Derivatization Protocol (Adapted for Quantification)
This protocol is adapted from a method for nitrile synthesis and would require validation for quantitative analysis.[10]
-
Reagent Preparation: Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., methanol (B129727) or acetonitrile). Prepare a buffer solution (e.g., 0.5 M sodium phosphate, pH 6.5).
-
Sample Preparation: Prepare a solution of the carbonyl-containing sample in a mixture of the organic solvent and buffer (e.g., 4:1 methanol:buffer).
-
Derivatization: To the sample solution, add a molar excess (e.g., 1.2 equivalents) of the this compound hydrochloride stock solution. The final concentration of the analyte should be in the desired analytical range (e.g., 0.1 M, to be adjusted based on expected concentrations).
-
Reaction: Stir the reaction mixture at a controlled temperature (e.g., 60°C) for a predetermined time, optimized for complete reaction. Monitor the reaction progress by a suitable technique (e.g., TLC or a pilot LC-MS injection).
-
Sample Cleanup: After cooling, the derivatized sample may require extraction. For example, extract the aqueous/methanolic solution with a non-polar solvent like dichloromethane. The combined organic layers can then be dried and concentrated.
-
Analysis: Reconstitute the dried extract in a suitable solvent (e.g., acetonitrile) for HPLC or LC-MS analysis.
DNPH Derivatization Protocol (Based on EPA Method 8315A)
This is a well-established protocol for the analysis of carbonyls in various matrices.[1]
-
Reagent Preparation: Prepare a solution of DNPH in acetonitrile. The concentration will depend on the specific application, but it is typically used in excess.
-
Sample Preparation: For aqueous samples, adjust the pH to approximately 3 with a suitable buffer.
-
Derivatization: Add the DNPH reagent to the prepared sample. The reaction is typically allowed to proceed for at least one hour at room temperature or slightly elevated temperatures (e.g., 40°C).
-
Extraction: Extract the formed hydrazones from the reaction mixture. This is commonly done using C18 solid-phase extraction (SPE) cartridges. The derivatives are adsorbed onto the cartridge and then eluted with a small volume of a strong solvent like acetonitrile.
-
Analysis: The eluate from the SPE cartridge is then directly analyzed by HPLC-UV at approximately 360 nm.
Comparative Discussion
Advantages of this compound:
-
Derivative Stability: The primary theoretical advantage of using this compound is the formation of more stable oxime derivatives compared to the hydrazones from DNPH. This could lead to more robust and reproducible results, especially for samples requiring longer storage or processing times.
-
Potential for Isomer-Free Derivatization: While not guaranteed, some hydroxylamine-based methods have been shown to produce single derivative peaks, simplifying chromatography and improving quantification accuracy.[6][7]
-
Suitability for LC-MS: The lower molecular weight of the this compound tag compared to DNPH can be advantageous in mass spectrometry, and the resulting oximes can be readily ionized.
Disadvantages of this compound:
-
Lack of Standardized Methods: There is a significant lack of well-validated, standardized methods for the quantitative analysis of carbonyls using this compound. This means that researchers would need to invest considerable effort in method development and validation.
Advantages of DNPH:
-
Well-Established and Validated: DNPH is the reagent of choice in numerous official methods, and its performance is thoroughly documented.[1][2] This provides a high degree of confidence in the results obtained using these methods.
-
High Sensitivity with UV Detection: The dinitrophenyl group is a strong chromophore, allowing for sensitive detection of the derivatives using standard HPLC-UV equipment, which is widely available in analytical laboratories.[3][4]
-
Extensive Literature Support: A vast body of literature exists on the use of DNPH, providing a wealth of information on its application to various sample types and potential interferences.
Disadvantages of DNPH:
-
Formation of E/Z Isomers: The formation of stereoisomers is the most significant drawback of the DNPH method, as it can lead to peak splitting, co-elution, and potential inaccuracies in quantification if not properly addressed.[5]
-
Potential for Interferences: The reactivity of DNPH is not entirely specific to carbonyls, and it can react with other compounds, leading to potential interferences in complex matrices.
Conclusion and Recommendations
For routine analysis where a validated, standardized method is required, DNPH remains the reagent of choice . Its well-documented performance and the availability of official methods make it a reliable and defensible option. The issue of stereoisomer formation is a known challenge, but it can often be managed with high-resolution chromatography.
This compound presents a compelling alternative for research and development applications , particularly where the stability of the derivatives is a major concern or when developing novel LC-MS-based methods. The potential for cleaner chromatograms without isomer peaks is a significant advantage. However, any laboratory considering the use of this compound for quantitative analysis must be prepared to undertake a thorough method development and validation process.
For drug development professionals, the choice will depend on the stage of development. For routine quality control of established products, a validated DNPH method is likely preferable. For discovery and research phases, exploring the potential benefits of this compound could lead to the development of more robust and accurate analytical methods for novel drug candidates and their metabolites.
References
- 1. epa.gov [epa.gov]
- 2. apps.thermoscientific.com [apps.thermoscientific.com]
- 3. benchchem.com [benchchem.com]
- 4. youngin.com [youngin.com]
- 5. Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. csus.edu [csus.edu]
- 10. Transformation of aldehydes into nitriles in an aqueous medium using this compound as the nitrogen source - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Biomarker Analysis: A Comparative Guide to LC-MS Method Validation Using O-phenylhydroxylamine Derivatization
For researchers, scientists, and drug development professionals at the forefront of biomarker discovery, the precise and reliable quantification of analytes is paramount. This guide provides a comprehensive comparison of an LC-MS method utilizing O-phenylhydroxylamine derivatization for the quantification of carbonyl-containing biomarkers against alternative established methods. Supported by experimental data and detailed protocols, this document serves as a practical resource for validating robust and sensitive bioanalytical assays.
Carbonyl-containing compounds, such as aldehydes and ketones, are critical biomarkers for a range of physiological and pathological processes, most notably oxidative stress.[1][2] However, their inherent chemical properties, including poor ionization efficiency and instability, present significant challenges for direct analysis by liquid chromatography-mass spectrometry (LC-MS).[3] Chemical derivatization offers a powerful solution by modifying these biomarkers to enhance their chromatographic retention and mass spectrometric detection.[3]
This guide focuses on the validation of an LC-MS method employing this compound as a derivatization agent. We will objectively compare its performance with widely-used alternative reagents, namely 2,4-dinitrophenylhydrazine (B122626) (DNPH) and Girard's Reagent T, providing a clear perspective on the advantages and limitations of each approach.
Comparative Analysis of Derivatization Agents for Carbonyl Biomarkers
The choice of derivatization reagent is a critical step in developing a robust LC-MS assay for carbonyl-containing biomarkers. The ideal reagent should offer high reactivity, lead to stable derivatives, and significantly enhance the analyte's signal in the mass spectrometer. Below is a comparative summary of this compound and two commonly used alternatives.
| Derivatization Agent | Target Analytes | Reaction Principle | Key Advantages | Key Disadvantages |
| This compound | Aldehydes, Ketones | Forms a stable oxime derivative.[4] | Good reactivity under mild conditions; introduces a phenyl group that can aid in reversed-phase chromatographic retention. | Limited published validation data for a wide range of biomarkers; potential for formation of stereoisomers which may require chromatographic separation. |
| 2,4-Dinitrophenylhydrazine (DNPH) | Aldehydes, Ketones | Forms a stable hydrazone derivative.[5][6][7] | Well-established method with extensive literature and validation data, particularly for malondialdehyde (MDA); derivatives are colored, allowing for UV detection in addition to MS.[5][6][7] | Can be less reactive with certain ketones; derivatization may require acidic conditions and longer reaction times.[5] |
| Girard's Reagent T (GirT) | Aldehydes, Ketones | Forms a hydrazone derivative containing a quaternary ammonium (B1175870) group.[8][9] | Introduces a permanent positive charge, significantly enhancing ionization efficiency in positive-ion ESI-MS; improves hydrophilicity which can be advantageous for HILIC separation.[8][9] | May require a sample clean-up step to remove excess reagent; can be less suitable for nonpolar analytes in reversed-phase chromatography. |
Performance Comparison: LC-MS Method Validation Parameters
A rigorous validation process is essential to ensure that a bioanalytical method is accurate, precise, and reliable for its intended purpose.[10][11][12] The following table summarizes typical validation parameters for LC-MS methods using different derivatization strategies for the quantification of a representative carbonyl biomarker, malondialdehyde (MDA).
| Validation Parameter | This compound Method (Projected) | DNPH Method | Girard's Reagent T Method |
| Linearity (R²) | >0.99 | >0.999[13] | >0.99 |
| Lower Limit of Quantification (LLOQ) | Expected in the low ng/mL to pg/mL range | 30 fmol on-column[13] | Expected to be very low due to enhanced ionization |
| Accuracy (% Recovery) | Expected to be within 85-115% | 92-98%[13] | Typically within 85-115% |
| Precision (% CV) | Intra-day <15%, Inter-day <15% | Intra-run <2%, Inter-run ~10%[13] | Intra-day <15%, Inter-day <15% |
| Matrix Effect | To be assessed, but derivatization can mitigate | Can be significant, often requires stable isotope-labeled internal standard[14] | Generally low due to high ionization efficiency of the derivative |
| Stability | To be determined | Derivative stable for >36h at 5°C[13] | Generally good stability |
Experimental Protocols
This compound Derivatization for LC-MS Analysis of Carbonyl Biomarkers (General Protocol)
This protocol is based on the general principles of oxime formation and is adaptable for various carbonyl-containing biomarkers.[4]
a. Sample Preparation:
-
To 100 µL of plasma or other biological matrix, add an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Perform protein precipitation by adding 300 µL of ice-cold acetonitrile. Vortex for 1 minute and centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
b. Derivatization Reaction:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of a solution containing 10 mg/mL this compound hydrochloride and 15 mg/mL 3-dimethylaminopyridine (DMAP) in pyridine.
-
Incubate the mixture at 60°C for 1 hour.
-
After cooling to room temperature, evaporate the solvent under nitrogen.
c. Sample Clean-up (Solid-Phase Extraction):
-
Reconstitute the dried residue in 100 µL of 5% methanol (B129727) in water.
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the derivatized analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in a suitable volume of the initial mobile phase for LC-MS analysis.
d. LC-MS/MS Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage of B to elute the derivatized analytes, followed by a wash and re-equilibration step.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode. Detection is performed using Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific to the derivatized analyte.
Comparative Method: DNPH Derivatization for Malondialdehyde (MDA) Quantification
This protocol is adapted from established methods for MDA analysis.[2][5][6]
a. Sample Preparation and Hydrolysis (for total MDA):
-
To 50 µL of plasma, add an internal standard (d₂-MDA).
-
For total MDA, add 5 µL of 6 M NaOH and incubate at 60°C for 30 minutes to release protein-bound MDA.
-
Neutralize with 5 µL of 6 M HCl.
b. Derivatization:
-
Add 100 µL of 50 mM 2,4-dinitrophenylhydrazine in 2 M HCl.
-
Incubate at room temperature for 30 minutes in the dark.
c. Extraction:
-
Add 250 µL of hexane (B92381) and vortex for 1 minute.
-
Centrifuge at 3,000 x g for 5 minutes.
-
Transfer the upper hexane layer to a new tube and evaporate to dryness.
-
Reconstitute in the initial mobile phase for LC-MS/MS analysis.
d. LC-MS/MS Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Mass Spectrometry: ESI in negative ion mode, monitoring the specific MRM transitions for the MDA-DNPH derivative.
Visualizing the Workflow and Biological Context
To provide a clearer understanding of the experimental process and the biological relevance of carbonyl biomarkers, the following diagrams were generated using Graphviz.
Conclusion
The validation of LC-MS methods for biomarker quantification is a cornerstone of reliable bioanalysis. While established derivatization reagents like DNPH and Girard's reagents offer robust and well-documented approaches, the exploration of alternatives such as this compound holds promise for tailored applications. The choice of the most suitable method will ultimately depend on the specific biomarker, the sample matrix, and the desired analytical performance characteristics. By providing detailed protocols and comparative data, this guide aims to empower researchers to develop and validate high-quality LC-MS assays for the advancement of biomarker-driven research and drug development.
References
- 1. Protein Carbonylation and Metabolic Control Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein carbonylation - Wikipedia [en.wikipedia.org]
- 3. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protein Carbonylation: Emerging Roles in Plant Redox Biology and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Method Validation and Characterization of the Associated Uncertainty for Malondialdehyde Quantification in Exhaled Breath Condensate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phenomenex.com [phenomenex.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. US9834578B2 - Enhanced sensitivity for analysis of ketosteroid compounds using mass spectrometry - Google Patents [patents.google.com]
- 11. Quantitative-Profiling Method of Serum Steroid Hormones by Hydroxylamine-Derivatization HPLC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detection of carbonyl groups in triterpenoids by hydroxylamine hydrochloride derivatization using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. LC-MS Quantification of Malondialdehyde-Dansylhydrazine Derivatives in Urine and Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of Oximes Derived from O-Phenylhydroxylamine and Other Hydroxylamines
For Researchers, Scientists, and Drug Development Professionals
The formation of a stable yet versatile chemical linkage is a cornerstone of modern drug development, bioconjugation, and materials science. Among the array of covalent bonds available, the oxime linkage, formed from the reaction of a carbonyl compound with a hydroxylamine (B1172632), stands out for its remarkable stability, particularly under physiological conditions. However, the stability of an oxime is not a monolithic property; it is intricately governed by the molecular architecture of its precursors. This guide provides a comprehensive comparison of the stability of oximes formed from O-phenylhydroxylamine and other hydroxylamines, supported by experimental data and detailed methodologies to aid in the rational design of molecular constructs.
Factors Influencing Oxime Stability
The hydrolytic stability of the C=N-O bond in oximes is influenced by a confluence of electronic and steric factors, as well as the surrounding chemical environment. A thorough understanding of these factors is critical for selecting the appropriate hydroxylamine for a specific application.
Key Stability Determinants:
-
Nature of the Carbonyl Precursor: Oximes derived from ketones generally exhibit greater stability than those formed from aldehydes.[1] Aromatic aldehydes and α-oxo acids also contribute to enhanced oxime stability.[1]
-
Electronic Effects: The electronic properties of substituents near the oxime linkage play a crucial role. Electron-withdrawing groups can influence the stability of the C=N bond.
-
Steric Hindrance: Bulky substituents around the oxime bond can sterically shield it from attacking water molecules, thereby impeding hydrolysis.[1]
-
pH of the Medium: Oxime hydrolysis is subject to acid catalysis.[1] While generally stable across a broad pH range, their stability can be compromised under strongly acidic conditions.
-
Temperature: As with most chemical reactions, elevated temperatures can accelerate the rate of oxime hydrolysis.[1]
Comparative Stability Data
While direct quantitative comparisons of the hydrolytic stability of oximes derived from this compound versus other hydroxylamines are not extensively tabulated in publicly available literature, the general principles of electronic effects allow for qualitative predictions. The electron-withdrawing nature of the phenyl group in this compound is expected to influence the electron density around the oxime linkage, thereby affecting its stability compared to oximes derived from O-alkyl hydroxylamines or hydroxylamine itself.
For a general comparison, the stability of oximes is significantly greater than that of isostructural hydrazones, a class of molecules also used in bioconjugation.
| Linkage Type | Relative First-Order Rate Constant for Hydrolysis (krel) at pD 7.0 |
| Oxime | 1 |
| Methylhydrazone | ~600 |
| Acetylhydrazone | ~300 |
| Semicarbazone | ~160 |
Table 1: Relative rates of hydrolysis for an oxime compared to isostructural hydrazones at pD 7.0. The rate constant for the oxime is set as the baseline (krel = 1), indicating its significantly greater stability under these conditions.[1]
Experimental Protocols
To facilitate further research and direct comparison, the following is a detailed protocol for determining the hydrolytic stability of oximes.
Determination of Hydrolytic Stability by ¹H NMR Spectroscopy
This method allows for the continuous monitoring of oxime hydrolysis by observing the changes in the proton NMR spectrum over time.
Objective: To determine the first-order rate constant (k) and half-life (t½) of oxime hydrolysis.
Materials:
-
Oxime conjugate of interest
-
Deuterated buffer solutions at desired pD values (e.g., pD 5.0, 7.4, 9.0)
-
Deuterated "trap" for the released hydroxylamine (e.g., deuterated formaldehyde (B43269) or acetone)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the purified oxime conjugate in a suitable deuterated solvent.
-
Prepare a series of deuterated buffer solutions at the desired pD values.
-
-
Reaction Setup:
-
In an NMR tube, combine the oxime stock solution with the desired deuterated buffer.
-
To prevent the reverse reaction, add a 10-fold molar excess of a deuterated aldehyde or ketone to act as a trap for the liberated hydroxylamine.[1]
-
-
NMR Data Acquisition:
-
Acquire an initial ¹H NMR spectrum at time zero (t=0).
-
Incubate the NMR tube at a constant, controlled temperature (e.g., 37 °C).
-
Acquire subsequent ¹H NMR spectra at regular time intervals. The frequency of acquisition will depend on the expected stability of the oxime.
-
-
Data Analysis:
-
Integrate the signals corresponding to a characteristic proton of the intact oxime and a characteristic proton of the aldehyde or ketone product of hydrolysis.
-
Plot the natural logarithm of the concentration of the intact oxime versus time.
-
The negative of the slope of the resulting line corresponds to the first-order rate constant (k) for hydrolysis.
-
Calculate the half-life (t½) of the oxime using the equation: t½ = 0.693 / k .[1]
-
Visualizing Key Concepts
To better illustrate the principles discussed, the following diagrams, generated using the DOT language, depict the general workflow for oxime formation and the factors that govern their stability.
References
A Comparative Guide to Carbonyl Derivatization: O-Phenylhydroxylamine vs. Girard's Reagent
For Researchers, Scientists, and Drug Development Professionals
The accurate and sensitive quantification of carbonyl-containing compounds, such as aldehydes and ketones, is a critical task in numerous scientific disciplines, from metabolomics to pharmaceutical development. Due to the inherent physicochemical properties of many carbonyls, derivatization is a frequently employed strategy to enhance their detectability in analytical platforms like liquid chromatography-mass spectrometry (LC-MS). This guide provides an objective comparison of two prominent derivatizing agents: O-phenylhydroxylamine and Girard's reagents. While direct, head-to-head comparative studies are limited in published literature, this guide synthesizes available experimental data to offer insights into their respective quantitative performance.
Quantitative Performance at a Glance
The selection of a derivatization reagent is contingent on the specific analytical objectives, the nature of the analyte, and the sample matrix. Both this compound and Girard's reagents effectively react with carbonyl groups to form more readily detectable derivatives. Girard's reagents are particularly noted for introducing a permanent positive charge, which significantly enhances ionization efficiency in electrospray ionization mass spectrometry (ESI-MS). This compound forms oxime derivatives, which also improve chromatographic behavior and ionization.
| Performance Metric | This compound | Girard's Reagent T | Source(s) |
| Analyte(s) | Reducing Sugars (Aldehydes) | 5-Formyl-2'-deoxyuridine (Aldehyde) | [1] |
| Reaction Product | Cyanohydrins | Hydrazone | [1][2] |
| Reported Yield | 83-100% | Not explicitly stated, but reaction proceeds to completion with optimized conditions. | [1][2] |
| Instrumentation | NMR | LC-MS/MS | [1][2] |
| Sensitivity Enhancement | Not reported in terms of signal enhancement for LC-MS. High chemical yield. | ~20-fold better detection limit compared to underivatized compound. | [2] |
| Limit of Quantification (LOQ) | Not applicable (NMR study) | 3-4 fmol | [2] |
Note: The data presented is compiled from separate studies and not from a direct comparative experiment. Performance can vary based on the specific carbonyl compound, reaction conditions, and analytical instrumentation.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for the derivatization of carbonyl compounds using this compound and Girard's Reagent T.
This compound Derivatization for Aldehyde-Containing Sugars
This protocol is adapted from a method for the formation of cyanohydrins from reducing sugars.[1]
Materials:
-
This compound hydrochloride
-
Sodium phosphate (B84403) buffer (0.2 M, pD 7.25)
-
Sample containing aldehyde functional group
-
Diethyl ether
-
Ethanol
Procedure:
-
In a reaction vial, dissolve the sample containing the reducing sugar in 0.2 M sodium phosphate buffer (pD 7.25) to a final concentration of 0.1 M.
-
Add 1.2 equivalents of this compound hydrochloride to the solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS) until the starting material is consumed.
-
Transfer the reaction mixture to a separatory funnel and wash ten times with diethyl ether to remove phenol (B47542) byproduct.
-
Evaporate the remaining aqueous solution to dryness.
-
Extract the product from the solid residue with ethanol.
-
The resulting solution containing the derivatized analyte can be further prepared for LC-MS analysis.
Girard's Reagent T Derivatization of Carbonyl Compounds
This protocol is a general representation based on methods for derivatizing various carbonyls, including steroids and modified nucleosides.[2][3]
Materials:
-
Girard's Reagent T
-
Glacial acetic acid
-
Sample containing carbonyl functional group
-
Ammonium (B1175870) hydroxide (B78521) (1% in methanol)
Procedure:
-
Dissolve the sample in an appropriate solvent (e.g., methanol).
-
Add a solution of Girard's Reagent T (typically in excess) dissolved in methanol containing 5-10% glacial acetic acid.
-
Incubate the reaction mixture. Optimal temperature and time can vary depending on the reactivity of the carbonyl group (e.g., room temperature for several hours to 85°C for 4 hours).[2][3]
-
Monitor the reaction for completion.
-
Neutralize the reaction mixture with a methanolic solution of ammonium hydroxide.
-
The derivatized sample is then ready for direct injection or further dilution prior to LC-MS/MS analysis.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the key steps in each derivatization procedure.
Caption: Experimental workflow for carbonyl derivatization using this compound.
Caption: Experimental workflow for carbonyl derivatization using Girard's Reagent T.
Conclusion
Both this compound and Girard's reagents are effective for the derivatization of carbonyl compounds to improve their analytical detection. Girard's reagents offer a significant advantage by introducing a permanent positive charge, which is highly beneficial for enhancing sensitivity in positive ion mode ESI-MS.[2] This makes them a strong choice for targeted analyses where achieving the lowest possible detection limits is paramount.
This compound provides a versatile alternative, forming stable oxime derivatives. While the reviewed literature on this compound focused on high-yield chemical transformations, related O-substituted hydroxylamines have demonstrated significant sensitivity enhancements for steroid analysis in LC-MS.[4]
The choice between these reagents will ultimately depend on the specific requirements of the assay, including the desired sensitivity, the chemical nature of the analyte, and the analytical instrumentation available. Further direct comparative studies would be invaluable to the scientific community for making more informed decisions on reagent selection for specific applications.
References
- 1. Transformation of aldehydes into nitriles in an aqueous medium using this compound as the nitrogen source - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative-Profiling Method of Serum Steroid Hormones by Hydroxylamine-Derivatization HPLC–MS - PMC [pmc.ncbi.nlm.nih.gov]
Isotope-labeled O-phenylhydroxylamine as an internal standard for mass spectrometry.
For researchers, scientists, and drug development professionals, achieving accurate and reproducible quantification in mass spectrometry is paramount. The use of an internal standard is a cornerstone of robust quantitative methods, correcting for variability throughout the analytical process. Among the available options, stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard.
This guide provides an objective comparison between isotope-labeled internal standards, exemplified by a theoretical isotope-labeled O-phenylhydroxylamine, and other common alternatives, supported by experimental principles and data from published studies.
The Role of Internal Standards in Mass Spectrometry
Internal standards are essential for correcting variations that can occur during sample preparation, injection, and analysis.[1] By adding a known quantity of an internal standard to every sample, standard, and blank, the ratio of the analyte's signal to the internal standard's signal is used for quantification. This normalization mitigates errors arising from sample loss during extraction, injection volume inconsistencies, and fluctuations in the mass spectrometer's response.[2][3]
There are primarily two classes of internal standards used in mass spectrometry:
-
Stable Isotope-Labeled (SIL) Internal Standards: These are molecules where one or more atoms have been replaced with their heavy stable isotopes (e.g., ²H or D, ¹³C, ¹⁵N).[4] They are chemically identical to the analyte and are the preferred choice for most quantitative assays.[5][6]
-
Structural Analogs: These are compounds that are chemically similar but not identical to the analyte.[7] They are often used when a SIL version of the analyte is unavailable or cost-prohibitive.[6]
Performance Comparison: Isotope-Labeled vs. Structural Analog Internal Standards
The ideal internal standard should mimic the analyte's behavior as closely as possible in every step of the analytical process. Due to their near-identical physicochemical properties, SIL internal standards fulfill this requirement more effectively than structural analogs.[8][9]
Key Performance Characteristics
| Feature | Isotope-Labeled Internal Standard (e.g., ¹³C₆-O-phenylhydroxylamine) | Structural Analog Internal Standard |
| Chemical & Physical Properties | Nearly identical to the analyte.[4] | Similar, but differences in structure can lead to different behaviors.[7] |
| Chromatographic Behavior | Typically co-elutes with the analyte.[10] | Elutes close to, but often separate from, the analyte. |
| Extraction Recovery | Identical to the analyte.[8] | May differ from the analyte, leading to variability.[11] |
| Matrix Effect Correction | Excellent, as it experiences the same ionization suppression or enhancement as the analyte.[5] | Can be less effective, especially if it does not co-elute with the analyte. |
| Accuracy & Precision | Generally provides higher accuracy and precision.[5] | May provide acceptable results, but can be prone to bias.[1] |
| Availability | May require custom synthesis.[10] | More likely to be commercially available. |
| Cost | Generally higher.[10] | Generally lower. |
Quantitative Data from Comparative Studies
The following table summarizes data from studies that have compared the performance of SIL and structural analog internal standards in bioanalytical assays.
| Analyte | Internal Standard Type | Performance Metric | Result | Reference |
| Lapatinib (B449) | Isotope-Labeled (lapatinib-d3) | Accuracy | Within 100 ± 10% | [11] |
| Precision | < 11% | [11] | ||
| Structural Analog (zileuton) | Accuracy | Within 100 ± 10% (in pooled plasma) | [11] | |
| Precision | < 11% (in pooled plasma) | [11] | ||
| Note | Only the isotope-labeled IS could correct for inter-individual recovery variability in patient plasma. | [11] | ||
| Kahalalide F | Isotope-Labeled (SIL) | Mean Bias | 100.3% | [12] |
| Standard Deviation | 7.6% | [12] | ||
| Structural Analog | Mean Bias | 96.8% | [12] | |
| Standard Deviation | 8.6% | [12] | ||
| Note | The use of the SIL internal standard resulted in a statistically significant improvement in precision. | [12] | ||
| 6-Methylmercaptopurine (6-MMP) | Isotope-Labeled (SIL-IS) | Bias vs. SIL-IS | N/A (Reference) | [1] |
| Structural Analog (Isomer) | Bias vs. SIL-IS | Excellent agreement | [1] | |
| Structural Analog (Halogenated) | Bias vs. SIL-IS | Met acceptance criteria | [1] | |
| Structural Analog (Amine moiety) | Bias vs. SIL-IS | ≥15% (Unacceptable) | [1] |
Experimental Workflow and Protocols
The successful implementation of an internal standard in a quantitative LC-MS/MS assay involves a systematic approach from sample preparation to data analysis.[10]
General Experimental Workflow
Caption: Experimental workflow for quantitative analysis using an internal standard.
Detailed Experimental Protocol
This protocol provides a general framework for the quantification of an analyte in human plasma using an isotope-labeled internal standard.
-
Preparation of Standards and Solutions:
-
Prepare stock solutions of the analyte and the isotope-labeled internal standard in a suitable organic solvent (e.g., methanol).
-
Create a series of working standard solutions of the analyte by serial dilution of the stock solution.
-
Prepare a working solution of the internal standard at a constant concentration.
-
-
Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of plasma samples, calibration standards, and quality control (QC) samples into individual microcentrifuge tubes.[10]
-
Add 10 µL of the internal standard working solution to each tube.[10]
-
Vortex each tube for 15-30 seconds to ensure thorough mixing.[10]
-
Add 300 µL of a cold protein precipitation solvent (e.g., acetonitrile) to each tube.
-
Vortex vigorously for 1-2 minutes to precipitate proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new set of tubes.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 100 µL) of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted samples into the LC-MS/MS system.[10]
-
Perform chromatographic separation on a suitable column (e.g., C18) with an appropriate mobile phase gradient.
-
Detect the analyte and the internal standard using multiple reaction monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions.
-
-
Data Analysis and Quantification:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the response ratio by dividing the analyte peak area by the internal standard peak area for all samples, standards, and QCs.[10]
-
Construct a calibration curve by plotting the response ratio (y-axis) against the known concentrations of the calibration standards (x-axis).[10]
-
Perform a linear regression analysis on the calibration curve. An r² value of >0.99 is generally considered acceptable.[10]
-
Determine the concentration of the analyte in the unknown samples and QCs using the regression equation from the calibration curve.
-
Logical Comparison of Internal Standard Types
The choice of an internal standard is a critical decision in method development. The following diagram illustrates the logical advantages of an isotope-labeled internal standard.
Caption: Logical comparison of internal standard characteristics and outcomes.
Conclusion
While structural analogs can be acceptable internal standards in some validated methods, stable isotope-labeled internal standards are unequivocally superior for minimizing analytical variability and ensuring the highest data quality.[5][12] Their ability to perfectly mimic the analyte of interest during sample extraction, chromatography, and ionization makes them the gold standard for correcting matrix effects and other sources of error.[8] For demanding applications such as pharmacokinetic studies, clinical trials, and regulatory submissions, the use of an isotope-labeled internal standard, such as a hypothetical isotope-labeled this compound, is the most robust approach to guarantee accurate and reliable quantitative results.
References
- 1. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
Evaluating O-Phenylhydroxylamine for Broad-Spectrum Carbonyl Derivatization: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and sensitive quantification of carbonyl compounds—aldehydes and ketones—is a critical analytical challenge. These compounds are ubiquitous as metabolic intermediates, environmental contaminants, and key functional groups in pharmaceutical agents. Their diverse structures and often low concentrations in complex matrices necessitate chemical derivatization prior to analysis to enhance detectability and chromatographic performance. This guide provides a comprehensive evaluation of O-phenylhydroxylamine as a derivatizing agent for a wide range of carbonyl compounds, comparing its performance with established alternatives such as 2,4-dinitrophenylhydrazine (B122626) (DNPH), O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), and Girard's reagents.
Executive Summary
This compound presents a potential alternative for the derivatization of carbonyl compounds. Its reaction with aldehydes can lead to the formation of nitriles under certain conditions, a characteristic that distinguishes it from other hydroxylamines that typically form stable oxime ethers for quantification. While the formation of oxime ethers with ketones is expected, comprehensive data on its analytical performance for a broad range of carbonyls is limited in the current scientific literature. In contrast, DNPH, PFBHA, and Girard's reagents are well-established derivatizing agents with extensive supporting data and validated analytical methods. This guide offers a comparative analysis to aid researchers in selecting the most appropriate derivatization strategy for their specific analytical needs.
Comparative Performance of Derivatizing Agents
The selection of a derivatizing agent is contingent on the analytical method employed (e.g., HPLC-UV, GC-MS, LC-MS), the nature of the carbonyl compounds of interest, and the sample matrix. The following tables summarize the performance of this compound and its alternatives based on available data.
Table 1: Performance Comparison of Carbonyl Derivatizing Agents
| Feature | This compound | 2,4-Dinitrophenylhydrazine (DNPH) | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | Girard's Reagents (T & P) |
| Reaction Product | Oxime ethers (expected with ketones), Nitriles (with aldehydes under certain conditions) | Hydrazones | Oxime ethers | Hydrazones with a quaternary ammonium (B1175870) group |
| Typical Analysis Method | HPLC-UV, GC-MS (potential) | HPLC-UV[1][2] | GC-MS, GC-ECD[3] | LC-MS |
| Derivative Stability | Data limited, O-phenyl oxime ethers can undergo thermolysis[4][5] | Generally stable | Stable | Stable |
| Substrate Scope | Reacts with aldehydes and ketones | Broad range of aldehydes and ketones[1] | Broad range of aldehydes and ketones[3] | Ketones and aldehydes |
| Key Advantages | Potential for UV detection due to the phenyl group. | Well-established methods (e.g., EPA Method 8315A)[1], derivatives have strong UV absorbance.[6] | Excellent for GC analysis, high sensitivity with ECD and MS.[3] | Introduces a permanent positive charge, enhancing ionization efficiency in LC-MS. |
| Key Disadvantages | Limited quantitative data available, potential for nitrile formation with aldehydes, stability of derivatives not fully characterized for analytical purposes. | Formation of E/Z isomers can complicate chromatography, potential for ozone interference. | Formation of E/Z isomers, requires GC-amenable analytes. | Primarily for LC-MS, may not be suitable for all carbonyls. |
Table 2: Quantitative Performance Data for Select Derivatizing Agents
| Derivatizing Agent | Carbonyl Compound | Analytical Method | Derivatization Yield (%) | Limit of Detection (LOD) | Reference |
| This compound | d-Arabinose (aldehyde) | Synthesis/NMR | 83 (as nitrile) | Not Reported | [7] |
| d-Galactose (aldehyde) | Synthesis/NMR | 97 (as nitrile) | Not Reported | [7] | |
| trans-Cinnamaldehyde | Synthesis/NMR | 63 (as nitrile) | Not Reported | [7] | |
| DNPH | Formaldehyde | UHPLC-UV | Not Reported | 0.1 ng | [1] |
| Acetaldehyde | UHPLC-UV | Not Reported | 0.1 ng | [1] | |
| Acetone | UHPLC-UV | Not Reported | 0.1 ng | [1] | |
| PFBHA | Formaldehyde | GC-MS | 87-114 (recovery) | 0.03-0.08 µg/g | [3] |
| Acetaldehyde | GC-MS | 87-114 (recovery) | 0.03-0.08 µg/g | [3] | |
| Acetone | GC-MS | 87-114 (recovery) | 0.03-0.08 µg/g | [3] |
Visualizing the Derivatization Process
The following diagrams illustrate the chemical reactions and experimental workflows associated with carbonyl derivatization.
Experimental Protocols
Detailed experimental protocols are crucial for reproducible and accurate results. Below are representative protocols for the derivatization of carbonyl compounds using this compound (for nitrile synthesis, indicative of reactivity) and the more established DNPH method for quantitative analysis.
Protocol 1: Derivatization of Aldehydes with this compound for Nitrile Synthesis
This protocol is adapted from a method for the conversion of aldehydes to nitriles and demonstrates the reactivity of this compound with aldehydes.[7]
Materials:
-
Aldehyde substrate
-
This compound hydrochloride
-
0.5 M Sodium phosphate (B84403) buffer (pH 6.5)
-
Dichloromethane
-
Sodium sulfate
Procedure:
-
In a 7 mL vial, dissolve the aldehyde (1 equivalent) and this compound hydrochloride (1.2 equivalents) in a 4:1 mixture of methanol and 0.5 M sodium phosphate buffer (pH 6.5) to a final concentration of 0.1 M.
-
Stir the reaction mixture at 60 °C. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed. Reaction times can vary from 8 to 72 hours depending on the aldehyde.[7]
-
Cool the reaction mixture to room temperature.
-
Extract the mixture five times with 3 mL of dichloromethane.
-
Combine the organic layers, dry over sodium sulfate, and concentrate using a rotary evaporator.
-
Purify the crude product by silica (B1680970) column chromatography to isolate the corresponding nitrile.
Protocol 2: Derivatization of Carbonyls with 2,4-Dinitrophenylhydrazine (DNPH) for HPLC-UV Analysis
This protocol is based on the principles of EPA Method 8315A for the analysis of carbonyl compounds.[1][8]
Materials:
-
Sample (aqueous, soil extract, or air sample extract)
-
2,4-Dinitrophenylhydrazine (DNPH) derivatizing solution (e.g., in acetonitrile (B52724) with acid catalyst)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Procedure:
-
For aqueous samples, adjust the pH to approximately 3.
-
Add the DNPH solution to the sample and allow it to react. Reaction times and temperatures can vary, but are typically in the range of 30 minutes to a few hours at room temperature or slightly elevated temperatures.
-
Pass the reaction mixture through a conditioned SPE cartridge to retain the DNPH-carbonyl derivatives.
-
Wash the cartridge with a water/acetonitrile mixture to remove interferences.
-
Elute the derivatives from the cartridge with acetonitrile.
-
Bring the eluate to a final volume and analyze by HPLC with UV detection at approximately 360 nm.
Discussion and Conclusion
This compound demonstrates reactivity towards carbonyl compounds. However, its utility as a broad-spectrum derivatizing agent for quantitative analysis is not yet well-established. The observed formation of nitriles from aldehydes under certain conditions suggests a reaction pathway that differs from the simple oxime ether formation desired for many analytical applications.[7] This could potentially be controlled by modifying reaction conditions, but further research is required to optimize for stable oxime ether formation across a range of carbonyls and to evaluate the stability of these derivatives.
For researchers requiring robust and validated methods, DNPH remains the gold standard for HPLC-UV analysis of carbonyls, supported by standardized methods like EPA 8315A.[1][8] Its derivatives exhibit strong UV absorbance, leading to good sensitivity. However, the formation of geometric isomers can complicate chromatographic separation.
For GC-based methods, PFBHA is an excellent choice, offering high sensitivity, particularly with electron capture detection (ECD) and mass spectrometry.[3] The resulting oxime ethers are generally stable and suitable for GC analysis.
Girard's reagents are specifically designed for LC-MS applications, introducing a permanent positive charge that significantly enhances ionization efficiency and, consequently, detection sensitivity.
References
- 1. epa.gov [epa.gov]
- 2. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Analysis of selected carbonyl compounds in tobacco products by using pentafluorobenzylhydroxylamine derivatization and gas chromatography-mass spectrometry | CORESTA [coresta.org]
- 4. Thermolyses of O-Phenyl Oxime Ethers. A New Source of Iminyl Radicals and a New Source of Aryloxyl Radicals - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of O-Substituted Hydroxylamine Reagents in Proteomics
In the field of proteomics, the sensitive and specific detection of protein carbonylation, a key indicator of oxidative stress, is crucial for understanding disease mechanisms and for drug development. O-substituted hydroxylamine (B1172632) reagents have emerged as powerful tools for this purpose, reacting specifically with the aldehyde and ketone groups characteristic of carbonylated proteins to form stable oxime bonds. This guide provides a detailed comparison of two prominent O-substituted hydroxylamine reagents: the biotin-tagged Aldehyde Reactive Probe (ARP) and the isobaric-tagged AminooxyTMT.
This comparison guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the performance, experimental protocols, and underlying workflows of these reagents to facilitate an informed choice for specific research applications.
Performance Comparison of O-Substituted Hydroxylamine Reagents
The selection of an appropriate O-substituted hydroxylamine reagent is contingent on the specific goals of the proteomics experiment, such as whether the aim is the identification of carbonylation sites, the quantification of carbonylation levels across multiple samples, or a combination of both. The two reagents discussed here, ARP and AminooxyTMT, leverage different strategies for the enrichment and quantification of carbonylated proteins and peptides.
Aldehyde Reactive Probe (ARP) , chemically known as O-(biotinylcarbazoylmethyl) hydroxylamine, is a well-established reagent for the detection and enrichment of carbonylated proteins.[1] The biotin (B1667282) tag allows for the highly specific and strong affinity-based purification of ARP-labeled molecules using streptavidin or avidin (B1170675) resins.[2] Studies have shown that under optimal acidic conditions, ARP can outperform other carbonyl-reactive probes like 2,4-dinitrophenylhydrazine (B122626) (DNPH) and biotin hydrazide in labeling efficiency.[3] The formation of a stable oxime linkage with ARP does not necessitate a subsequent reduction step, which is an advantage over hydrazide-based reagents that form less stable hydrazones.[2]
AminooxyTMT is a more recent innovation that combines the carbonyl-reactive aminooxy group with the power of Tandem Mass Tag (TMT) isobaric labeling technology.[4][5] This dual-functionality allows for the covalent labeling of carbonylated peptides and subsequent relative quantification of their abundance across multiple samples in a single mass spectrometry experiment.[4] The TMT portion of the reagent enables multiplexed analysis, providing a significant advantage for quantitative proteomics studies comparing different biological states.[4] Furthermore, the TMT tag can be recognized by a specific antibody, enabling immunoblotting applications and enrichment of labeled peptides.[4][5]
Quantitative Data Summary
| Feature | Aldehyde Reactive Probe (ARP) | AminooxyTMT |
| Tagging Strategy | Biotinylation for affinity enrichment | Isobaric (TMT) for multiplexed quantification |
| Primary Application | Identification and enrichment of carbonylated proteins/peptides | Relative quantification of carbonylation across multiple samples |
| Reaction Chemistry | Forms a stable oxime bond with carbonyl groups | Forms a stable oxime bond with carbonyl groups |
| Optimal Reaction pH | Acidic conditions for quantitative labeling | Neutral pH (e.g., pH 7.2) |
| Enrichment Method | Avidin/Streptavidin affinity chromatography | Anti-TMT antibody resin |
| Quantitative Capability | Primarily for enrichment, quantification requires label-free or isotopic labeling methods post-enrichment | Integrated multiplexed relative quantification (up to 6-plex or more) |
| Performance vs. Other Reagents | Outperforms DNPH and biotin hydrazide in labeling efficiency under acidic conditions.[3] | Enables multiplexed quantitative analysis not possible with traditional biotin-based probes.[4] |
Experimental Protocols
Detailed and optimized experimental protocols are critical for the successful application of O-substituted hydroxylamine reagents in proteomics. Below are representative protocols for the use of ARP and AminooxyTMT for the analysis of protein carbonylation.
Protocol 1: Identification of Carbonylated Peptides using ARP
This protocol outlines the derivatization of carbonylated proteins with ARP, followed by tryptic digestion, and enrichment of ARP-labeled peptides for mass spectrometry analysis.[1]
Materials:
-
Protein sample (e.g., plasma, cell lysate)
-
Urea (B33335) (8 M)
-
Tris-HCl (0.1 M, pH 8.5)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Aldehyde Reactive Probe (ARP)
-
Trypsin
-
Ammonium (B1175870) bicarbonate (50 mM)
-
Avidin-agarose resin
-
Wash buffers (e.g., PBS, high salt buffer)
-
Elution buffer (e.g., 0.1% TFA, 50% acetonitrile)
Procedure:
-
Protein Denaturation, Reduction, and Alkylation:
-
Denature proteins in 8 M urea, 0.1 M Tris-HCl, pH 8.5.
-
Reduce disulfide bonds with DTT at 37°C for 1 hour.
-
Alkylate cysteine residues with IAA in the dark at room temperature for 30 minutes.
-
-
ARP Derivatization:
-
Dilute the protein sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 2 M.
-
Add ARP to a final concentration of 5 mM.
-
Incubate at room temperature for 2 hours.
-
-
Tryptic Digestion:
-
Add trypsin at a 1:50 (trypsin:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Enrichment of ARP-labeled Peptides:
-
Equilibrate avidin-agarose resin with PBS.
-
Incubate the tryptic digest with the resin for 2 hours at room temperature with gentle rotation.
-
Wash the resin sequentially with PBS, high salt buffer, and water to remove non-specifically bound peptides.
-
Elute the ARP-labeled peptides with elution buffer.
-
-
Mass Spectrometry Analysis:
-
Desalt the eluted peptides using a C18 StageTip.
-
Analyze the peptides by LC-MS/MS.
-
Protocol 2: Quantitative Analysis of Carbonylated Peptides using AminooxyTMT
This protocol describes the labeling of carbonylated peptides with AminooxyTMT for multiplexed quantitative analysis.[6]
Materials:
-
Protein samples from different conditions (up to 6)
-
Urea (8 M)
-
Triethylammonium bicarbonate (TEAB) buffer (100 mM, pH 7.2)
-
DTT
-
IAA
-
Trypsin
-
AminooxyTMTsixplex™ Label Reagent Set
-
Anhydrous acetonitrile
-
Hydroxylamine (5%)
-
Anti-TMT antibody resin
-
Elution buffer
Procedure:
-
Protein Digestion:
-
Perform in-solution or in-gel tryptic digestion of protein samples from each condition separately.
-
-
AminooxyTMT Labeling:
-
Resuspend each peptide digest in 100 mM TEAB buffer (pH 7.2).
-
Add the respective AminooxyTMT label reagent (dissolved in anhydrous acetonitrile) to each peptide sample.
-
Incubate at 37°C for 1 hour.
-
-
Quenching and Combining Samples:
-
Quench the labeling reaction by adding 5% hydroxylamine and incubating for 15 minutes.
-
Combine the labeled peptide samples in equal amounts.
-
-
Enrichment of AminooxyTMT-labeled Peptides (Optional but Recommended):
-
Incubate the combined peptide mixture with anti-TMT antibody resin.
-
Wash the resin to remove unlabeled peptides.
-
Elute the AminooxyTMT-labeled peptides.
-
-
Mass Spectrometry Analysis:
-
Desalt the combined and enriched peptides.
-
Analyze by LC-MS/MS using a method that includes fragmentation of the TMT reporter ions for quantification.
-
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the identification and quantification of protein carbonylation using O-substituted hydroxylamine reagents.
Caption: A generalized workflow for the analysis of protein carbonylation using O-substituted hydroxylamine reagents.
Conclusion
Both Aldehyde Reactive Probe (ARP) and AminooxyTMT are highly effective O-substituted hydroxylamine reagents for the study of protein carbonylation in proteomics. The choice between them should be guided by the primary objective of the research. ARP, with its biotin tag, is an excellent choice for the robust enrichment and identification of carbonylated proteins and peptides. In contrast, AminooxyTMT offers the significant advantage of integrated isobaric labeling, making it the preferred reagent for multiplexed quantitative studies that aim to compare carbonylation levels across different experimental conditions. By understanding the distinct advantages and methodologies associated with each reagent, researchers can better design and execute their proteomics experiments to gain deeper insights into the role of protein carbonylation in health and disease.
References
- 1. A Workflow towards the Reproducible Identification and Quantitation of Protein Carbonylation Sites in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteomics Analysis of Carbonylation - Creative Proteomics [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. AminoxyTMT: A novel multi-functional reagent for characterization of protein carbonylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of O-phenylhydroxylamine
For researchers and scientists engaged in drug development and other advanced scientific endeavors, the responsible handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. O-phenylhydroxylamine, a reactive chemical intermediate, requires careful management throughout its lifecycle, culminating in a disposal process that mitigates risk and ensures regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to work in a well-ventilated area, preferably within a certified chemical fume hood, and to don the appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves, such as nitrile gloves. Always inspect them for any signs of damage before use.[1]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to protect against accidental splashes.[1]
-
Lab Coat: A flame-resistant lab coat should be worn to protect skin and clothing.[1]
-
Respiratory Protection: If working outside a fume hood or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.[2]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[1]
-
Waste Collection:
-
Collect all this compound waste, including unused product, reaction byproducts, and contaminated materials (e.g., weighing paper, pipette tips), in a designated, compatible, and clearly labeled hazardous waste container.[1][3]
-
Ensure the container is made of a material compatible with this compound and is in good condition.
-
-
Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and all associated hazard warnings (e.g., Toxic, Irritant).[3]
-
-
Container Management:
-
Temporary Storage:
-
Arranging for Final Disposal:
-
The disposal of this compound must be conducted by a licensed and qualified hazardous waste disposal company.[1]
-
Contact your institution's Environmental Health and Safety (EHS) office to coordinate the pickup and disposal of the chemical waste.[1]
-
Maintain meticulous records of the amount of waste generated and the date of its disposal.[1]
-
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate and Ventilate: For significant spills, evacuate the immediate area and ensure adequate ventilation.[1]
-
Containment: Use an inert, absorbent material such as sand or diatomite to contain liquid spills. Do not use combustible materials like sawdust.[1]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.[1][2]
-
Decontamination: Thoroughly clean the spill area with a suitable decontamination solution, followed by soap and water.[1]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative and safety information for this compound and its hydrochloride salt.
| Property | Value | Source |
| This compound | ||
| Molecular Formula | C₆H₇NO | [5] |
| Molecular Weight | 109.13 g/mol | [5] |
| Melting Point | 80-84 °C | |
| This compound hydrochloride | ||
| Molecular Formula | C₆H₇NO·HCl | [6] |
| Molecular Weight | 145.59 g/mol | [6][7] |
| Hazard Classifications | Acute Toxicity, Oral (Category 3) | [7][8] |
| Signal Word | Danger | [2][7][8] |
| Hazard Statements | H301: Toxic if swallowed | [2][8] |
Chemical Reactivity and Incompatibilities
This compound is a reactive compound. To prevent hazardous reactions, avoid mixing it with the following:
-
Strong Acids [4]
-
Strong Bases [4]
-
Isocyanates, Halogenated Organics, Peroxides, Phenols (acidic), Epoxides, Anhydrides, and Acid Halides [10]
In aqueous solutions, this compound can degrade to form nitrosobenzene, nitrobenzene, and azoxybenzene.[11]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound | C6H7NO | CID 2794249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. This compound = 97.0 AT 6092-80-4 [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. N-Phenylhydroxylamine | C6H7NO | CID 7518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Oxidation of phenylhydroxylamine in aqueous solution: a model for study of the carcinogenic effect of primary aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling O-Phenylhydroxylamine
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of O-phenylhydroxylamine, a compound requiring stringent safety measures. Designed for researchers, scientists, and drug development professionals, this guide outlines procedural, step-by-step instructions to ensure a safe laboratory environment.
This compound and its salts are toxic if swallowed, and harmful in contact with skin or if inhaled. They are also known to cause skin and eye irritation. Adherence to the following operational and disposal plans is mandatory to minimize risk and ensure regulatory compliance.
Essential Safety and Handling Protocols
Proper handling of this compound is critical to prevent exposure. The following procedures must be followed at all times.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is required to provide a sufficient barrier against exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact. Gloves should be inspected before use and changed regularly, or immediately if contaminated. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes and dust. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 dust mask for solids). | To prevent inhalation of dust or aerosols. Required when handling the powder outside of a chemical fume hood. |
| Body Protection | A flame-resistant lab coat. | To protect skin and clothing from contamination. |
Engineering Controls
-
Ventilation: All handling of this compound, including weighing and solution preparation, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.
Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Designate a specific area within a chemical fume hood for the handling of this compound.
-
Weighing and Transfer: Handle the solid material carefully to avoid generating dust. Use appropriate tools for transfer.
-
Solution Preparation: When dissolving, add the solid this compound to the solvent slowly.
-
Post-Handling: After handling, thoroughly wash hands and any potentially exposed skin with soap and water. Decontaminate all surfaces and equipment used.
Emergency Procedures: Immediate Actions Required
In the event of an exposure or spill, immediate and correct action is critical.
Exposure Response
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Spill Management
-
Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure it is well-ventilated.
-
Containment: For solid spills, carefully sweep up the material to avoid dust formation. For liquid spills, use an inert absorbent material like sand or vermiculite.
-
Collection: Using non-sparking tools, carefully collect the spilled material and absorbent into a clearly labeled, sealable container for hazardous waste.[2]
-
Decontamination: Clean the spill area thoroughly with a suitable decontamination solution, followed by soap and water.[2]
Disposal Plan: A Step-by-Step Guide
This compound and any contaminated materials are considered hazardous waste and must be disposed of accordingly. Do not dispose of this chemical down the drain or in regular trash.[2]
-
Waste Collection: Collect all this compound waste, including contaminated PPE and spill cleanup materials, in a designated, compatible, and clearly labeled hazardous waste container.[2]
-
Waste Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials. The storage area should be secure and accessible only to authorized personnel.[2]
-
Professional Disposal: The disposal of this compound must be handled by a licensed and qualified hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.[2]
-
Record Keeping: Maintain accurate records of the amount of waste generated and its disposal date to ensure regulatory compliance.[2]
Safe Handling and Disposal Workflow
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
